molecular formula C9H17NO B1452354 Cyclobutyl-(tetrahydro-pyran-4-YL)-amine CAS No. 885280-95-5

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Cat. No.: B1452354
CAS No.: 885280-95-5
M. Wt: 155.24 g/mol
InChI Key: CBYCMBHVGFNEMU-UHFFFAOYSA-N
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Description

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclobutyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-8(3-1)10-9-4-6-11-7-5-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYCMBHVGFNEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696334
Record name N-Cyclobutyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-95-5
Record name N-Cyclobutyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine: A Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is a secondary amine incorporating two highly sought-after carbocyclic and heterocyclic scaffolds in medicinal chemistry: the cyclobutane and the tetrahydropyran rings. These motifs are frequently employed by drug designers to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable building block via reductive amination. Furthermore, it establishes a robust, self-validating protocol for its structural confirmation and purity assessment using a suite of standard analytical techniques, including NMR, IR, and mass spectrometry. The causality behind critical experimental choices is detailed to empower researchers in adapting and troubleshooting the process.

Strategic Approach to Synthesis: Reductive Amination

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination protocol. This cornerstone reaction of synthetic organic chemistry offers a direct and high-yielding pathway to form carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a suitable reducing agent[1][2].

1.1. Reaction Scheme

The selected strategy involves the condensation of tetrahydro-4H-pyran-4-amine with cyclobutanone to form a transient iminium ion, which is then immediately reduced in situ to yield the target secondary amine.

Reaction Scheme for the synthesis of this compound

1.2. Mechanistic Rationale

The process begins with the nucleophilic attack of the primary amine (tetrahydro-pyran-4-amine) on the carbonyl carbon of cyclobutanone. This is a reversible step that forms a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal is protonated and subsequently loses a molecule of water to generate a reactive electrophilic species, the iminium ion. A selective reducing agent, which is stable under these conditions, then delivers a hydride to the iminium carbon to furnish the final, stable secondary amine product.

1.3. Causality in Reagent Selection

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is significantly less reactive towards the starting ketone but highly effective at reducing the protonated iminium ion intermediate. This chemoselectivity prevents the wasteful reduction of cyclobutanone to cyclobutanol and maximizes the yield of the desired amine. The mild acidity of NaBH(OAc)₃, resulting from the presence of acetic acid as a byproduct, also helps catalyze the formation of the iminium ion without the need for an additional acid catalyst.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are non-protic, effectively solubilize the reactants and the reducing agent, and do not interfere with the reaction mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution relies on careful adherence to stoichiometry and reaction conditions.

2.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular WeightSupplier Example
Tetrahydro-pyran-4-amine38041-19-9C₅H₁₁NO101.15 g/mol Sigma-Aldrich[3][4]
Cyclobutanone1191-95-3C₄H₆O70.09 g/mol Sigma-Aldrich
Sodium triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94 g/mol Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93 g/mol Sigma-Aldrich
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01 g/mol N/A
Magnesium Sulfate, Anhydrous7487-88-9MgSO₄120.37 g/mol Sigma-Aldrich

2.2. Step-by-Step Synthesis Workflow

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydro-pyran-4-amine (1.0 eq, e.g., 1.01 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). Stir the solution at room temperature (20-25 °C) until the amine is fully dissolved.

  • Addition of Ketone: Add cyclobutanone (1.0 eq, 0.70 g, 10.0 mmol) dropwise to the stirred solution. Allow the mixture to stir for 20 minutes. This period allows for the initial formation of the hemiaminal intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2 eq, 2.54 g, 12.0 mmol) to the reaction mixture. The slight excess of the reducing agent ensures the complete conversion of the iminium intermediate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to afford the pure this compound.

2.3. Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Reactants 1. Dissolve Amine & Ketone in DCM Add_Reducer 2. Add NaBH(OAc)₃ Reactants->Add_Reducer Allow pre-mixing (20 min) Stir 3. Stir 12-18h at Room Temp Add_Reducer->Stir Quench 4. Quench with aq. NaHCO₃ Stir->Quench Extract 5. Extract with DCM Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A stepwise workflow for the synthesis of the target amine.

Comprehensive Characterization

Structural elucidation and purity confirmation are non-negotiable endpoints. The following analytical techniques provide a multi-faceted and definitive characterization of the synthesized molecule.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Protons near the electronegative nitrogen and oxygen atoms are expected to be deshielded and appear at a higher chemical shift (downfield).

  • ¹³C NMR: Indicates the number of chemically non-equivalent carbon atoms and their electronic environment. Carbons bonded to heteroatoms (C-N and C-O) will resonate further downfield.

Table 1: Predicted NMR Data (in CDCl₃, shifts are approximate)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Tetrahydropyran H3.95 - 4.05m2H-O-CH ₂ (axial)
Tetrahydropyran H3.35 - 3.45m2H-O-CH ₂ (equatorial)
Cyclobutyl H2.90 - 3.10m1H-N-CH -
Tetrahydropyran H2.60 - 2.75m1H-N-CH -
Cyclobutyl H1.80 - 2.10m4H-CH ₂-
Cyclobutyl H1.60 - 1.75m2H-CH ₂-
Tetrahydropyran H1.40 - 1.60m4H-CH ₂-
Amine H1.20 - 1.40br s1H-NH -
¹³C NMR Chemical Shift (δ, ppm)Assignment
Tetrahydropyran C67.5-O-C H₂
Cyclobutyl C55.0-N-C H-
Tetrahydropyran C52.0-N-C H-
Tetrahydropyran C33.0-C H₂-
Cyclobutyl C31.0-C H₂-
Cyclobutyl C15.0-C H₂-

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For a secondary amine containing an ether linkage, specific vibrational modes are expected.[5][6][7]

Table 2: Key IR Absorption Bands

Frequency Range (cm⁻¹)IntensityVibration TypeFunctional Group
3350 - 3310Weak - Medium, SharpN-H StretchSecondary Amine[8][9]
2950 - 2850StrongC-H StretchAliphatic (Cyclobutyl & THP)
1150 - 1085StrongC-O-C Asymmetric StretchEther (Tetrahydropyran)
1180 - 1130MediumC-N StretchAliphatic Amine

3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.

  • Molecular Formula: C₉H₁₇NO

  • Exact Mass: 155.1310

  • Molecular Weight: 155.24

Table 3: Expected Mass Spectrometry Data (ESI+)

m/z Value (Expected)IonDescription
156.1383[M+H]⁺Protonated molecular ion, confirming the molecular weight.
114.1018[M-C₃H₅]⁺α-cleavage with loss of a cyclopropyl radical from the cyclobutyl ring.
100.0757[M-C₄H₇]⁺α-cleavage with loss of a cyclobutyl radical.

3.4. Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Input Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry (ESI-MS) Input->MS NMR_Data Confirm Connectivity & Chemical Environment NMR->NMR_Data IR_Data Identify Functional Groups (N-H, C-O-C, C-N) IR->IR_Data MS_Data Verify Molecular Weight & Fragmentation MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

References

Physicochemical properties of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a saturated heterocyclic amine that represents a valuable structural motif in modern medicinal chemistry. Its three-dimensional architecture, combining a rigid cyclobutyl group with a flexible tetrahydropyran ring, offers a compelling scaffold for exploring new chemical space in drug discovery. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing not just the properties themselves, but the experimental methodologies required for their accurate determination. We delve into the causality behind these experimental choices and synthesize the data to offer field-proven insights for researchers, medicinal chemists, and drug development professionals. The objective is to provide a self-validating framework for the characterization of this and similar molecules, grounding all claims in authoritative protocols and scientific principles.

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of drug discovery, moving beyond flat, aromatic structures is crucial for improving properties such as solubility and metabolic stability while enabling novel interactions with biological targets. This compound (henceforth referred to as "the compound") is an exemplar of this design philosophy. It is recognized as a versatile building block and intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals targeting neurological disorders.[1] Understanding its fundamental physicochemical properties is the non-negotiable first step in its journey from a laboratory reagent to a potential drug candidate. This document serves as a technical primer on the determination and interpretation of these critical parameters.

Core Molecular and Physicochemical Profile

A thorough understanding of a compound's identity and intrinsic properties is foundational. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known identifiers and provide well-established predictions for its key physicochemical parameters based on its structure.

Table 1: Molecular Identifiers and Key Physicochemical Properties

ParameterValueSource / MethodSignificance in Drug Discovery
CAS Number 885280-95-5Chemical Abstracts ServiceUnique identifier for substance registration.[1][2]
Molecular Formula C₉H₁₇NO---Defines the elemental composition.[1]
Molecular Weight 155.24 g/mol ---Influences diffusion and transport properties.[1][2]
pKa (Predicted) 9.5 - 10.5Estimation based on similar aliphatic aminesGoverns the ionization state at physiological pH, impacting solubility, permeability, and target binding.[3][4]
logP (Predicted) ~1.0 - 1.5Computational prediction & structural similarityMeasures lipophilicity, a key determinant of ADME properties and a component of Lipinski's Rule of 5.[5][6]
Aqueous Solubility pH-dependentTheoreticalAffects dissolution, bioavailability, and the reliability of in-vitro assay results.[7][8]

The Causality of Characterization: Experimental Framework

The predictive values in Table 1 provide a starting point, but rigorous experimental determination is essential for any drug development program. The following sections detail the standard, self-validating protocols for measuring pKa, logP, and solubility, explaining the rationale behind each step.

Workflow for Physicochemical Profiling

A logical sequence of experiments ensures that data from one assay can correctly inform the next. For an ionizable compound like this amine, determining the pKa is the logical first step, as it dictates the pH at which subsequent logD and solubility measurements should be performed.

G pKa pKa Determination (Potentiometric Titration) logP logP Determination (Shake-Flask Method) pKa->logP Kinetic Kinetic Solubility (Nephelometry or UV Assay) pKa->Kinetic Explains pH-dependent solubility profile logP->Kinetic Correlates with 'falling out' of solution Thermo Thermodynamic Solubility (Shake-Flask HPLC-UV) Kinetic->Thermo

Caption: Experimental workflow for physicochemical characterization.

Basicity (pKa): The Ionization Constant

The pKa dictates the extent of protonation of the amine at a given pH. This is arguably the most critical parameter, as the charged (protonated) and neutral forms of the molecule have vastly different properties.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Embracing the Unknown in Drug Discovery

In the landscape of modern medicinal chemistry, we often encounter novel chemical entities born from fragment-based screening or combinatorial synthesis. Cyclobutyl-(tetrahydro-pyran-4-YL)-amine (CAS No. 885280-95-5) represents one such molecule—a compound whose constituent parts are staples in successful therapeutics, yet whose specific biological role remains uncharted territory. Publicly available data on the mechanism of action of this specific molecule is notably absent. This guide, therefore, deviates from a conventional monograph. Instead, it serves as a strategic whitepaper, outlining a comprehensive, field-proven methodology for the systematic elucidation of the mechanism of action for a novel chemical entity like this compound. This document is crafted for researchers, scientists, and drug development professionals, providing a robust framework for transforming a chemical structure into a biological narrative.

Section 1: Deconstructing the Moiety - A Rationale for Investigation

The rationale for investigating this compound stems from the well-established significance of its constituent fragments in medicinal chemistry. The molecule marries a cyclobutyl group with a tetrahydropyran (THP) ring via an amine linker.

  • The Tetrahydropyran (THP) Moiety: The THP ring is a saturated six-membered ether. In drug discovery, it is often employed as a bioisostere of a cyclohexane ring.[1] The key advantages of this substitution include reduced lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially enhancing target engagement.[1] The THP scaffold is a component of various approved drugs and clinical candidates, including inhibitors of kinases and HIV protease.[1][2]

  • The Cyclobutyl Moiety: The cyclobutyl group, a four-membered carbocycle, has gained prominence in drug design for its ability to introduce conformational rigidity.[3] This constrained geometry can optimize the presentation of pharmacophoric features to a biological target. Cyclobutyl-containing compounds are found in a range of therapeutics, including anticancer agents, antivirals, and drugs targeting the central nervous system.[3] Cyclobutyl amines, specifically, are recognized as valuable intermediates and core structures in a multitude of bioactive molecules.[4]

The combination of these two privileged fragments in this compound suggests a molecule designed with intent to explore novel chemical space with favorable drug-like properties. Its investigation is therefore a scientifically meritorious endeavor.

Section 2: A Phased Approach to Mechanism of Action (MoA) Determination

We propose a multi-phase, iterative approach to deconvolute the biological activity of this compound. This workflow is designed to be self-validating, with each phase informing the next.

Phase I: High-Throughput Phenotypic Screening and Target Agnostic Approaches

The initial phase aims to cast a wide net to identify any biological activity of the compound without preconceived bias towards a specific target.

Experimental Protocol 1: Broad-Panel Phenotypic Screening

  • Objective: To identify cellular processes perturbed by the compound.

  • Methodology:

    • Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and/or primary cells relevant to various disease areas (e.g., immunology, neuroscience).

    • Treat cells with a concentration range of this compound (e.g., 1 nM to 100 µM) for 48-72 hours.

    • Assess cell viability using a robust method such as CellTiter-Glo®.

    • For active compounds, perform high-content imaging (HCI) to assess morphological changes, cell cycle status (e.g., using FUCCI sensors), apoptosis (e.g., caspase-3/7 activation), and other relevant cellular markers.

  • Causality and Interpretation: A significant and selective reduction in viability in certain cell lines suggests a specific cellular dependency that the compound exploits. Morphological changes observed in HCI can provide initial clues about the affected pathways (e.g., mitotic arrest, cytoskeletal disruption).

dot

G cluster_0 Phase I: Phenotypic Screening Compound This compound Screening Broad-Panel Cell-Based Assays (e.g., NCI-60) Compound->Screening HCI High-Content Imaging Screening->HCI If active Data Activity Profile & Morphological Data HCI->Data G cluster_1 Phase II: Target Identification Probe Synthesize Affinity Probe Lysate Incubate Probe with Cell Lysate Probe->Lysate PullDown Affinity Pull-Down Lysate->PullDown Competition Competition with Free Compound Lysate->Competition LCMS LC-MS/MS Identification PullDown->LCMS Targets High-Confidence Target List LCMS->Targets Competition->PullDown Control G cluster_2 Phase III: Target Validation & MoA TargetList Putative Targets Biophysical Biophysical Assays (SPR, ITC) TargetList->Biophysical Enzyme In Vitro Enzyme Assays TargetList->Enzyme CETSA Cellular Target Engagement (CETSA) TargetList->CETSA ValidatedMoA Validated Mechanism of Action Biophysical->ValidatedMoA Enzyme->ValidatedMoA Pathway Downstream Pathway Analysis (Western Blot, Proteomics) CETSA->Pathway Pathway->ValidatedMoA G Compound Cyclobutyl-(tetrahydro- pyran-4-YL)-amine KinaseX Kinase X Compound->KinaseX Inhibition pSubstrateY p-Substrate Y KinaseX->pSubstrateY Phosphorylation SubstrateY Substrate Y Downstream Downstream Signaling pSubstrateY->Downstream Proliferation Cell Proliferation Downstream->Proliferation

References

The Ascendant Scaffold: Elucidating the Biological Activity and Therapeutic Potential of Novel Cyclobutyl-(tetrahydro-pyran-4-YL)-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the arrival of novel therapeutic agents. The Cyclobutyl-(tetrahydro-pyran-4-YL)-amine scaffold is one such exemplar, merging the conformational rigidity of a cyclobutane ring with the favorable physicochemical properties of a tetrahydropyran moiety. This guide provides an in-depth exploration of this chemical class for researchers, scientists, and drug development professionals. We will dissect the strategic rationale behind the scaffold's design, delve into its known biological activities, present detailed experimental protocols for its evaluation, and synthesize structure-activity relationship (SAR) data to inform future discovery efforts. Our analysis is grounded in authoritative research, providing a robust framework for understanding and advancing this promising class of compounds.

The Architectural Rationale: Deconstructing the Core Scaffold

The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. The this compound scaffold is a deliberate construction of two key carbocyclic and heterocyclic systems, each contributing distinct advantages to the overall molecular profile.

The Cyclobutyl Moiety: A Conduit for Conformational Rigidity and Improved Pharmacokinetics

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in drug design to impart specific, advantageous properties.[1] Unlike more flexible alkyl chains or larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation. This structural constraint can be pivotal for enhancing a molecule's binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding.[2] Furthermore, the incorporation of a cyclobutyl fragment has been shown to improve metabolic stability and other pharmacokinetic (PK) profiles, making it a valuable tool for medicinal chemists.

The Tetrahydropyran (THP) Ring: A Bioisostere for Enhanced Solubility and Target Interaction

The tetrahydropyran (THP) ring serves as a versatile component in modern drug discovery. As a bioisostere of cyclohexane, it introduces a polar oxygen heteroatom, which lowers the lipophilicity of the molecule. This reduction in lipophilicity can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, which can lead to tighter binding and increased potency.

Synthesis and Derivatization: A Workflow for Novel Compound Generation

The generation of a library of derivatives for SAR studies hinges on efficient and robust synthetic strategies. A common and effective method for synthesizing the core scaffold is through reductive amination, which couples a cyclobutanone precursor with 4-aminotetrahydropyran.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization Cyclobutanone Cyclobutanone Imine Intermediate Imine Cyclobutanone->Imine + Amine - H2O Amine 4-Aminotetrahydropyran Amine->Imine FinalProduct Cyclobutyl-(tetrahydro- pyran-4-YL)-amine Core Imine->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->FinalProduct Reduction Derivative Novel Derivatives FinalProduct->Derivative Coupling Reaction (e.g., Buchwald-Hartwig) ArylHalide Aryl Halide / Other Electrophiles ArylHalide->Derivative

Caption: General workflow for synthesis of this compound derivatives.

This core scaffold can then be further functionalized, often through coupling reactions with various aryl halides or other electrophiles, to explore a wide chemical space and build a comprehensive SAR.

Key Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant activity across multiple therapeutic areas, primarily by targeting key enzymes and receptors involved in disease progression.

Potent Inhibition of TGF-β Type I Receptor (ALK5) in Oncology and Fibrosis

The transforming growth factor-β (TGF-β) signaling pathway plays a critical role in cell growth, differentiation, and extracellular matrix production. Its dysregulation, particularly through the activin-like kinase 5 (ALK5), is implicated in the progression of various cancers and fibrotic diseases.[3] Novel derivatives incorporating a 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine moiety have been developed as potent and selective ALK5 inhibitors.[3]

TGF_Pathway TGFB TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFB->Receptor ALK5 ALK5 (Type I Receptor) Receptor->ALK5 SMAD SMAD2/3 Phosphorylation ALK5->SMAD Complex SMAD2/3/4 Complex SMAD->Complex SMAD4 SMAD4 Co-factor SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Fibrosis, Cell Proliferation) Nucleus->Transcription Inhibitor Cyclobutyl-THP Derivative Inhibitor->ALK5 Inhibition Assay_Workflow start Start step1 1. Prepare serial dilutions of Test Compound in DMSO. start->step1 step2 2. Dispense diluted compound (or DMSO control) into 384-well plate. step1->step2 step4 4. Add Kinase/Antibody mix to all wells. step2->step4 step3 3. Prepare Kinase/Antibody mix (ALK5 + Eu-anti-tag Antibody) in assay buffer. step3->step4 step6 6. Add Tracer solution to all wells to initiate binding reaction. step4->step6 step5 5. Prepare Tracer solution in assay buffer. step5->step6 step7 7. Incubate plate at room temperature for 60 minutes in the dark. step6->step7 step8 8. Read plate on a fluorescence plate reader. (Excitation: 340 nm, Emission: 615nm & 665 nm) step7->step8 step9 9. Calculate TR-FRET ratio and determine IC50 values from dose-response curves. step8->step9 end End step9->end

References

In Silico Analysis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine: A Technical Guide to Ligand-Protein Interaction Modeling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmacology, the strategic use of computational, or in silico, modeling has become a cornerstone of efficient drug discovery and development.[1][2] This technical guide provides an in-depth walkthrough of the essential in silico methodologies for characterizing the interactions of the novel small molecule, Cyclobutyl-(tetrahydro-pyran-4-YL)-amine. This compound, with its versatile cyclobutyl and tetrahydropyran moieties, serves as a valuable building block in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for molecular docking and molecular dynamics simulations. By explaining the causality behind procedural choices and emphasizing self-validating systems, this guide aims to uphold the highest standards of scientific integrity and equip researchers with the expertise to accelerate their discovery pipelines.

Introduction: The Rationale for In Silico Assessment

The journey of a drug from concept to clinic is notoriously long and expensive.[3] Computational methods offer a powerful means to de-risk this process by predicting molecular interactions, optimizing lead compounds, and elucidating mechanisms of action before significant investment in wet-lab synthesis and testing is made.[2][4] The molecule of interest, this compound, contains structural motifs—the cyclobutane and tetrahydropyran rings—that are increasingly influential in drug design for their ability to confer unique three-dimensional structures and favorable pharmacological properties.[5][6]

While specific biological targets for this exact compound are not extensively documented in public literature, its utility as an intermediate for neurological drug candidates suggests potential interactions with relevant central nervous system (CNS) targets. For the purpose of this guide, we will use the Transforming growth factor-β (TGF-β) type I receptor (ALK5) as a representative target. This selection is informed by literature demonstrating that derivatives containing a tetrahydropyran-4-yl moiety can act as potent ALK5 inhibitors, a target implicated in both cancer and fibrotic diseases.[7] This illustrative example will provide a robust framework for applying these computational techniques to any relevant protein target.

Our exploration will be twofold:

  • Molecular Docking: To predict the preferred binding orientation and affinity of our ligand within the active site of ALK5.[6][8]

  • Molecular Dynamics (MD) Simulation: To assess the stability of the docked ligand-protein complex over time and characterize the dynamic nature of their interactions.[9][10]

Foundational Stage: System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structural data.[1] This preparatory phase is critical and involves meticulous cleaning and parameterization of both the ligand and the protein target.

Ligand Preparation: From 2D Structure to 3D Conformation

The ligand, this compound, must be converted from a 2D representation to a three-dimensional, energetically minimized structure suitable for simulation.[11]

Protocol 1: Ligand Preparation Workflow

  • Obtain 2D Structure:

    • The structure can be sketched in a chemical drawing tool like ChemDraw or obtained from a chemical database using its canonical SMILES (Simplified Molecular Input Line Entry System) or IUPAC name.

    • The SMILES representation for a similar compound, N-Cyclobutyl-tetrahydro-2H-pyran-4-amine, is C1CC(C1)NC2CCOCC2.

  • Generate 3D Coordinates:

    • Utilize a program like Open Babel or the graphical user interface of a molecular modeling suite (e.g., PyMOL, Chimera) to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization and Charge Assignment:

    • This is the most critical step. A molecular mechanics force field (e.g., MMFF94 or GAFF) is used to find a low-energy conformation.

    • Partial atomic charges must be assigned. For novel ligands, quantum mechanical calculations (e.g., using the AM1-BCC method) are often employed to derive accurate charges.

    • Rationale: An improper conformation or inaccurate charge distribution will lead to unrealistic interaction energies and incorrect binding predictions.

  • Final File Format:

    • The prepared ligand should be saved in a suitable format for the chosen docking software, such as .mol2 or .pdbqt for AutoDock Vina.[8]

Protein Target Preparation: Curating the Macromolecule

We will use an experimentally determined crystal structure of ALK5 from the Protein Data Bank (PDB).

Protocol 2: Protein Preparation Workflow

  • Structure Acquisition:

    • Download the desired PDB file (e.g., PDB ID: 1VJY, a structure of ALK5 in complex with a ligand). The presence of a co-crystallized ligand is invaluable for validating the docking protocol.[1]

  • Initial Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[8]

    • Causality: Crystallographic water molecules may not be present in the physiological binding event and can interfere with the docking algorithm by occupying space. However, if a specific water molecule is known to mediate key interactions (a "bridging" water), it should be retained.

  • Structural Correction and Refinement:

    • Check for and repair any missing residues or atoms using tools like the "Dock Prep" utility in UCSF Chimera or standalone programs.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.[8]

  • Assign Atomic Charges:

    • Assign partial charges to the protein atoms using a standard protein force field (e.g., AMBER, CHARMM).

  • Receptor File Generation:

    • Save the cleaned, repaired, and charged protein structure in the appropriate format for the docking software (e.g., .pdbqt).

Core Methodology I: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The output is a set of "poses" ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[8]

Defining the Search Space: The Grid Box

The docking simulation must be confined to a specific region of the protein, typically the known or predicted active site. This is defined by a "grid box."

  • If a co-crystallized ligand is present: Center the grid box on this ligand. This ensures the search space encompasses the known binding pocket.

  • If the binding site is unknown: Use site-finding algorithms or information from homologous proteins to predict the location of the active site.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the center coordinates of the grid box, and its dimensions in Angstroms.

  • Execute Docking Run: Run the docking simulation from the command line.

  • Analyze Results: The output file (docking_results.pdbqt) will contain multiple binding poses, each with a corresponding binding affinity score. Lower scores indicate stronger predicted binding.[8]

Self-Validation: Ensuring Trustworthiness of the Docking Protocol

A critical step for ensuring the reliability of your docking results is to validate the protocol.

  • Re-docking: If a co-crystallized ligand was present in the original PDB file, extract it and then dock it back into the receptor.

  • Success Criterion: A reliable docking protocol should be able to reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. If this is achieved, one can have higher confidence in the poses predicted for the new ligand.

Visualization of Docking Results

Use molecular visualization software like PyMOL or UCSF Chimera to inspect the top-ranked poses. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the residues of the ALK5 active site.

Core Methodology II: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding mode, MD simulations offer a dynamic view, revealing the stability of the complex and the nature of its interactions over time in a simulated physiological environment.[9][10]

System Setup for MD Simulation

The protein-ligand complex from the best docking pose is placed in a simulated environment.

Protocol 4: GROMACS MD Simulation Setup

  • Complex Creation: Combine the coordinate files of the protein (from the prepared receptor) and the ligand (from the top-ranked docking pose) into a single PDB file.

  • Force Field and Topology:

    • Use the pdb2gmx tool in GROMACS to generate a protein topology based on a chosen force field (e.g., CHARMM36).[5]

    • Generate a separate topology and parameter file for the ligand. This often requires a tool like a CHARMM-GUI Ligand Modeler or similar parameterization server, as standard force fields do not contain parameters for novel molecules.

    • Merge the protein and ligand topologies.[7]

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a 1.0 nm buffer from the complex to the edge).[5]

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

Simulation Execution: Minimization, Equilibration, and Production

The simulation proceeds in several stages to ensure stability.

MD Simulation Workflow Diagram

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Stages cluster_analysis Analysis PDB Docked Complex Topology Generate Topologies (Protein & Ligand) PDB->Topology Solvate Solvate & Add Ions Topology->Solvate Minimization Energy Minimization Solvate->Minimization NVT NVT Equilibration (Constant Temp.) Minimization->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: Workflow for a molecular dynamics simulation.

Protocol 5: Running the MD Simulation

  • Energy Minimization: Perform a steepest descent minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

  • NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system. The position restraints are typically weakened or removed in stages.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. The coordinates of the system are saved at regular intervals, creating a trajectory file.

Analysis of MD Trajectory

Analysis of the trajectory provides insights into the stability and dynamics of the complex.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex has reached equilibrium and the ligand is not diffusing away from the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein, which can be important for ligand binding.

  • Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

  • Binding Free Energy Calculation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) to obtain a more quantitative estimate of the binding affinity.

Data Presentation and Interpretation

Table 1: Molecular Docking Results
Pose RankBinding Affinity (kcal/mol)RMSD from Crystal Pose (Å)Key Interacting Residues (ALK5)
1-8.51.2LYS-234, GLU-245, LEU-340
2-8.23.5SER-280, ASP-351
3-7.94.1VAL-219, LEU-260
Re-docked-9.10.8LYS-234, GLU-245, LEU-340
(Note: Data is illustrative)
Table 2: MD Simulation Stability Metrics
MetricAverage ValueStandard DeviationInterpretation
Protein Backbone RMSD (nm)0.250.03Stable protein fold
Ligand RMSD (nm)0.150.02Ligand remains stably bound in the pocket
Radius of Gyration (nm)1.850.01No significant unfolding of the protein
(Note: Data is illustrative)

Workflow Summary Diagram

Full_Workflow cluster_start Input Structures cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics Ligand_2D Ligand 2D Structure Ligand_Prep Ligand Preparation (3D, Minimized) Ligand_2D->Ligand_Prep Protein_PDB Protein PDB Structure Protein_Prep Protein Preparation (Cleaned, Charged) Protein_PDB->Protein_Prep Docking Run Docking Simulation Ligand_Prep->Docking Protein_Prep->Docking Validation Re-docking Validation (RMSD < 2Å) Docking->Validation Pose_Analysis Analyze Binding Poses & Interactions Validation->Pose_Analysis If Valid MD_Setup MD System Setup (Solvate, Ionize) Pose_Analysis->MD_Setup Select Best Pose MD_Run Run MD Simulation (Min, Eq, Prod) MD_Setup->MD_Run MD_Analysis Trajectory Analysis (RMSD, Stability) MD_Run->MD_Analysis Final_Report Final Report & Binding Hypothesis MD_Analysis->Final_Report

Caption: Integrated workflow for in silico ligand interaction analysis.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound interactions with a representative protein target. By integrating molecular docking to predict binding modes and molecular dynamics to assess complex stability, researchers can generate powerful, predictive models that significantly accelerate the drug discovery process.[1] The emphasis on methodical preparation, causal understanding of procedural steps, and robust self-validation ensures that the insights derived are both trustworthy and actionable. This framework is not limited to the specific compound or target discussed herein but serves as a universal template for the computational investigation of any small molecule-protein interaction, forming a critical component of modern, structure-based drug design.[6]

References

The Enigmatic Cyclobutyl-Tetrahydropyran Motif: A Technical Guide to Its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Natural products have long been a cornerstone of drug discovery, offering a vast reservoir of structurally diverse and biologically active molecules. Among the myriad of complex scaffolds found in nature, those incorporating strained ring systems are of particular interest due to their unique three-dimensional architectures and potent bioactivities. This in-depth technical guide focuses on a rare and fascinating structural motif: the cyclobutyl-tetrahydropyran core. We will delve into the discovery of natural products bearing this unique framework, explore their proposed biosynthetic origins, detail synthetic strategies for their construction, and examine their pharmacological properties. This guide is intended to be a comprehensive resource for researchers at the intersection of natural product chemistry, organic synthesis, and drug development, providing both foundational knowledge and practical insights into this emerging area of study.

Introduction: The Allure of a Strained Union

The fusion or spiro-annulation of a cyclobutane ring to a tetrahydropyran moiety creates a structurally intriguing and challenging motif. The inherent ring strain of the four-membered cyclobutane ring, coupled with the conformational preferences of the six-membered tetrahydropyran, results in a rigid and well-defined three-dimensional scaffold. Such structures are of significant interest in medicinal chemistry as they can present pharmacophoric elements in precise spatial orientations, potentially leading to high-affinity interactions with biological targets. Despite their theoretical appeal, natural products containing the cyclobutyl-tetrahydropyran core are exceedingly rare, making their discovery and study a compelling area of research. This guide will illuminate the known examples of these remarkable molecules and provide a technical roadmap for their investigation.

Exemplars from Nature: The Acremonidins and Cleroindicin A

To date, two distinct classes of natural products have been identified that feature the cyclobutyl-tetrahydropyran motif: the complex bridged acremonidins and the simpler spirocyclic cleroindicin A.

The Acremonidins: Bridged Polyketides with Antibacterial Activity

The acremonidins are a family of polyketide-derived natural products isolated from the fungus Acremonium sp. (strain LL-Cyan 416)[1]. These compounds possess a highly intricate bridged ring system that embeds the cyclobutyl-tetrahydropyran core.

Compound Structure Natural Source Reported Biological Activity
Acremonidin A [Structure of Acremonidin A]Acremonium sp. LL-Cyan 416Moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1].
Acremonidin E [Structure of Acremonidin E]Penicillium sp. SNF123 (endophyte of Panax ginseng)Anti-melanogenic activity through downregulation of tyrosinase and TRP-1 expression[2][3].
Cleroindicin A: A Spirocyclic Representative

Cleroindicin A represents a simpler structural manifestation of the cyclobutyl-tetrahydropyran motif. Isolated from the aerial parts of Clerodendrum indicum, it features a 1-oxaspiro[3.5]nonane skeleton[4].

Compound Structure Natural Source Reported Biological Activity
Cleroindicin A [Structure of Cleroindicin A]Clerodendrum indicumBiological activity not yet fully characterized.

Biosynthetic Postulations: Nature's Synthetic Logic

The biosynthesis of these unique motifs is believed to follow distinct pathways, reflecting their structural differences.

The Acremonidins: A Polyketide-Derived Pathway

The complex architecture of the acremonidins strongly suggests a polyketide origin[1]. A plausible biosynthetic pathway likely involves a highly programmed polyketide synthase (PKS) that assembles a linear polyene precursor. The key cyclization events, leading to the formation of the bridged cyclobutyl-tetrahydropyran core, are hypothesized to proceed through a series of intramolecular cycloadditions. An intramolecular Diels-Alder reaction is a probable key step in forming the tetrahydropyran ring and setting the stage for the subsequent formation of the cyclobutane ring.

Acremonidin Biosynthesis Linear Polyketide Precursor Linear Polyketide Precursor Intramolecular Diels-Alder Intramolecular Diels-Alder Linear Polyketide Precursor->Intramolecular Diels-Alder PKS & Cyclase Polycyclic Intermediate Polycyclic Intermediate Intramolecular Diels-Alder->Polycyclic Intermediate [4+2] Cycloaddition Acremonidin Core Acremonidin Core Polycyclic Intermediate->Acremonidin Core Further Cyclizations & Tailoring Acremonidin A Acremonidin A Acremonidin Core->Acremonidin A Oxidation, etc.

Caption: Proposed biosynthetic pathway for the acremonidins.

Cleroindicin A: A Likely Terpenoid Origin

The simpler spirocyclic structure of cleroindicin A suggests a different biosynthetic origin, possibly from a terpenoid precursor. The formation of the 1-oxaspiro[3.5]nonane skeleton could arise from the cyclization of a suitably functionalized acyclic isoprenoid derivative.

The Synthetic Challenge: Constructing the Cyclobutyl-Tetrahydropyran Core

The synthesis of the cyclobutyl-tetrahydropyran motif presents a significant challenge to synthetic chemists due to the inherent strain and stereochemical complexity.

Proposed Total Synthesis of Acremonidin A

While a total synthesis of Acremonidin A has not yet been reported, a proposed biomimetic approach highlights a potential strategy[5]. The key disconnection is an intramolecular Diels-Alder reaction to form the tetrahydropyran ring, followed by further manipulations to construct the cyclobutane portion.

Acremonidin A Retrosynthesis Acremonidin A Acremonidin A Polycyclic Intermediate Polycyclic Intermediate Acremonidin A->Polycyclic Intermediate Functional Group Interconversion Diels-Alder Precursor Diels-Alder Precursor Polycyclic Intermediate->Diels-Alder Precursor Intramolecular [4+2] Cycloaddition Key Fragments Key Fragments Diels-Alder Precursor->Key Fragments Fragment Coupling

Caption: Retrosynthetic analysis of Acremonidin A.

Synthesis of the 1-Oxaspiro[3.5]nonane Core of Cleroindicin A

The synthesis of the 1-oxaspiro[3.5]nonane skeleton can be achieved through various methods. A particularly effective approach is the Corey-Chaykovsky reaction, which allows for the formation of the oxetane (a four-membered ether ring, which is a key component of the spirocycle) from a ketone.

This protocol outlines the synthesis of a key intermediate for accessing the cleroindicin A core, employing a Corey-Chaykovsky reaction for the crucial oxetane formation.

Materials and Reagents:

  • 1,4-Cyclohexanedione monoethylene ketal

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Ylide: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portionwise at room temperature. Stir the resulting mixture for 1 hour until the evolution of hydrogen gas ceases and a clear solution is obtained.

  • Epoxidation: To the solution of the ylide, add a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a mixture of THF and aqueous hydrochloric acid. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Work-up and Purification: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 2-oxaspiro[3.5]nonan-7-one.

Pharmacological Potential: From Antibacterials to Cosmeceuticals

The limited number of known natural products with a cyclobutyl-tetrahydropyran core exhibit intriguing biological activities, highlighting the potential of this scaffold in drug discovery.

Antibacterial Activity of Acremonidin A

Acremonidin A has demonstrated moderate activity against a panel of Gram-positive bacteria, including clinically relevant resistant strains such as MRSA and VRE[1]. The rigid, bridged structure of acremonidin A may be responsible for a novel mechanism of action that circumvents existing resistance mechanisms. Further studies are needed to elucidate its specific molecular target.

Anti-melanogenic Properties of Acremonidin E

Acremonidin E, isolated from an endophytic fungus of Panax ginseng, has been shown to inhibit melanin synthesis in B16F10 melanoma cells[2][3]. Mechanistic studies revealed that acremonidin E does not directly inhibit tyrosinase, the key enzyme in melanogenesis, but rather downregulates the expression of the tyrosinase and tyrosinase-related protein 1 (TRP-1) genes[2][3]. This mode of action makes acremonidin E an interesting lead for the development of novel skin-lightening agents in the cosmetic and dermatological fields.

Spectroscopic Characterization: Unraveling the Structure

The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques.

Acremonidins

The structures of the acremonidins were determined by extensive spectroscopic analysis, including 1D and 2D NMR (COSY, HMBC, NOESY), high-resolution mass spectrometry (HRMS), and UV spectroscopy[1]. The complex and overlapping signals in the 1H NMR spectra of these bridged systems necessitate the use of 2D NMR techniques to establish the connectivity of the proton and carbon frameworks.

Key Spectroscopic Features of Acremonidin A:

  • 1H NMR: Complex multiplets in the aliphatic region corresponding to the protons of the cyclobutyl and tetrahydropyran rings.

  • 13C NMR: Characteristic signals for the carbonyl groups, olefinic carbons, and the strained carbons of the cyclobutane ring.

  • HRMS: Provides the exact mass and molecular formula, crucial for determining the elemental composition.

Cleroindicin A

The relatively simple and symmetric structure of cleroindicin A is reflected in its spectroscopic data[4].

Spectroscopic Data for Cleroindicin A (C8H14O2):

  • 1H NMR (CDCl3): δ 3.75 (2H, t, J = 5.5 Hz), 3.65 (1H, m), 1.80-1.60 (8H, m).

  • 13C NMR (CDCl3): δ 70.3 (C), 70.1 (CH), 59.1 (CH2), 45.4 (CH2), 36.4 (CH2), 31.9 (CH2).

  • IR (KBr): 3400 (OH), 1080 (C-O) cm-1.

  • EIMS m/z: 142 [M]+.

Future Perspectives and Conclusion

The discovery of natural products containing the cyclobutyl-tetrahydropyran motif has opened a new window into the vast structural diversity of the natural world. The acremonidins and cleroindicin A, though few in number, serve as compelling examples of the unique chemical architectures that nature can produce. The synthetic challenges associated with these molecules will undoubtedly spur the development of new synthetic methodologies for the construction of strained ring systems. Furthermore, the promising biological activities of the acremonidins suggest that this rare scaffold may hold the key to unlocking novel therapeutic agents. As our ability to explore diverse ecological niches and employ advanced analytical techniques improves, it is likely that more examples of this enigmatic motif will be discovered, further enriching our understanding of natural product chemistry and providing new starting points for drug discovery.

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Cyclobutyl-(tetrahydro-pyran-4-yl)-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential through Scaffold Hopping and Bioisosteric Replacement

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The cyclobutyl-(tetrahydro-pyran-4-yl)-amine scaffold represents a compelling convergence of two such motifs, each contributing unique physicochemical properties that are advantageous for modulating biological targets, particularly within the central nervous system (CNS). The cyclobutylamine moiety offers a rigid, three-dimensional structure that can orient substituents in precise vectors, while the tetrahydropyran ring serves as a polar, metabolically stable bioisostere for more lipophilic groups like cyclohexane, often improving solubility and pharmacokinetic profiles.[1][2]

This technical guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on this compound analogs. As there is a paucity of published, systematic SAR studies on this specific scaffold, this document will serve as a prospective guide, synthesizing established principles from related chemical series to inform the logical design, synthesis, and evaluation of novel analogs. We will explore potential biological targets, propose key structural modifications, and detail the experimental protocols necessary to elucidate the SAR and identify promising lead compounds for further development.

Part 1: Foundational Insights and Rationale for SAR Exploration

The rationale for investigating the SAR of this compound analogs is rooted in the proven utility of its constituent parts in bioactive molecules. The cyclobutylamine fragment is a key component in a variety of therapeutic agents, including those targeting CNS disorders.[2][3] Its conformational rigidity can lead to enhanced binding affinity and selectivity for a given biological target. The tetrahydropyran ring is frequently incorporated into drug candidates to modulate polarity and improve metabolic stability.[1]

A logical starting point for an SAR investigation is to consider potential biological targets where these structural features are known to be favorable. For instance, cyclobutyl amine derivatives have been explored as histamine H3 receptor ligands, which are implicated in a range of neurological and cognitive disorders.[1][4] Therefore, a primary hypothesis for this SAR study is that analogs of the core scaffold may exhibit affinity for the H3 receptor or other CNS targets.

The core structure, N-cyclobutyl-tetrahydro-2H-pyran-4-amine, with CAS number 885280-95-5, serves as the foundational building block for this investigation.[5][6]

Part 2: A Proposed Strategy for Systematic SAR Elucidation

A systematic SAR study of the this compound scaffold would involve the synthesis and evaluation of a library of analogs with targeted modifications at key positions. The following sections outline a proposed strategy for this exploration.

Key Modification Points for SAR Analysis

To thoroughly explore the SAR of this scaffold, modifications should be systematically introduced at three primary positions, as illustrated below:

  • Position 1 (Cyclobutyl Ring): Substitution on the cyclobutyl ring can probe the steric and electronic requirements of the binding pocket.

  • Position 2 (Amine Linker): Modification of the amine linker, for example, through alkylation or acylation, can influence basicity and hydrogen bonding capacity.

  • Position 3 (Tetrahydropyran Ring): Substitution on the tetrahydropyran ring can be used to fine-tune polarity, solubility, and interactions with the target protein.

Proposed Synthetic Schemes

The synthesis of the target analogs can be achieved through established synthetic methodologies. The following schemes outline a general approach.

Scheme 1: Synthesis of the Core Scaffold

The core scaffold, this compound, can be synthesized via reductive amination of tetrahydro-pyran-4-one with cyclobutylamine.

Scheme 1 Tetrahydropyranone Tetrahydro-pyran-4-one reagents1 + Tetrahydropyranone->reagents1 Cyclobutylamine Cyclobutylamine Intermediate Imine Intermediate Cyclobutylamine->Intermediate [H+] reagents2 NaBH(OAc)3 (reductive amination) Intermediate->reagents2 Product Cyclobutyl-(tetrahydro- pyran-4-yl)-amine reagents1->Cyclobutylamine reagents2->Product

Caption: General scheme for the synthesis of the core scaffold.

Scheme 2: Derivatization of the Core Scaffold

Further diversification can be achieved through standard functional group transformations on the core scaffold or its precursors. For example, substituted cyclobutylamines or tetrahydropyranones can be used in the initial reductive amination step.

Proposed Biological Evaluation Cascade

A tiered approach to biological evaluation is recommended to efficiently screen the synthesized analogs.

  • Primary Screening: A binding assay for the primary hypothesized target (e.g., histamine H3 receptor) should be used to determine the initial affinity (Ki or IC50) of all synthesized compounds.

  • Secondary Screening: Analogs showing significant affinity in the primary screen should be evaluated in a functional assay to determine their agonist or antagonist activity.

  • Selectivity Profiling: Promising candidates should be screened against a panel of related receptors to assess their selectivity.

  • In Vitro ADME Profiling: Lead compounds should be subjected to in vitro absorption, distribution, metabolism, and excretion (ADME) assays to evaluate their drug-like properties.

Part 3: Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and evaluation of the proposed analogs.

General Protocol for Reductive Amination
  • To a solution of tetrahydro-pyran-4-one (1.0 eq) in dichloromethane (DCM, 0.1 M), add cyclobutylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Histamine H3 Receptor Binding Assay
  • Prepare cell membranes from a stable cell line expressing the human histamine H3 receptor.

  • In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

  • Add scintillation cocktail to each well and quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.

Part 4: Data Presentation and Interpretation

The results of the SAR study should be compiled into a clear and concise format to facilitate interpretation.

Tabular Summary of SAR Data
Compound IDR1 (Cyclobutyl)R2 (Amine)R3 (THP)H3 Ki (nM)Functional Activity
1 HHH500Antagonist
2a 3-MeHH250Antagonist
2b 3-FHH750Antagonist
3 HMeH600Antagonist
4 HH2-Me400Antagonist

Caption: Hypothetical SAR data for this compound analogs.

Visualization of the SAR Workflow

SAR Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis Design Analog Design (Positions 1, 2, 3) Synthesis Chemical Synthesis (Reductive Amination) Design->Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screen (H3 Binding Assay) Purification->PrimaryScreen SecondaryScreen Secondary Screen (Functional Assay) PrimaryScreen->SecondaryScreen Selectivity Selectivity Profiling SecondaryScreen->Selectivity ADME In Vitro ADME Selectivity->ADME SAR_Analysis SAR Analysis & Interpretation ADME->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical workflow for an SAR study.

Conclusion: Paving the Way for Novel Therapeutics

This technical guide has outlined a comprehensive and scientifically rigorous approach to elucidating the structure-activity relationships of this compound analogs. While direct SAR studies on this specific scaffold are not yet prevalent in the literature, the proposed framework, built upon established medicinal chemistry principles and data from related compound classes, provides a solid foundation for future research in this area. By systematically exploring the chemical space around this promising scaffold, researchers can unlock its therapeutic potential and pave the way for the discovery of novel drug candidates for a range of diseases, particularly those affecting the central nervous system. The detailed protocols and logical workflow presented herein are intended to empower researchers to embark on this exciting area of drug discovery with a clear and actionable plan.

References

A Guide to the Cyclobutyl-(tetrahydro-pyran-4-YL)-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The Cyclobutyl-(tetrahydro-pyran-4-YL)-amine core has emerged as a scaffold of significant interest, skillfully combining the benefits of three-dimensional, sp³-rich architecture with features known to enhance drug-like properties. This technical guide provides an in-depth exploration of this scaffold, detailing its strategic value, synthesis, and application in drug design. We will dissect the individual contributions of the cyclobutane and tetrahydropyran moieties, present robust synthetic protocols, and examine case studies where these structural motifs have been pivotal in developing potent and selective therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced scaffold design for next-generation therapeutics.

Introduction: The Strategic Imperative for 3D Scaffolds

The "flat" world of aromatic, sp²-heavy molecules that long dominated drug discovery is progressively giving way to a more three-dimensional perspective. Saturated, sp³-rich scaffolds offer a pathway to escape flatland, providing access to novel chemical space, improved selectivity, and better physicochemical properties. The this compound scaffold is a prime exemplar of this design philosophy. It is not merely a linker but a carefully orchestrated combination of two distinct, high-value fragments.

  • The Cyclobutylamine Moiety : As a four-membered carbocycle, the cyclobutane ring is conformationally restricted and puckered. This rigidity minimizes the entropic penalty upon binding to a biological target, often translating to higher potency. Its three-dimensional structure provides unique exit vectors for substituents, allowing for precise probing of protein binding pockets.[1] Historically underutilized due to perceived instability and synthetic challenges, modern synthetic methods have made cyclobutanes increasingly accessible and attractive as non-planar bioisosteres for aromatic rings or larger cycloalkanes.[1][2]

  • The Tetrahydropyran (THP) Moiety : The THP ring is a well-established motif in medicinal chemistry, valued for its ability to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is often employed as a bioisosteric replacement for a cyclohexane ring, with the key advantage of reduced lipophilicity due to the presence of the ether oxygen. This oxygen atom can also serve as a hydrogen bond acceptor, providing an additional point of interaction with a biological target to enhance binding affinity.[3]

The fusion of these two components via a central amine creates a versatile scaffold that simultaneously addresses potency, selectivity, and pharmacokinetics.

Physicochemical Properties and Strategic Value

The deliberate combination of the cyclobutyl and tetrahydropyran rings endows the parent scaffold with a unique set of properties that medicinal chemists can exploit to overcome common drug discovery challenges.

FeatureContribution from ScaffoldStrategic Advantage in Drug Design
Solubility & Permeability The polar ether oxygen in the THP ring.Enhances aqueous solubility, a critical factor for oral bioavailability. Can modulate logP to achieve a balance between solubility and membrane permeability.[4]
Metabolic Stability Saturated carbocyclic and heterocyclic rings.The scaffold is generally robust and less prone to oxidative metabolism compared to more electron-rich or sterically accessible systems.[2]
Binding Affinity (Potency) Conformational rigidity of the cyclobutane ring.Pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding and increasing potency. The THP oxygen can act as a hydrogen bond acceptor.
Target Selectivity Defined 3D geometry and substituent vectors.The fixed exit vectors from the cyclobutane ring allow for precise placement of functional groups to engage specific sub-pockets of a target, avoiding interactions with off-targets.[1]
Novelty & IP Space Underrepresentation of the cyclobutane motif.Offers an opportunity to create novel chemical entities with strong intellectual property positions, moving away from more heavily explored chemical space.[2]

The logical relationship between the scaffold's components and their impact on drug properties can be visualized as follows:

G Scaffold Cyclobutyl-(THP)-amine Scaffold Cyclobutane Cyclobutane Ring Scaffold->Cyclobutane THP Tetrahydropyran (THP) Ring Scaffold->THP Potency Enhanced Potency & Selectivity Cyclobutane->Potency Rigidity & 3D Vectors PK Favorable ADME/PK (Solubility, Clearance) THP->PK Polarity & H-Bond Acceptor THP->Potency H-Bond Acceptor Properties Improved Drug Properties PK->Properties Potency->Properties

Figure 1: Contribution of scaffold components to drug properties.

Synthesis of the Core Scaffold

The most direct and efficient method for constructing the this compound scaffold is through reductive amination . This cornerstone reaction of medicinal chemistry involves the reaction of a carbonyl compound (a ketone in this case) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[5][6]

The synthesis can be approached from two equivalent routes:

  • Route A: Cyclobutanone + Tetrahydropyran-4-amine

  • Route B: Tetrahydropyran-4-one + Cyclobutylamine

The choice of route typically depends on the commercial availability and cost of the starting materials. Both routes are highly effective.

G start Ketone (e.g., Cyclobutanone) intermediate Iminium Ion Intermediate start->intermediate amine Amine (e.g., THP-4-amine) amine->intermediate + H⁺ product Cyclobutyl-(THP)-amine Product intermediate->product Reduction reductant Mild Reducing Agent (e.g., NaBH(OAc)₃) reductant->intermediate

Figure 2: General workflow for synthesis via reductive amination.
Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard, one-pot reductive amination procedure suitable for laboratory scale.

Materials:

  • Cyclobutylamine

  • Tetrahydro-4H-pyran-4-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-one (1.0 eq).

  • Solvent Addition: Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add cyclobutylamine (1.0-1.1 eq) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions over 10-15 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Medicinal Chemistry: Case Studies

While few marketed drugs contain the complete, pre-formed this compound scaffold, numerous examples highlight the successful application of its constituent parts—the amino-THP and cyclobutylamine motifs—demonstrating their value in solving complex medicinal chemistry problems.

Case Study 1: The Amino-THP Moiety in Gilteritinib (Xospata®)

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML).

  • Target: FLT3 / AXL Kinase

  • Challenge: Achieving a balance of potency, selectivity, and favorable pharmacokinetics suitable for oral administration.

  • Role of the Amino-THP Moiety: The structure of gilteritinib incorporates a piperazine core functionalized with an amino-tetrahydropyran group. This THP substituent is a key contributor to the drug's overall profile. It serves as a conformationally restrained ether that helps to optimize lipophilicity and provides a hydrogen bond acceptor, ultimately contributing to the favorable ADME properties of the drug. The switch from more lipophilic cyclohexyl rings to THP rings is a common strategy to improve clearance and reduce off-target toxicity.

Case Study 2: The Cyclobutylamine Moiety in AKT Inhibitors

The development of potent and selective AKT kinase inhibitors has been a significant goal in oncology. An early imidazoquinoline series of inhibitors suffered from poor pharmacokinetic properties.

  • Target: AKT Kinase

  • Challenge: Improving potency and in vivo exposure from an initial lead series.

  • Role of the Cyclobutylamine Moiety: Structure-based drug design led to the installation of a cyclobutylamine group onto the benzylic position of the scaffold, resulting in the clinical candidate ARQ092 (miransertib).[1] X-ray crystallography revealed that the cyclobutane ring fits perfectly into a hydrophobic subpocket, while the attached amine forms critical bidentate hydrogen bonds with Tyr272 and Asp274 residues in the binding site.[1] This demonstrates the power of the cyclobutane ring to act as a rigid scaffold that orients a key interacting group (the amine) for optimal binding, leading to a significant enhancement in potency.[1]

Conclusion and Future Perspectives

The this compound scaffold represents a confluence of modern medicinal chemistry design principles. It marries the solubility-enhancing and pharmacokinetic benefits of the tetrahydropyran ring with the conformational rigidity and three-dimensional character of the cyclobutane moiety. This combination provides a powerful tool for developing drug candidates with improved potency, selectivity, and ADME profiles.

The scaffold is particularly well-suited for targets with well-defined hydrophobic pockets adjacent to regions where hydrogen bonding is critical, such as kinase ATP-binding sites, GPCR ligand-binding domains, and enzyme active sites. As drug discovery continues to move towards more complex targets and a greater emphasis on sp³-rich molecules, scaffolds like this compound will be invaluable for navigating the challenges of modern therapeutic design. Its straightforward synthesis via reductive amination further enhances its utility, making it an accessible and highly valuable building block for discovery programs.

References

Methodological & Application

Synthesis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine: A Detailed Protocol for Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is a secondary amine containing two key cyclic scaffolds: a cyclobutane ring and a tetrahydropyran ring. These structural motifs are of significant interest in medicinal chemistry and drug discovery. The cyclobutane moiety can serve as a rigid scaffold to orient functional groups in three-dimensional space, potentially enhancing binding affinity to biological targets. The tetrahydropyran ring is a common feature in many bioactive molecules, often improving pharmacokinetic properties such as solubility and metabolic stability. This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound via a one-pot reductive amination reaction.

The chosen synthetic strategy is the reductive amination between tetrahydro-4H-pyran-4-one and cyclobutylamine. This method is widely employed for the formation of carbon-nitrogen bonds due to its efficiency, operational simplicity, and broad functional group tolerance.[1][2] The reaction proceeds through the in situ formation of an iminium ion intermediate from the ketone and amine, which is then reduced by a selective hydride agent to yield the desired secondary amine.

Synthetic Strategy: Reductive Amination

The core of this protocol is the reductive amination reaction. This transformation is a cornerstone in the synthesis of amines, valued for its ability to avoid over-alkylation, a common side reaction in direct alkylation methods.[3]

The mechanism involves two key steps that occur in a single reaction vessel:

  • Iminium Ion Formation: Tetrahydro-4H-pyran-4-one reacts with cyclobutylamine in a slightly acidic medium to form a hemiaminal intermediate. This intermediate then dehydrates to form a reactive iminium ion. The acidic catalyst facilitates the dehydration step.

  • Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is employed to reduce the iminium ion to the final secondary amine product.[4][5] NaBH(OAc)₃ is particularly well-suited for this transformation as it is less reactive towards the starting ketone compared to the iminium ion, thus minimizing the formation of the corresponding alcohol byproduct.[1]

The overall reaction is depicted in the following scheme:

Reductive Amination Scheme reagents Tetrahydro-4H-pyran-4-one + Cyclobutylamine intermediate Iminium Ion reagents->intermediate [H+] product This compound intermediate->product NaBH(OAc)3 Experimental Workflow A 1. Reaction Setup: - Add Tetrahydro-4H-pyran-4-one, Cyclobutylamine, and DCE to a flask. B 2. Addition of Catalyst: - Add glacial acetic acid. A->B C 3. Addition of Reducing Agent: - Add Sodium triacetoxyborohydride portion-wise. B->C D 4. Reaction Monitoring: - Stir at room temperature for 12-24 hours. - Monitor by TLC. C->D E 5. Work-up: - Quench with saturated NaHCO3 solution. D->E F 6. Extraction: - Extract with DCM. E->F G 7. Drying and Concentration: - Dry organic layer with MgSO4. - Concentrate under reduced pressure. F->G H 8. Purification: - Purify by flash column chromatography. G->H I 9. Characterization: - Obtain 1H NMR, 13C NMR, IR, and MS data. H->I

References

Application Note: Strategic Deployment of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine for High-Throughput Screening in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocyclic Scaffolds

In the landscape of modern drug discovery, the architectural complexity of small molecules is a critical determinant of therapeutic success. While aromatic systems have been a mainstay, there is a growing appreciation for saturated heterocyclic scaffolds. These structures offer a distinct advantage by providing a three-dimensional framework that can lead to improved aqueous solubility, lower toxicity of metabolites, and greater stereoisomeric diversity.[1] Saturated heterocycles are prevalent in biologically active molecules and are increasingly sought-after scaffolds in the development of new pharmaceuticals.[2]

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine (CAS 885280-95-5) is a prime example of such a scaffold.[3][4] Its composition, featuring a cyclobutyl group appended to a tetrahydropyran moiety, presents a unique spatial arrangement of functional groups.[3] The cyclobutyl group, a strained four-membered ring, has gained prominence in drug design as an indispensable framework for creating novel therapeutics, including kinase inhibitors.[5] The tetrahydropyran ring, a common motif in natural products, can enhance pharmacokinetic properties.[6] This combination makes this compound a versatile building block for creating libraries of compounds with the potential for high-affinity and selective interactions with a variety of biological targets.[3]

This application note provides a comprehensive guide to leveraging this compound in a high-throughput screening (HTS) campaign aimed at identifying novel kinase inhibitors. We will detail the rationale for its use, provide step-by-step protocols for assay development and execution, and discuss best practices for data analysis and hit validation.

Compound Profile and Rationale for Use in HTS

A successful HTS campaign begins with a well-curated compound library.[7] The inclusion of this compound and its derivatives is predicated on the following key attributes:

  • Structural Novelty and 3D-Diversity: The non-planar, rigid structure of this scaffold allows for the presentation of substituents in precise spatial orientations, which is often crucial for fitting into the complex binding pockets of enzymes like kinases.[1]

  • "Drug-like" Properties: Saturated heterocycles tend to possess more favorable physicochemical properties, such as improved solubility and metabolic stability, compared to their flat aromatic counterparts.[8]

  • Synthetic Tractability: The amine functionality serves as a versatile chemical handle for the parallel synthesis of a diverse library of derivatives, enabling a thorough exploration of the surrounding chemical space.[2][3]

The table below summarizes the key physicochemical properties of the parent scaffold.

PropertyValueSource
CAS Number 885280-95-5[4][9]
Molecular Formula C9H17NO[9]
Molecular Weight 155.24 g/mol [4][9]

High-Throughput Screening Workflow: A Kinase Inhibition Assay

The following protocol outlines a hypothetical HTS campaign to identify inhibitors of a target kinase (e.g., a mitogen-activated protein kinase, MAPK) using a library containing derivatives of this compound. The process is divided into distinct phases, from initial assay development to hit confirmation.[10][11]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Confirmation cluster_followup Phase 4: Follow-Up Compound_Management Compound Management (Library Plating) Assay_Development Assay Development & Miniaturization Pilot_Screen Pilot Screen (~2,000 Compounds) Assay_Development->Pilot_Screen Z' > 0.5 Primary_HTS Primary HTS (Full Library @ 10 µM) Pilot_Screen->Primary_HTS Proceed if Z' & Z > 0.5 Data_Analysis Data Analysis (Hit Identification) Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation SAR Preliminary SAR Hit_Confirmation->SAR Resynthesis Hit Resynthesis & Validation SAR->Resynthesis

Caption: High-Throughput Screening (HTS) Workflow.

Phase 1: Preparation

3.1.1. Compound Management and Library Plating

Effective compound management is crucial for the success of any HTS campaign.[12] All compounds, including the library derived from this compound, must be meticulously tracked and handled to ensure their integrity.[12][13]

Protocol:

  • Solubilization: Dissolve all library compounds in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Storage: Store master stock plates at -20°C or -80°C in a low-humidity environment to prevent degradation.[13]

  • Assay Plate Preparation: For the primary screen, create intermediate plates by diluting the master stock. Then, using automated liquid handlers, dispense a small volume (e.g., 50 nL) of each compound into 384-well or 1536-well assay plates.[10][14] This will result in a final assay concentration of 10 µM in a typical 50 µL assay volume with 0.1% DMSO.[10]

3.1.2. Assay Development and Miniaturization

The goal is to develop a robust, reproducible, and cost-effective assay that is amenable to automation.[15][16] For kinase activity, a common method is a luminescence-based assay that measures ATP consumption.

Protocol:

  • Assay Principle: Utilize a commercially available assay kit (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A decrease in luminescence indicates kinase activity, while high luminescence suggests inhibition.

  • Reagent Optimization: Determine the optimal concentrations of the target kinase, substrate peptide, and ATP. The ATP concentration should be at or near the Michaelis constant (Km) to facilitate the identification of competitive inhibitors.

  • Miniaturization: Adapt the assay from a 96-well format to a 384- or 1536-well format to reduce reagent costs and increase throughput.[10]

  • Assay Validation: Perform a "dry run" using only positive controls (e.g., a known kinase inhibitor like staurosporine) and negative controls (DMSO vehicle) to assess the assay's performance.[10] Calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[10]

Phase 2: Screening

3.2.1. Pilot Screen

Before committing to a full-scale screen, a pilot screen on a smaller subset of the library (e.g., ~2,000 compounds) is recommended.[10] This step helps to identify any unforeseen issues with the automated workflow and provides an initial assessment of the hit rate.[10]

3.2.2. Primary High-Throughput Screen

The full compound library is screened at a single concentration (e.g., 10 µM).[17]

Protocol:

  • Reagent Addition: To the compound-containing assay plates, add the kinase, substrate, and ATP mixture using an automated dispenser.

  • Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add the detection reagent (e.g., Kinase-Glo® reagent) and incubate for a further 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence signal on a plate reader compatible with the chosen plate format.

Phase 3: Data Analysis and Hit Confirmation

The large volume of data generated from HTS requires robust analytical methods to identify true "hits" while minimizing false positives and negatives.[11][18][19]

Data_Analysis_Flow Raw_Data Raw Luminescence Data Normalization Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Hit Selection (e.g., >3x SD of Control) Normalization->Hit_Selection Confirmation_Screen Hit Confirmation (Fresh Compound) Hit_Selection->Confirmation_Screen Dose_Response Dose-Response Curves (IC50 Determination) Confirmation_Screen->Dose_Response

Caption: Data Analysis and Hit Confirmation Workflow.

Protocol:

  • Data Normalization: Raw data from each plate is normalized relative to the positive and negative controls on the same plate. The percent inhibition is calculated for each compound.

  • Hit Selection: A hit is typically defined as a compound that produces a signal above a certain threshold, for example, greater than three standard deviations from the mean of the negative controls.

  • Hit Confirmation: "Hits" from the primary screen are re-tested under the same conditions to confirm their activity.[19] This step often involves re-ordering or using a fresh sample of the compound to rule out issues with the initial sample.[19]

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (e.g., a 10-point, 2-fold dilution series) to determine their potency (IC50 value).[17]

Hypothetical Screening Data Summary:

StageNumber of CompoundsCriteriaOutcome
Primary Screen 50,000>50% Inhibition at 10 µM500 initial hits (1% hit rate)
Hit Confirmation 500Activity confirmed with fresh sample420 confirmed hits
Dose-Response 420IC50 < 10 µM150 potent hits
Phase 4: Follow-Up Studies

3.4.1. Preliminary Structure-Activity Relationship (SAR)

The confirmed hits, particularly those derived from the this compound scaffold, should be analyzed to identify preliminary SAR.[10] This involves correlating structural modifications with changes in potency and can guide the synthesis of more effective analogs.[10]

3.4.2. Hit Resynthesis and Validation

The most promising hits should be resynthesized to confirm their structure and purity.[10] These resynthesized compounds are then re-tested in the primary assay and in secondary or orthogonal assays to validate their on-target activity and rule out artifacts.

Conclusion

This compound represents a valuable scaffold for inclusion in HTS libraries, particularly for targets such as kinases where three-dimensional architecture is key to achieving potent and selective inhibition. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for drug discovery campaigns. By following a rigorous and well-validated HTS protocol, from careful assay development and execution to robust data analysis and hit confirmation, researchers can effectively leverage this and similar scaffolds to identify novel and promising lead compounds for the development of next-generation therapeutics.

References

An Investigational Roadmap for Cyclobutyl-(tetrahydro-pyran-4-YL)-amine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine, a novel small molecule, for its potential therapeutic applications in neurological disorders. Given the nascent stage of research on this specific compound, this guide is structured as an investigational roadmap, outlining a logical, multi-stage research plan from initial characterization to preclinical assessment. The methodologies described herein are grounded in established principles of central nervous system (CNS) drug discovery and are designed to rigorously assess the compound's potential.

Introduction: The Rationale for Investigation

Small molecules are at the forefront of therapeutic innovation for neurological disorders, offering the potential to modulate disease-specific pathways.[1][2] this compound possesses a unique chemical scaffold, combining a cyclobutyl group with a tetrahydropyran moiety, which may confer favorable properties for CNS drug development. The tetrahydropyran ring is a common feature in CNS-active compounds, potentially influencing solubility and metabolic stability. This guide provides a strategic framework to systematically explore its therapeutic hypothesis, from initial screening to in vivo validation.

Part 1: Foundational Characterization and In Silico Assessment

Before embarking on extensive biological assays, a thorough characterization of the molecule's fundamental properties and a computational assessment are crucial. This initial phase helps prioritize resources and predict potential challenges, such as blood-brain barrier (BBB) penetration, a major hurdle for CNS drugs.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for formulation development and for predicting its behavior in biological systems.

PropertyValueSignificance in CNS Drug Discovery
Molecular Weight 155.24 g/mol Low molecular weight is generally favorable for crossing the BBB.
LogP (Octanol/Water) (Predicted)A key indicator of lipophilicity; a balanced LogP is needed for BBB permeability without sacrificing solubility.[6]
Topological Polar Surface Area (TPSA) (Predicted)Influences membrane permeability; lower TPSA is generally associated with better BBB penetration.[7]
Purity ≥95%High purity is essential to ensure that observed biological effects are attributable to the compound itself.
Solubility (To be determined)Crucial for formulation and ensuring adequate concentration in in vitro and in vivo experiments.
In Silico Screening Workflow

Computational models can predict a compound's pharmacokinetic properties and potential biological targets, guiding experimental design.[6][7] This workflow prioritizes compounds with a higher likelihood of CNS activity.

cluster_0 In Silico Assessment A Compound Structure (this compound) B Calculate Physicochemical Properties (MW, LogP, TPSA) A->B D Virtual Target Screening (Reverse Docking, Ligand-based similarity) A->D Input for screening C Predict BBB Permeability (e.g., PAMPA-BBB models) B->C Input for models E Prioritize for In Vitro Testing C->E High predicted permeability D->E Plausible CNS targets identified cluster_1 In Vitro Screening Cascade F Primary Screen (e.g., Neuroprotection Assay) G Identify 'Hit' Compounds (Dose-responsive activity) F->G H Secondary Screen (e.g., iPSC-derived neurons, co-cultures) G->H Advance hits I Validate 'Hit' in Disease-Relevant Model (e.g., Aβ reduction, anti-inflammatory effect) H->I J Proceed to MoA Studies I->J Confirmed activity cluster_2 Hypothetical Signaling Pathway Compound Cyclobutyl-(tetrahydro- pyran-4-YL)-amine) Target Identified Target (e.g., Kinase X) Compound->Target Inhibits Substrate Downstream Substrate Target->Substrate Phosphorylates Response Cellular Response (e.g., Neuroprotection) Substrate->Response Leads to

References

Application Note & Protocols: A Tiered Strategy for Efficacy Testing of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel small molecules with therapeutic potential is the cornerstone of modern pharmacology. Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is one such molecule, whose structural motifs are increasingly recognized in medicinal chemistry.[1] However, progressing a novel compound from initial synthesis to a viable drug candidate requires a rigorous and systematic evaluation of its biological efficacy. This application note presents a comprehensive, tiered strategy for the development and validation of assays to characterize the efficacy of this compound. We will guide researchers from initial target-agnostic screening and primary biochemical assay development to secondary cell-based validation, ensuring a data-driven approach to elucidating the compound's mechanism of action and cellular potency. The protocols herein are designed to be robust, reproducible, and grounded in established principles of drug discovery and regulatory expectations.[2][3]

Introduction: The Imperative for Robust Assay Development

In the pre-clinical phase of drug discovery, the primary goal is to identify and validate the biological activity of a new chemical entity (NCE).[2] For a novel compound like this compound, where the specific biological target may not be known a priori, assay development cannot be a one-size-fits-all process. It must be an iterative and logical progression that builds confidence in the compound's therapeutic potential.

This guide is structured to mirror this scientific journey:

  • Part I: Primary Biochemical Assay Development: Establishes direct interaction between the compound and a putative molecular target, providing a quantitative measure of potency (e.g., IC₅₀).

  • Part II: Secondary Cell-Based Assay Development: Confirms target engagement in a more physiologically relevant environment, assessing the compound's ability to modulate cellular pathways and providing a measure of cellular potency (e.g., EC₅₀).[4]

  • Part III: Assay Validation & Quality Control: Ensures that the developed assays are "fit-for-purpose" by rigorously evaluating their performance characteristics against industry and regulatory standards.[5][6]

For the purpose of this guide, we will proceed under a common drug discovery scenario: a broad initial screen (e.g., a commercial kinase panel) has suggested that this compound may act as an inhibitor of a hypothetical serine/threonine kinase, which we will refer to as "Target Kinase X" (TKX) .

Part I: Primary Biochemical Assay for TKX Inhibition

The first step is to confirm and quantify the direct inhibitory effect of the compound on the isolated, purified TKX enzyme. A biochemical assay, free from the complexities of a cellular environment, provides the cleanest assessment of direct target interaction.[7]

Causality Behind Experimental Design

We have chosen a luminescence-based kinase assay that quantifies the amount of ADP produced, as it is a universal product of kinase-catalyzed phosphorylation. This method is highly sensitive, amenable to high-throughput screening (HTS), and avoids the use of hazardous radioactive materials.[8] The assay measures the depletion of ATP, which is inversely proportional to the amount of ADP produced, thus reflecting kinase activity.

Experimental Workflow: Primary Biochemical Screen

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) COMPOUND Compound Dilution (10-point, 3-fold serial) INCUBATE 1. Add Compound + Enzyme (Pre-incubate 15 min) COMPOUND->INCUBATE ENZYME Enzyme Preparation (TKX in assay buffer) ENZYME->INCUBATE SUBSTRATE Substrate/ATP Mix (Peptide Substrate + ATP) REACTION 2. Add Substrate/ATP Mix (Initiate Reaction, 60 min) SUBSTRATE->REACTION INCUBATE->REACTION STOP 3. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP, 40 min) REACTION->STOP DETECT 4. Add Kinase Detection Reagent (Convert ADP to ATP, 20 min) STOP->DETECT READ Read Luminescence (Plate Reader) DETECT->READ cluster_pathway Hypothetical TKX Signaling Pathway LIGAND Upstream Signal (e.g., Growth Factor) RECEPTOR Receptor Activation LIGAND->RECEPTOR TKX Target Kinase X (TKX) RECEPTOR->TKX Activates SPY Substrate Protein Y (SPY) TKX->SPY Phosphorylates pSPY Phosphorylated SPY (p-SPY) SPY->pSPY RESPONSE Cellular Response (e.g., Proliferation, Gene Expression) pSPY->RESPONSE Triggers COMPOUND Cyclobutyl-(tetrahydro- pyran-4-YL)-amine COMPOUND->TKX Inhibits VALIDATION Fit-for-Purpose Assay ACCURACY Accuracy (Closeness to True Value) VALIDATION->ACCURACY PRECISION Precision (Agreement of Replicates) VALIDATION->PRECISION SPECIFICITY Specificity (Measures Only Analyte) VALIDATION->SPECIFICITY ROBUSTNESS Robustness (Tolerates Small Variations) VALIDATION->ROBUSTNESS LINEARITY Linearity & Range VALIDATION->LINEARITY LOQ LOQ (Limit of Quantitation) VALIDATION->LOQ

References

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine as an inhibitor of TGF-β type I receptor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Cyclobutyl-(tetrahydro-pyran-4-YL)-amine, a Novel Inhibitor of the TGF-β Type I Receptor (ALK5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the characterization and application of this compound, a putative small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis[1][2][3]. Targeting this pathway, specifically through the inhibition of the ALK5 kinase, represents a promising therapeutic strategy[3][4]. This guide offers a foundational framework, from initial compound handling to detailed protocols for in vitro biochemical and cell-based assays, designed to empower researchers to rigorously evaluate the efficacy and mechanism of action of this inhibitor.

Introduction: The Rationale for ALK5 Inhibition

The Transforming Growth Factor-beta (TGF-β) superfamily of cytokines orchestrates a vast array of cellular functions, including proliferation, differentiation, apoptosis, and migration[1][5][6]. The signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), a constitutively active serine/threonine kinase[7][8]. This binding event recruits and forms a heterotetrameric complex with the type I receptor, ALK5[6][8]. Within this complex, TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, activating its kinase function[9].

Activated ALK5 then propagates the signal by phosphorylating the primary intracellular effectors, SMAD2 and SMAD3[7][10]. These phosphorylated Receptor-regulated SMADs (R-SMADs) then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes[7][11].

While essential for normal tissue homeostasis, the TGF-β pathway has a dual role in cancer. In early-stage malignancies, it often acts as a tumor suppressor by inhibiting cell proliferation[12]. However, in advanced cancers, tumor cells can become resistant to these cytostatic effects. The pathway then paradoxically promotes tumor progression by stimulating epithelial-mesenchymal transition (EMT), angiogenesis, and immunosuppression[3][13]. Consequently, inhibiting the ALK5 kinase with small molecules like this compound is a key strategy to disrupt these pro-tumorigenic activities[4].

The TGF-β/SMAD Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical TGF-β signaling pathway and highlights the specific point of intervention for an ALK5 inhibitor.

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_Ligand TGF-β Ligand TBRII TβRII TGF_Ligand->TBRII Binds ALK5 TβRI (ALK5) TBRII->ALK5 Recruits & Phosphorylates (P) pSMAD p-SMAD2/3 ALK5->pSMAD Phosphorylates (P) Inhibitor Cyclobutyl-(tetrahydro- pyran-4-YL)-amine Inhibitor->ALK5 Inhibits Kinase Activity Complex p-SMAD2/3 + SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Translocates & Binds DNA

Caption: Canonical TGF-β signaling pathway and inhibition by this compound.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of small molecule inhibitors are paramount for reproducible and reliable experimental outcomes.

2.1. Materials

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and centrifuge

2.2. Protocol: Reconstitution The initial reconstitution of a lyophilized small molecule is a critical step that dictates the accuracy of all subsequent experiments[14].

  • Centrifugation: Briefly centrifuge the vial of lyophilized powder to ensure all contents are at the bottom.

  • Solvent Addition: Under sterile conditions, add the appropriate volume of high-purity DMSO to achieve a desired high-concentration stock, typically 10 mM. The choice of DMSO is based on its broad solvency for organic molecules and general compatibility with cell culture at low final concentrations (<0.1%)[14].

  • Dissolution: Vortex the vial thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes[14]. Store these aliquots at -20°C or -80°C, protected from light.

Application I: In Vitro Biochemical Kinase Assay

The first essential step in characterizing a kinase inhibitor is to determine its direct effect on the purified target enzyme. This biochemical assay quantifies the inhibitor's potency (IC₅₀) in a controlled, cell-free environment, confirming direct target engagement. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is directly proportional to kinase activity[15][16].

3.1. Principle The assay measures the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal with luciferase. A higher luminescent signal corresponds to higher kinase activity[15].

3.2. Experimental Workflow: Kinase Assay

Caption: Workflow for an in vitro ALK5 kinase inhibition assay.

3.3. Protocol: ALK5 Kinase Inhibition Assay (Adapted from commercially available kit protocols[16][17])

  • Reagent Preparation: Prepare TGFβR1 (ALK5) kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[16]. Dilute the recombinant ALK5 enzyme, kinase substrate (e.g., a generic substrate like casein or a specific peptide substrate), and ATP in this buffer.

  • Inhibitor Dilution: Perform a serial dilution of the this compound stock solution to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 10 pM). Include a DMSO-only vehicle control[17].

  • Assay Plate Setup: In a 384-well plate, add 1 µL of each inhibitor dilution (or vehicle).

  • Enzyme Addition: Add 2 µL of diluted ALK5 enzyme to each well.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be close to its Km value for the kinase, if known, to accurately determine competitive inhibition.

  • Incubation: Incubate the plate at room temperature for 120 minutes[16].

  • Signal Generation: Follow the manufacturer's protocol for the ADP-Glo™ system:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

3.4. Data Presentation and Analysis Data should be normalized to controls (0% inhibition for vehicle control, 100% inhibition for no-enzyme control). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

ParameterValue
Inhibitor This compound
Target Kinase Recombinant Human ALK5
IC₅₀ e.g., 15 nM
Hill Slope e.g., -1.1
e.g., 0.99
Caption: Example data table for summarizing ALK5 kinase assay results.

Application II: Cellular Target Engagement and Pathway Inhibition

After confirming direct biochemical activity, it is crucial to verify that the inhibitor can access its target in a cellular context and modulate the downstream signaling pathway. Western blotting for phosphorylated SMAD2/3 is the gold standard for this assessment[18][19].

4.1. Principle This assay measures the level of phosphorylated SMAD2 and/or SMAD3, the direct substrates of ALK5. A potent inhibitor should reduce the TGF-β-induced increase in p-SMAD levels in a dose-dependent manner.

4.2. Protocol: Western Blot for p-SMAD2/3

  • Cell Seeding: Plate a suitable cell line (e.g., HaCaT keratinocytes, A549 lung cancer cells) in 6-well plates and allow them to adhere overnight. These cells should have a robust and reproducible signaling response to TGF-β.

  • Serum Starvation (Optional): To reduce basal signaling, incubate the cells in low-serum (e.g., 0.5% FBS) or serum-free media for 4-16 hours prior to treatment.

  • Inhibitor Pre-treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle (DMSO) control. This pre-incubation allows the compound to reach its intracellular target before pathway activation[20].

  • Ligand Stimulation: Add a pre-determined concentration of TGF-β1 ligand (e.g., 5 ng/mL) to the wells and incubate for 30-60 minutes. This short duration is optimal for capturing the peak of SMAD phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins[21].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading[20].

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane[21].

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-SMAD2 (Ser465/467) or phospho-SMAD3 (Ser423/425) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[21].

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane should be stripped and re-probed for total SMAD2/3 and a housekeeping protein like GAPDH or β-actin.

Application III: Cellular Phenotypic Assays

The ultimate goal of an inhibitor is to elicit a specific biological response. Phenotypic assays are used to determine the functional consequences of ALK5 inhibition.

5.1. Cell Viability and Proliferation Assay TGF-β can be cytostatic to many epithelial cells[12][22]. This assay determines if the inhibitor can rescue cells from TGF-β-induced growth arrest.

5.1.1. Experimental Workflow: Cell Viability Assay

Caption: General workflow for a cell viability assay to test a TGF-β inhibitor.

5.1.2. Protocol: MTT Assay (Adapted from standard cell viability protocols[23][24][25])

  • Cell Seeding: Seed cells (e.g., mink lung epithelial Mv1Lu cells, which are strongly inhibited by TGF-β[12]) into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the inhibitor. Treat the cells with the inhibitor in the presence of a constant, growth-inhibiting concentration of TGF-β1. Include the following essential controls:

    • Cells + Vehicle (DMSO) only (Normal growth)

    • Cells + TGF-β1 only (Inhibited growth)

    • Cells + Inhibitor only (To check for compound toxicity)

  • Incubation: Incubate the plate for 48-72 hours, a duration sufficient to observe significant changes in cell proliferation[20].

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals[25].

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals[24].

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.

5.2. Data Presentation and Analysis The absorbance values are directly proportional to the number of viable cells. Data can be presented as a percentage of the vehicle-only control.

Treatment ConditionConcentration% Viability (vs. Vehicle)
Vehicle Control-100%
TGF-β15 ng/mLe.g., 45%
TGF-β1 + Inhibitor10 nMe.g., 60%
TGF-β1 + Inhibitor100 nMe.g., 85%
TGF-β1 + Inhibitor1 µMe.g., 98%
Inhibitor Only1 µMe.g., 102%
Caption: Example data table for a cell viability assay showing inhibitor rescue of TGF-β-mediated growth arrest.

References

Application Notes & Protocols: Experimental Use of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine for Anti-Tubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains.[1][2][3] This necessitates the urgent discovery of novel anti-tubercular agents with new mechanisms of action. This document provides a comprehensive guide for the initial evaluation of a novel chemical entity, Cyclobutyl-(tetrahydro-pyran-4-YL)-amine, as a potential anti-tubercular drug candidate. We outline a structured, multi-stage experimental workflow, beginning with primary phenotypic screening to determine direct anti-mycobacterial activity, followed by cytotoxicity profiling to assess selectivity. Subsequent protocols detail methods for elucidating the compound's mechanism of action and conducting preliminary ADME/Tox characterization. This guide is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.

Introduction: The Rationale for a Phenotypic-First Approach

The traditional approach to drug discovery often begins with a specific molecular target.[4][5] However, for a novel compound like this compound with no established anti-tubercular activity, a target-agnostic or phenotypic screening approach is often more effective.[6][7] This strategy involves testing the compound directly against whole M. tb cells to see if it inhibits growth.[6] The primary advantages of this method are:

  • Unbiased Discovery: It allows for the identification of compounds that work through novel mechanisms of action, as it doesn't rely on pre-existing knowledge of a specific target.[1][2][3]

  • Inherent Bioavailability: A positive result (a "hit") inherently demonstrates that the compound can penetrate the complex mycobacterial cell wall, a significant hurdle in TB drug development.[6][8]

  • Efficiency: It quickly filters out compounds that are inactive against the whole organism, saving time and resources.[6]

This guide will, therefore, follow a logical progression from whole-cell activity to mechanism of action studies and preliminary safety profiling.

Experimental Workflow Overview

The evaluation of this compound will proceed through a staged workflow. This approach ensures that resources are focused on compounds with the most promising characteristics at each step.

G A Generate Resistant Mutants (Culture M. tb on agar with 4-8x MIC of compound) B Whole Genome Sequencing (WGS) of resistant and susceptible strains A->B C Comparative Genomic Analysis (Identify SNPs, insertions, deletions) B->C D Identify Candidate Genes (Genes with recurring mutations) C->D E Hypothesize MoA (Based on function of candidate genes) D->E F Validate Target (e.g., Overexpression of target gene, in vitro enzyme assays) E->F

References

Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development pipeline, as well as in the safety assessment of new chemical entities.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based testing platform to evaluate the cytotoxicity of novel small molecules, using Cyclobutyl-(tetrahydro-pyran-4-YL)-amine as a representative example of a compound with an unknown biological activity profile.

Given the lack of pre-existing data, a multi-parametric approach is essential. This guide outlines a tiered strategy, beginning with general viability and cytotoxicity screening assays and progressing to more specific assays to elucidate the potential mechanisms of cell death, such as necrosis or apoptosis.[1] The protocols herein are designed to be self-validating by incorporating appropriate controls and orthogonal methods to ensure data integrity and trustworthiness.

Foundational Steps: Cell Line Selection and Dose-Range Finding

The initial phase of any cytotoxicity study involves selecting appropriate cell lines and determining a relevant concentration range for the test compound.

Rationale for Cell Line Selection

The choice of cell line is paramount and should be guided by the intended application of the compound.[4][5] For a novel compound with an unknown target, a preliminary screening panel should include:

  • A non-cancerous, immortalized cell line: Human fibroblast lines (e.g., MRC-5) or keratinocytes are often used as a baseline for general cytotoxicity.[4][6][7]

  • A panel of cancer cell lines from diverse tissue origins: This is crucial if the compound is being explored for anti-cancer properties.[8]

  • Tissue-specific cell lines: If a target organ is hypothesized, cell lines from that tissue should be included (e.g., HepG2 for liver, Caco-2 for intestinal epithelium).[4][6]

For this guide, we will use the widely accepted L929 mouse fibroblast cell line, as it is a standard for general cytotoxicity testing according to ISO 10993-5.[7]

Experimental Workflow: Dose-Range Finding

A preliminary dose-range finding experiment is necessary to identify a broad range of concentrations that elicit a response, from no effect to complete cell death. This is typically done using a rapid and cost-effective viability assay like the MTT assay.

DoseFinding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed L929 cells in 96-well plate treat Treat cells with compound dilutions for 24-72 hours start->treat compound Prepare serial dilutions of this compound (e.g., 0.01 µM to 1000 µM) compound->treat mtt_add Add MTT reagent to each well treat->mtt_add incubate_mtt Incubate for 2-4 hours mtt_add->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read plot Plot % Viability vs. Log[Concentration] read->plot determine Determine concentration range for definitive assays plot->determine

Caption: Workflow for dose-range finding experiment.

Primary Cytotoxicity Assessment: Methods and Protocols

MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in viable cells, thus correlating the amount of formazan produced with the number of living cells.

  • Cell Seeding: Seed cells (e.g., L929) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[9][10] Incubate overnight at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare a series of 8-12 concentrations of this compound based on the dose-range finding study. Remove the old medium and add 100 µL of medium containing the test compound concentrations. Include vehicle control (e.g., DMSO, final concentration ≤0.5%) and untreated control wells.[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8]

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution in PBS to each well (final concentration 0.45-0.5 mg/mL).[9][11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][11]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[9][11]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9]

Neutral Red (NR) Uptake Assay: Assessing Lysosomal Integrity

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12] The dye is taken up via active transport, so a decrease in dye uptake reflects damage to the cell surface or lysosomal membranes, indicating cytotoxicity.[12][13]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • NR Staining: After the treatment period, remove the culture medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 33-50 µg/mL) to each well.[12]

  • Dye Uptake: Incubate the plate for 2-3 hours at 37°C, 5% CO₂ to allow for dye uptake by viable cells.[14]

  • Washing: Carefully remove the dye-containing medium. Wash the cells with 150 µL of a wash/fixative solution (e.g., DPBS or 0.1% CaCl₂ in 0.5% Formaldehyde) to remove excess dye.[14][15]

  • Solubilization (Destain): Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[14][15]

  • Data Acquisition: Agitate the plate for 10-20 minutes on a shaker.[13] Measure the absorbance at 540 nm.[14]

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[16][17] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[17][18]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is critical to include three sets of controls:

    • Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

    • High Control: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer) for 45 minutes before measurement (maximum LDH release).[19]

    • Medium Background: Culture medium without cells.

  • Sample Collection: After incubation, centrifuge the 96-well plate at ~300 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[19]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17][19]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[19]

  • Data Acquisition: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).[19]

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

If the primary assays indicate significant cytotoxicity, the next logical step is to investigate the mode of cell death. The LDH assay provides a direct measure of necrosis. To investigate apoptosis (programmed cell death), a caspase activity assay is recommended.

Caspase-3/7 Activity Assay

Caspases-3 and -7 are key effector enzymes in the apoptotic cascade.[20] Their activation is a hallmark of apoptosis. Luminescent or fluorescent assays provide a sensitive method to measure their activity. The Caspase-Glo® 3/7 assay, for example, uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[21][22]

Apoptosis_Pathway cluster_pathway Apoptotic Signaling cluster_assay Assay Principle Compound Cytotoxic Compound (e.g., this compound) Cell Cell Stress Compound->Cell Initiator Initiator Caspases (e.g., Caspase-8, -9) Cell->Initiator Effector Effector Caspases (Caspase-3, -7) Initiator->Effector Apoptosis Apoptosis (Cell Death) Effector->Apoptosis Substrate Pro-luminescent Caspase-3/7 Substrate (contains DEVD sequence) Effector->Substrate cleaves Signal Luminescent Signal Substrate->Signal generates

Caption: Caspase-3/7 activation in apoptosis and assay principle.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using a white-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[22]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[22]

  • Signal Development: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[22]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating Percent Viability and Cytotoxicity

For MTT and Neutral Red Assays: Percent Viability (%) = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100

For LDH Assay: Percent Cytotoxicity (%) = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] x 100

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces a measured biological response by 50%.[23][24] It is a standard measure of a compound's potency.

  • Data Transformation: Transform the compound concentrations to their logarithm (Log10).

  • Non-linear Regression: Plot the response (% Viability or % Cytotoxicity) against the Log[Concentration].

  • Curve Fitting: Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) in a suitable software package (e.g., GraphPad Prism, Microsoft Excel).[25][26]

  • IC₅₀ Interpolation: The software will calculate the IC₅₀ value from the fitted curve.[25]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format.

Assay TypeEndpoint MeasuredInterpretation of Decreased SignalInterpretation of Increased Signal
MTT Mitochondrial reductase activityDecreased cell viability/proliferationN/A
Neutral Red Lysosomal integrityDecreased cell viabilityN/A
LDH Membrane integrity (necrosis)N/AIncreased cytotoxicity/necrosis
Caspase-3/7 Apoptosis executionN/AIncreased apoptosis

By comparing the IC₅₀ values from these different assays, a more complete picture of the compound's cytotoxic profile emerges. For example, a low IC₅₀ in the LDH assay but a high IC₅₀ in the caspase assay suggests a primarily necrotic mode of cell death. Conversely, a low IC₅₀ in the caspase assay points towards apoptosis.

Conclusion

This application note provides a structured, multi-assay framework for the initial cytotoxic characterization of a novel small molecule, this compound. By employing a tiered approach that combines assays for metabolic activity, lysosomal integrity, membrane integrity, and apoptosis, researchers can generate robust and reliable data. This strategy not only determines the potency (IC₅₀) of a compound but also provides valuable, early-stage insights into its potential mechanism of cytotoxic action, thereby guiding future drug development and safety assessment efforts.

References

Topic: Animal Models for Testing the In Vivo Efficacy of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine (CTHA)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine, hereafter referred to as CTHA, represents a novel chemical entity. Its structure, featuring a tetrahydropyran ring and an amine group, suggests potential activity within the central nervous system (CNS). The development of any new CNS-active compound requires a rigorous, multi-stage assessment of its efficacy in relevant in vivo models. This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a preclinical testing program to evaluate the potential antidepressant-like properties of CTHA.

This document is structured not as a rigid template, but as a logical progression of scientific inquiry. We begin with foundational studies to establish a basic safety and pharmacokinetic profile, which is essential for designing meaningful efficacy experiments. We then detail the application of widely validated animal models for depression, progressing from acute screening models to more complex, chronic models that better mimic the human condition. The causality behind experimental choices, data interpretation, and ethical considerations are emphasized throughout to ensure scientific integrity and trustworthiness.

Part 1: Foundational In Vivo Assessment: Safety and Pharmacokinetics

Before assessing efficacy, it is imperative to understand the compound's basic in vivo properties. A dose cannot be selected for an efficacy study without first establishing a range that is well-tolerated by the animal and confirming that the compound reaches the target organ—the brain.

Protocol 1: Acute Tolerability and Dose-Range Finding

Rationale: This initial study determines the maximum tolerated dose (MTD) and identifies any overt physiological or behavioral side effects. This information is critical for selecting a dose range for subsequent efficacy studies that is sub-toxic and relevant.

Methodology:

  • Animal Species: Use the same species and strain intended for efficacy studies (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-5 dose groups of CTHA (e.g., 1, 3, 10, 30, 100 mg/kg). Doses should be spaced logarithmically.

  • Administration: Administer CTHA via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).

  • Observation: Continuously monitor animals for the first 4 hours post-dosing and then at regular intervals for up to 72 hours. Record observations using a scoring system such as the Irwin test or a similar functional observational battery. Key parameters include:

    • CNS Effects: Sedation, hyperactivity, stereotypy, ataxia, convulsions.

    • Autonomic Effects: Salivation, piloerection, changes in pupil size.

    • General Health: Body weight, food/water intake, posture, grooming.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% reduction in body weight.

Protocol 2: Basic Pharmacokinetic (PK) Profiling

Rationale: Efficacy data is uninterpretable without knowing if the drug is absorbed and reaches the brain. This study measures the concentration of CTHA in the plasma and brain over time after a single dose.

Methodology:

  • Animal Species: Use the same species and strain as in Protocol 1.

  • Dosing: Administer a single, well-tolerated dose of CTHA determined from the dose-range finding study.

  • Sample Collection: At multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood and brain tissue from a subset of animals (n=3 per time point).

  • Bioanalysis: Analyze the concentration of CTHA in plasma and brain homogenates using a validated analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Calculate key PK parameters.

ParameterDescriptionImportance for Efficacy Studies
Tmax Time to reach maximum concentration.Informs the optimal pre-treatment time for acute behavioral tests.
Cmax Maximum concentration achieved.Ensures sufficient drug exposure at the target site.
AUC Area Under the Curve (total drug exposure).Helps in comparing exposure across different doses and studies.
Brain/Plasma Ratio Ratio of drug concentration in the brain vs. plasma.Confirms the compound crosses the blood-brain barrier, a prerequisite for CNS activity.

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Studies cluster_2 Phase 3: Efficacy Validation Tolerability Protocol 1: Acute Tolerability (Dose-Range Finding) PK Protocol 2: Pharmacokinetics (Brain Penetration) Tolerability->PK Select well-tolerated dose FST Forced Swim Test (FST) (Acute Model) PK->FST Select 3 doses for efficacy TST Tail Suspension Test (TST) (Acute Model) PK->TST CMS Chronic Mild Stress (CMS) (Chronic Model) FST->CMS If positive signal TST->CMS If positive signal Anhedonia Sucrose Preference Test CMS->Anhedonia Assess core symptom Cognition Novel Object Recognition CMS->Cognition Assess associated symptom

Caption: Preclinical workflow for in vivo evaluation of CTHA.

Part 2: Core Efficacy Models for Antidepressant Activity

The selection of an animal model should be guided by the specific hypothesis being tested. For novel compounds like CTHA, a tiered approach is recommended, starting with high-throughput screening models before moving to more complex, resource-intensive models.

Model 1: The Forced Swim Test (FST)

Rationale: The FST is a widely used primary screening tool for acute antidepressant effects. It is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Validated antidepressant drugs reliably reduce the duration of this immobility, increasing active escape-directed behaviors (swimming, climbing).

Detailed Protocol:

  • Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animals: Male C57BL/6 mice are commonly used.

  • Habituation (Day 1): Place each mouse in the cylinder for a 15-minute pre-swim session. This is done to ensure that the behavior on the test day is not influenced by an initial acute stress response. Remove and dry the animals thoroughly before returning them to their home cage.

  • Dosing (Day 2): Administer CTHA (e.g., 3 doses selected from PK/Tolerability studies) or a vehicle control via the chosen route. The pre-treatment time should be based on the Tmax determined in the PK study. A positive control group (e.g., fluoxetine at 20 mg/kg, IP, 30 min prior) should be included.

  • Test Session (Day 2): Place the mice individually into the swim cylinder for a 6-minute test session. The session is video-recorded for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

Model 2: The Tail Suspension Test (TST)

Rationale: The TST operates on a similar principle to the FST but avoids the potential for hypothermia associated with the water-based test. Mice are suspended by their tail, and the duration of immobility (hanging passively) is measured. Antidepressants decrease this immobility time. It serves as an excellent orthogonal test to confirm findings from the FST.

Detailed Protocol:

  • Apparatus: A commercially available TST box or a custom-built arena that allows the mouse to be suspended by its tail from a hook or strain gauge. The mouse should be visually isolated from its neighbors.

  • Animals: Male mice (strains can vary, so consistency is key).

  • Dosing: Administer CTHA, vehicle, or a positive control (e.g., imipramine at 15 mg/kg, IP) at the appropriate pre-treatment time.

  • Test Session: Secure the mouse's tail to the suspension hook with adhesive tape (approximately 1 cm from the tip). The test duration is typically 6 minutes.

  • Behavioral Scoring: The duration of immobility is recorded, either by a trained observer or using automated video-tracking software.

Model 3: The Chronic Mild Stress (CMS) Model

Rationale: While the FST and TST are useful for screening, they do not model the underlying etiology of depression. The CMS model is considered more etiologically valid as it exposes animals to a series of unpredictable, mild stressors over several weeks. This induces a state analogous to human depression, characterized by anhedonia (a core symptom of MDD), which can be measured by a decrease in sucrose preference. The model is used to test if a compound can reverse an existing depressive-like state.

Detailed Protocol:

  • Baseline Measurement: Before starting the stress paradigm, measure the baseline sucrose preference of all animals. This is done by presenting them with two bottles, one with water and one with a 1% sucrose solution, and measuring their consumption over 24 hours. Healthy animals show a strong preference for the sucrose solution (>80%).

  • CMS Paradigm (Weeks 1-5): Expose the stress group to a varied and unpredictable sequence of mild stressors daily. Examples include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Soiled cage (100 ml of water in sawdust bedding)

    • Predator sounds/smells

    • Reversed light/dark cycle

    • Food or water deprivation (for a limited period) A control group remains undisturbed.

  • Treatment Initiation (Weeks 3-5): After 2-3 weeks of stress, confirm the induction of anhedonia (sucrose preference drops below ~65%). Begin chronic daily administration of CTHA, vehicle, or a positive control.

  • Behavioral Readouts (Weeks 4-5): Continue weekly sucrose preference tests to monitor the reversal of anhedonia. Additional tests can be performed to assess other domains:

    • Anxiety: Elevated Plus Maze or Open Field Test.

    • Cognitive Function: Novel Object Recognition Test to assess deficits often co-morbid with depression.

  • Endpoint: At the end of the study, tissue can be collected (e.g., hippocampus, prefrontal cortex) for biomarker analysis (e.g., measuring levels of neurotrophic factors like BDNF or inflammatory cytokines).

Decision Tree for Model Selection

G Start Is CTHA a novel compound? Screening Primary Screening: Acute Models Start->Screening FST Forced Swim Test (FST) Screening->FST TST Tail Suspension Test (TST) Screening->TST Result Significant decrease in immobility? FST->Result TST->Result Validation Validation: Chronic, Etiological Model Result->Validation Yes Stop Re-evaluate mechanism or dosage. Consider other indications. Result->Stop No CMS Chronic Mild Stress (CMS) Validation->CMS Sucrose Test for reversal of anhedonia CMS->Sucrose

Caption: Decision tree for selecting appropriate in vivo models.

Part 3: Data Interpretation and Advanced Characterization

Synthesizing Results: A positive efficacy signal for CTHA would be a statistically significant reduction in immobility in the FST and/or TST compared to the vehicle control, ideally in a dose-responsive manner. This would justify proceeding to the more demanding CMS model. In the CMS model, a successful outcome would be the reversal of stress-induced anhedonia, bringing the sucrose preference of the CTHA-treated group back towards that of the non-stressed control group.

ModelPrimary Outcome MeasureInterpretation of a Positive CTHA Effect
Forced Swim Test Duration of Immobility (seconds)Significant decrease vs. Vehicle
Tail Suspension Test Duration of Immobility (seconds)Significant decrease vs. Vehicle
Chronic Mild Stress Sucrose Preference (%)Significant increase vs. Vehicle-treated stressed animals

Next Steps: If CTHA shows a robust and reproducible effect in these models, further studies should be conducted to explore its mechanism of action. This could involve ex vivo analysis of brain tissue to measure changes in neurotransmitter levels, receptor occupancy studies, or electrophysiological recordings to understand how CTHA modulates neural circuits.

Ethical Considerations

All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. Key principles include the "Three R's":

  • Replacement: Using non-animal methods where possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimizing any potential pain, suffering, or distress.

The protocols described, particularly the CMS model, involve stressors and require careful monitoring to ensure animal welfare is maintained throughout the study.

Application Notes and Protocols for the Development of Novel Cyclobutyl-(tetrahydro-pyran-4-YL)-amine Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the design, synthesis, and evaluation of novel Cyclobutyl-(tetrahydro-pyran-4-YL)-amine derivatives as potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We delve into the scientific rationale, provide detailed, field-tested protocols for chemical synthesis and in-vitro characterization, and outline a robust workflow for data analysis and interpretation. The methodologies described herein are designed to be self-validating, incorporating essential controls and decision-making logic to guide the drug discovery process.

Introduction: Targeting the Incretin Axis with Novel Scaffolds

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1][2] It is a transmembrane protein expressed on various cell types and also circulates in a soluble form.[1][3] The primary physiological function of DPP-4 relevant to type 2 diabetes (T2D) is the rapid inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] By cleaving these peptides, DPP-4 curtails their ability to stimulate glucose-dependent insulin secretion and suppress glucagon release, thereby contributing to hyperglycemia in T2D patients.[4][5]

Inhibition of DPP-4 has emerged as a validated therapeutic strategy for T2D.[6] DPP-4 inhibitors, known as "gliptins," enhance the activity of endogenous incretins, leading to improved glycemic control with a low risk of hypoglycemia.[7][8][9] While several gliptins are commercially successful, the quest for new chemical entities continues, driven by the goals of improving potency, enhancing selectivity against related proteases (e.g., DPP-8, DPP-9) to mitigate potential off-target effects, and optimizing pharmacokinetic profiles.[8]

The this compound scaffold is a promising, conformationally-restricted framework for designing novel DPP-4 inhibitors. The rigid cyclobutane ring can orient substituents into the specific S1 and S2 pockets of the DPP-4 active site with high precision, while the tetrahydropyran moiety offers a vector for exploring interactions with the wider active site region and can improve physicochemical properties. This guide outlines the developmental pathway for this novel class of inhibitors.

cluster_0 Physiological State (High Blood Glucose) cluster_1 DPP-4 Mediated Inactivation cluster_2 Pharmacological Intervention Ingestion Nutrient Ingestion Incretins Incretin Release (GLP-1, GIP) Ingestion->Incretins Pancreas Pancreas Stimulation Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 is degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (prevents further rise) Inactive Inactive Metabolites DPP4->Inactive Inhibitor DPP-4 Inhibitor (Cyclobutyl-THP-amine derivative) Inhibitor->DPP4 blocks

Caption: Mechanism of DPP-4 Inhibition in Glucose Homeostasis.

Part I: Chemical Synthesis of Novel Derivatives

Rationale and Strategy

The synthetic approach is designed for flexibility, allowing for the diversification of multiple points on the scaffold to facilitate robust Structure-Activity Relationship (SAR) studies. We employ a convergent strategy, preparing the key cyclobutylamine and tetrahydropyran fragments separately before a final coupling step. This modularity is crucial for efficiently generating a library of analogues. The cornerstone of the synthesis is a reductive amination reaction, a reliable and high-yielding method for forming the central C-N bond.

Protocol: Synthesis of a Representative Derivative

This protocol details the synthesis of a model compound: N-(3-aminocyclobutyl)tetrahydro-2H-pyran-4-amine.

Materials and Reagents:

  • 3-oxocyclobutan-1-amine hydrochloride

  • Tetrahydro-4H-pyran-4-one

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography (230-400 mesh)

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-oxocyclobutan-1-amine hydrochloride (1.0 eq) and tetrahydro-4H-pyran-4-one (1.1 eq) in anhydrous DCM (20 mL).

  • Imine Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour to facilitate the formation of the intermediate imine.

  • Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone, minimizing side products. Its use at 0 °C controls the reaction rate and enhances selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-10% MeOH in DCM, to afford the pure title compound.

Structural Confirmation:

  • ¹H NMR & ¹³C NMR: Confirm the presence of cyclobutyl and tetrahydropyran protons and carbons and the absence of imine or ketone signals.

  • LC-MS: Confirm the molecular weight (M+H)⁺ and assess purity (>95%).

Start Starting Materials (Amine-HCl, Ketone) ReductiveAmination Reductive Amination (DCM, STAB, RT, 16h) Start->ReductiveAmination Quench Aqueous Quench (Sat. NaHCO3) ReductiveAmination->Quench Extract Liquid-Liquid Extraction (DCM/Water) Quench->Extract Dry Drying & Concentration (MgSO4, Rotovap) Extract->Dry Purify Column Chromatography (Silica, DCM/MeOH) Dry->Purify Analyze Characterization (NMR, LC-MS) Purify->Analyze Final Pure Compound (>95% Purity) Analyze->Final

Caption: Workflow for Synthesis and Purification.

Part II: In Vitro Biological Evaluation

Rationale

The primary goal of the in vitro evaluation is to determine the potency (IC₅₀) of the synthesized derivatives against the human DPP-4 enzyme. A continuous fluorometric assay is the industry standard for this purpose due to its high sensitivity, throughput, and reliability.[10] The assay measures the enzymatic cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), which releases the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to DPP-4 activity.

Protocol: Fluorometric DPP-4 Inhibition Assay

Materials and Reagents:

  • Recombinant Human DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[11]

  • Sitagliptin (as a positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11][12]

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound and Sitagliptin in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Plate Setup:

    • 100% Activity Control (Enzyme Control): Add 5 µL of DMSO to 3 wells.

    • 0% Activity Control (Background): Add 5 µL of DMSO to 3 wells.

    • Test Compounds/Positive Control: Add 5 µL of each compound dilution to triplicate wells.

  • Enzyme Addition:

    • Prepare a working solution of DPP-4 enzyme in cold Assay Buffer.

    • Add 45 µL of the enzyme solution to all wells except the "Background" wells.

    • Add 45 µL of Assay Buffer only to the "Background" wells.

  • Pre-incubation: Gently tap the plate to mix. Cover and pre-incubate the plate at 37°C for 10 minutes.

    • Causality Note: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of inhibitory potency.

  • Reaction Initiation:

    • Prepare a working solution of the H-Gly-Pro-AMC substrate in Assay Buffer.

    • Add 50 µL of the substrate solution to all wells to initiate the reaction (final volume = 100 µL).

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Read the fluorescence intensity every 60 seconds for 30 minutes.

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Data Acquisition Prep_Cmpd Prepare Compound Dilution Series (in DMSO) Plate_Layout Pipette Compounds & Controls into 96-well Plate Prep_Cmpd->Plate_Layout Add_Enzyme Add DPP-4 Enzyme Solution Plate_Layout->Add_Enzyme Pre_Incubate Pre-incubate at 37°C (10 min) Add_Enzyme->Pre_Incubate Add_Substrate Initiate with Substrate (Gly-Pro-AMC) Pre_Incubate->Add_Substrate Read_Fluorescence Kinetic Read in Plate Reader (30 min at 37°C) Add_Substrate->Read_Fluorescence

Caption: Experimental Workflow for the DPP-4 Inhibition Assay.

Part III: Data Analysis and Interpretation

IC₅₀ Determination
  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read (fluorescence units/minute).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Background) / (Rate_EnzymeControl - Rate_Background))

  • Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Curve Fitting: Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curve and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation and SAR

The results should be tabulated to allow for easy comparison between derivatives and the reference compound. This structured data is the foundation for understanding the Structure-Activity Relationship (SAR).

Table 1: Sample Data for a Hypothetical Series of Inhibitors

Compound IDR¹ GroupR² GroupDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)Selectivity (DPP-8/DPP-4)
Sitagliptin --18.5> 20,000> 1080x
LEAD-001 HH250.315,00060x
LEAD-002 FH75.1> 20,000> 266x
LEAD-003 HCH₃450.818,00040x
LEAD-004 FCH₃15.2> 25,000> 1645x

  • SAR Interpretation (Hypothetical): From Table 1, we can derive initial SAR insights. The addition of a fluorine atom at the R¹ position (LEAD-002 vs. LEAD-001) significantly improves potency.[13] Methylation at R² (LEAD-003) is detrimental to activity. However, combining the beneficial fluorine at R¹ with the methyl group at R² (LEAD-004) results in a synergistic effect, yielding a compound with potency superior to the reference drug, Sitagliptin, and excellent selectivity. This suggests a specific hydrophobic pocket at the R² position that is sensitive to substituent size and a favorable electrostatic interaction involving the R¹ fluorine.[6][14]

RawData Raw Kinetic Data (Fluorescence vs. Time) CalcRate Calculate Reaction Rates (Slope of Linear Phase) RawData->CalcRate CalcInhibition Calculate % Inhibition (vs. Controls) CalcRate->CalcInhibition PlotCurve Plot Dose-Response Curve (% Inhibition vs. Log[I]) CalcInhibition->PlotCurve FitCurve Non-linear Regression Fit (4-Parameter Logistic) PlotCurve->FitCurve IC50 Determine IC50 Value FitCurve->IC50 SAR Tabulate Data & Perform SAR Analysis IC50->SAR

References

Application Notes & Protocols: A Framework for Evaluating Cyclobutyl-(tetrahydro-pyran-4-YL)-amine as a Novel Histamine H3 Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a New Chemical Entity

The histamine H3 receptor (H3R) stands as a compelling G-protein coupled receptor (GPCR) target within the central nervous system (CNS) for therapeutic intervention.[1] Functioning primarily as a presynaptic autoreceptor, it provides negative feedback on histamine synthesis and release.[1] Crucially, it also acts as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2] This neuromodulatory role has positioned H3R antagonists and inverse agonists as promising candidates for treating a spectrum of neurological and psychiatric disorders, from narcolepsy and cognitive impairment in Alzheimer's disease to attention-deficit hyperactivity disorder (ADHD).[3][4][5]

This document introduces Cyclobutyl-(tetrahydro-pyran-4-YL)-amine , a novel chemical entity (NCE) designed for potential H3R interaction. Its structure combines a cyclobutyl moiety, which can serve as a conformationally constrained bioisostere, with a tetrahydropyran group, a common feature in CNS-active compounds for improving physicochemical properties. While extensive data exists for various H3R ligands, this specific NCE remains uncharacterized.

The following application notes and protocols are therefore presented not as an analysis of existing data, but as a comprehensive, field-proven framework for the systematic evaluation of this compound. We will proceed from initial in vitro binding and functional characterization to determinative in vivo studies, explaining the causality behind each experimental choice to build a complete pharmacological profile.

The Histamine H3 Receptor: Target Biology and Signaling

A thorough understanding of the target is paramount before initiating any screening cascade. The H3R is a member of the rhodopsin-like GPCR family and couples preferentially to the Gαi/o subunit.[1][2][6]

1.1. Canonical Signaling Pathway Upon activation by an agonist (like histamine), the Gαi/o protein is engaged, leading to two primary downstream events:

  • Inhibition of Adenylyl Cyclase (AC): This action reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), thereby downregulating the activity of Protein Kinase A (PKA).[6]

  • Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly interact with N-type voltage-gated calcium channels, reducing Ca²⁺ influx and subsequently decreasing neurotransmitter release.[1]

Beyond this canonical pathway, H3R activation has also been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades.[2][3][6] Antagonists block these effects, while inverse agonists go a step further by reducing the receptor's basal, constitutive activity, a key feature for targets like H3R.

H3R_Signaling_Pathway cluster_cytosol Cytosol H3R Histamine H3R Gai Gαi/o H3R->Gai Engages AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP PLC PLC PKC PKC PLC->PKC Agonist Agonist (e.g., Histamine) Agonist->H3R Gai->AC Inhibits Gby Gβγ Gai->Gby Gby->PLC Activates MAPK MAPK Pathway Gby->MAPK Activates PKA ↓ PKA cAMP->PKA

Figure 1: Simplified H3R Gαi/o-mediated signaling cascade.

In Vitro Evaluation: From Binding to Function

The initial phase of characterization aims to answer three fundamental questions:

  • Does the compound bind to the H3 receptor?

  • If so, what is its functional effect (agonist, antagonist, or inverse agonist)?

  • How selective is it for H3R over other receptors?

In_Vitro_Workflow A Test Compound (Cyclobutyl-(tetrahydro- pyran-4-YL)-amine) B Primary Screen: H3R Radioligand Binding Assay A->B C Determine Ki (Affinity) B->C Quantify Displacement D Secondary Screen: Functional Assays (cAMP or GTPγS) C->D If Ki < 1µM E Determine EC50/IC50 (Potency & Modality) D->E Measure Response F Tertiary Screen: Selectivity Panel (H1, H2, H4, etc.) E->F If Potent G Define Selectivity Profile F->G Compare Ki Values H Candidate for In Vivo Studies G->H If Selective

Figure 2: Logical workflow for the in vitro characterization of a novel H3R ligand.
Protocol 2.1: H3R Radioligand Competition Binding Assay

Objective: To determine the binding affinity (inhibition constant, Kᵢ) of this compound for the human histamine H3 receptor (hH3R).

Rationale: This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from the receptor. It is the gold standard for quantifying receptor affinity. We use membranes from HEK-293 cells stably expressing the recombinant hH3R to ensure a high-density, isolated system.[7]

Materials:

  • Cell Membranes: From HEK-293 cells stably expressing hH3R.

  • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH), a potent H3R agonist.[7][8]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Non-specific Control: High concentration (e.g., 10 µM) of a known H3R ligand like Pitolisant or Histamine.

  • Apparatus: 96-well plates, cell harvester, scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw hH3R cell membranes on ice and dilute in ice-cold binding buffer to a final concentration of 10-20 µg protein per well.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of binding buffer (for total binding) OR 25 µL of non-specific control (for non-specific binding) OR 25 µL of serially diluted test compound.

    • 25 µL of [³H]NAMH (at a final concentration near its K₋ value, typically 1-3 nM).

    • 50 µL of diluted cell membranes.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Data Presentation:

LigandSpeciesRadioligand UsedKᵢ (nM) - Hypothetical DataReference Kᵢ (nM)
HistamineHuman[³H]NAMH-~8[9][10]
PitolisantHuman[³H]NAMH-~6.09[9]
Test Compound Human [³H]NAMH To be determined N/A
Protocol 2.2: Functional Characterization - cAMP Accumulation Assay

Objective: To determine if the test compound acts as an antagonist or inverse agonist at the hH3R.

Rationale: H3R activation inhibits forskolin-stimulated cAMP production. An antagonist will block this inhibition by an agonist, while an inverse agonist will increase cAMP levels from the basal (constitutively active) state.[11] This assay provides a direct readout of the compound's functional impact on the primary signaling pathway.

Materials:

  • Cells: HEK-293 cells stably expressing hH3R.

  • Agonist: (R)-(-)-α-methylhistamine (RAMH), a selective H3R agonist.

  • Stimulant: Forskolin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 96- or 384-well plates and grow to ~90% confluency.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of the test compound for 15-20 minutes.

    • Add a fixed concentration of RAMH (typically its EC₈₀) to all wells.

    • Immediately add a fixed concentration of forskolin (e.g., 1-10 µM).

  • Inverse Agonist Mode:

    • Incubate cells with varying concentrations of the test compound.

    • Add a fixed concentration of forskolin. (No agonist is added).

  • Incubation: Incubate all plates at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Antagonist: Plot cAMP levels against the log concentration of the test compound. Determine the IC₅₀ for the reversal of agonist-induced inhibition. Calculate the pA₂ value using the Schild analysis to quantify antagonist potency.

    • Inverse Agonist: Plot cAMP levels against the log concentration of the test compound. Determine the EC₅₀ for the increase in cAMP levels above basal.

In Vivo Evaluation: From Brain Penetration to Efficacy

Promising in vitro data is the prerequisite for advancing a compound to in vivo studies. The key questions here are: Does the compound cross the blood-brain barrier? Does it engage the H3R in the brain? And does it produce a measurable therapeutic-relevant effect?

In_Vivo_Workflow A Candidate Compound (from In Vitro) B Pharmacokinetics (PK) (Rodent, p.o. or i.v.) A->B C Determine Cmax, T1/2, AUC, Brain/Plasma Ratio B->C Analyze Samples (LC-MS/MS) D Target Engagement: Receptor Occupancy (RO) C->D If Brain Penetrant E Determine ED50 (Brain Receptor Binding) D->E Ex Vivo Analysis F Pharmacodynamics (PD): Functional & Efficacy Models E->F Correlate Exposure with Occupancy G Measure Functional (e.g., Dipsogenia) or Cognitive Effect (e.g., NOR) F->G Dose-Response Study H Go/No-Go Decision for Further Development G->H Evaluate Therapeutic Window

Figure 3: Integrated workflow for the in vivo assessment of an H3R candidate.
Protocol 3.1: Brain Receptor Occupancy (RO) Assay

Objective: To quantify the percentage of H3 receptors occupied by the test compound in the brain at various doses and correlate this with plasma/brain concentrations.

Rationale: Demonstrating target engagement in vivo is a critical step to bridge the gap between in vitro potency and in vivo efficacy.[12] This non-radiolabeled method provides a robust measure of how well the administered drug binds to its intended target in a living system.[13]

Materials:

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Test Compound: Formulated for oral (p.o.) or intravenous (i.v.) administration.

  • Tracer: A known, brain-penetrant H3R ligand that can be measured by LC-MS/MS, such as GSK189254.[13]

  • Apparatus: Dosing gavage/syringes, tissue homogenizer, LC-MS/MS system.

Step-by-Step Methodology:

  • Dosing: Dose groups of animals with vehicle or varying doses of this compound.

  • Tracer Administration: At a predetermined time point post-dose (e.g., Tₘₐₓ of the test compound), administer a single i.v. bolus of the tracer compound (e.g., GSK189254).

  • Sample Collection: A short time after tracer administration (e.g., 30 minutes), euthanize the animals. Collect trunk blood (for plasma) and rapidly dissect the brain. Isolate a target-rich region (e.g., frontal cortex or striatum) and a target-poor/negative region (e.g., cerebellum, for non-specific binding).[13]

  • Sample Processing: Homogenize the brain tissues and process both plasma and brain homogenates to extract the drugs (test compound and tracer).

  • Quantification: Analyze the concentrations of both the test compound and the tracer in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate receptor occupancy (%) at each dose using the following formula: % Occupancy = (1 - [Tracer in Cortex_dosed] / [Tracer in Cortex_vehicle]) * 100 (Assuming cerebellum represents non-specific binding, a more complex calculation can be used: 1 - (Specific Binding_dosed / Specific Binding_vehicle) where Specific Binding = [Tracer_cortex] - [Tracer_cerebellum]).

    • Plot % Occupancy vs. dose or plasma/brain concentration of the test compound to determine the ED₅₀ or EC₅₀ for target engagement.

Data Presentation:

CompoundOccupancy ED₅₀ (mg/kg) in Frontal CortexPlasma EC₅₀ (ng/mL)Reference Data
Ciproxifan--ED₅₀: 0.14 mg/kg; EC₅₀: 2.33 ng/mL[13]
Thioperamide--ED₅₀: 1.58 mg/kg; EC₅₀: 292.2 ng/mL[13]
Test Compound To be determined To be determined N/A
Protocol 3.2: Pharmacodynamic Model - Novel Object Recognition (NOR) Task

Objective: To assess the pro-cognitive effects of the test compound.

Rationale: H3R antagonists are known to enhance the release of pro-cognitive neurotransmitters like acetylcholine.[5][14] The NOR task is a widely used behavioral paradigm that leverages a rodent's innate preference for novelty to assess learning and memory, functions expected to be improved by an effective H3R antagonist.[14][15][16]

Materials:

  • Animals: Adult male rats or mice.

  • Test Arena: A square open-field box (e.g., 50x50x50 cm).

  • Objects: Two sets of identical objects (e.g., small glass bottles, metal cubes) and one set of novel objects, all of similar size but different shapes/textures.

  • Software: Video tracking software to record time spent exploring objects.

Step-by-Step Methodology:

  • Habituation: For 2-3 days, allow each animal to freely explore the empty test arena for 5-10 minutes to reduce anxiety.

  • Dosing: On the test day, administer the test compound or vehicle at a specific time (e.g., 60 minutes) before the training phase.

  • Training Phase (T1): Place the animal in the arena containing two identical objects. Allow it to explore for 5-10 minutes. The time spent actively exploring each object (sniffing, touching with nose) is recorded.

  • Inter-trial Interval (ITI): Return the animal to its home cage for a set period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced by a novel object. Allow 5 minutes of exploration and record the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis:

    • Calculate the Discrimination Index (DI): DI = (Time_N - Time_F) / (Time_N + Time_F)

    • A positive DI indicates the animal remembers the familiar object and prefers the novel one, signifying intact memory.

    • Compare the DI of the drug-treated groups to the vehicle-treated group using statistical analysis (e.g., ANOVA). A significantly higher DI in the treated group suggests a pro-cognitive effect.

Conclusion and Forward Look

This document outlines a rigorous, multi-stage strategy for the preclinical evaluation of this compound as a potential histamine H3 receptor ligand. By systematically progressing from in vitro affinity and functional assays to in vivo target engagement and pharmacodynamic readouts, researchers can build a comprehensive data package. The successful execution of these protocols will determine if this novel chemical entity possesses the requisite potency, selectivity, brain penetration, and functional efficacy to be considered a viable candidate for further development in the treatment of CNS disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to researchers, scientists, and professionals in drug development. Our goal is to help you navigate the common challenges encountered during the synthesis of this compound, ultimately improving your yield and purity. The information provided herein is based on established chemical principles and field-proven insights.

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common and efficient method for its preparation is through reductive amination.[1][2][3] This reaction involves the condensation of cyclobutanone and tetrahydro-pyran-4-ylamine to form an intermediate imine, which is then reduced to the final amine product. While seemingly straightforward, this synthesis can be prone to issues such as low yields, formation of impurities, and difficulties in purification. This guide will address these specific challenges in a practical, question-and-answer format.

I. Reaction Overview: Reductive Amination Pathway

The synthesis of this compound is typically achieved via a one-pot reductive amination reaction. This process involves two key steps:

  • Imine Formation: Cyclobutanone reacts with tetrahydro-pyran-4-ylamine in a reversible reaction to form a hemiaminal intermediate, which then dehydrates to form the corresponding imine (a Schiff base).

  • Reduction: The imine intermediate is subsequently reduced to the target amine, this compound.

The overall reaction is depicted below:

Reductive Amination Pathway cluster_0 Imine Formation cluster_1 Reduction Cyclobutanone Cyclobutanone Imine Imine Intermediate Cyclobutanone->Imine + Tetrahydro-pyran-4-ylamine - H2O THPA Tetrahydro-pyran-4-ylamine THPA->Imine Product Cyclobutyl-(tetrahydro- pyran-4-YL)-amine Imine->Product ReducingAgent Reducing Agent ReducingAgent->Imine

Caption: Reductive amination of cyclobutanone with tetrahydro-pyran-4-ylamine.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and recommended solutions.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Possible Causes:

  • Incomplete Imine Formation: The formation of the imine is an equilibrium-driven process. The presence of water can shift the equilibrium back towards the starting materials, thus reducing the concentration of the imine available for reduction.[2]

  • Suboptimal pH: The rate of imine formation is pH-dependent. The reaction is typically most efficient under weakly acidic conditions (pH 4-6).[2] Highly acidic conditions can protonate the amine, rendering it non-nucleophilic, while basic conditions do not effectively catalyze the dehydration step.

  • Inefficient Reducing Agent: The choice and handling of the reducing agent are critical. Some reducing agents may not be potent enough to reduce the imine efficiently, or they may decompose if not handled under appropriate conditions.

  • Side Reactions: The carbonyl group of cyclobutanone can be directly reduced by the reducing agent, competing with the desired imine reduction.[2]

Solutions & Protocols:

  • Water Removal:

    • Azeotropic Distillation: If using a suitable solvent like toluene, use a Dean-Stark apparatus to remove water as it is formed.

    • Drying Agents: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

  • pH Optimization:

    • Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to maintain the optimal pH range.

    • Monitoring: Use pH paper or a pH meter to monitor the reaction mixture and adjust as necessary.

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB): This is often the preferred reducing agent for one-pot reductive aminations.[4] It is milder than other borohydrides and selectively reduces the imine in the presence of the ketone. It is moisture-sensitive, so it should be handled under an inert atmosphere.

    • Sodium Cyanoborohydride (NaBH₃CN): Another effective reducing agent that is stable in weakly acidic conditions.[2][4] However, it can release toxic hydrogen cyanide gas upon acidification, requiring careful handling and workup procedures.

    • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting cyclobutanone.[4] If using NaBH₄, it is best to first allow for complete imine formation before adding the reducing agent in a two-step, one-pot procedure.

Recommended Protocol for Improved Yield:

  • To a solution of cyclobutanone (1.0 eq) and tetrahydro-pyran-4-ylamine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Selective for imine reduction, minimizing side reactions.[4]
Catalyst Acetic AcidMaintains optimal pH for imine formation.
Stoichiometry Amine (1.0-1.2 eq), STAB (1.5 eq)A slight excess of the amine can drive the equilibrium towards imine formation.
FAQ 2: I am observing significant amounts of impurities in my crude product. How can I identify and minimize their formation?

Common Impurities and Their Sources:

  • Unreacted Starting Materials: Incomplete reaction can leave residual cyclobutanone and tetrahydro-pyran-4-ylamine.

  • Cyclobutanol: Formed by the direct reduction of cyclobutanone by the reducing agent.

  • Bis-alkylation Product: The secondary amine product can react with another molecule of cyclobutanone to form a tertiary amine impurity.

Strategies for Minimizing Impurities:

  • Control of Reaction Conditions:

    • Temperature: Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can help minimize side reactions.

    • Order of Addition: Adding the reducing agent portion-wise can help maintain a low concentration of the reducing agent at any given time, disfavoring the reduction of the less reactive ketone.

  • Stoichiometry Control: Using a slight excess of the amine can help to fully consume the cyclobutanone. Avoid a large excess of the ketone, which can promote bis-alkylation.

Purification Techniques:

  • Acid-Base Extraction: The basic nature of the amine product allows for its separation from neutral impurities like cyclobutanol.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The amine product will be protonated and move to the aqueous layer.

    • Separate the layers. The organic layer will contain neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amine.

    • Extract the amine product back into an organic solvent.

    • Dry and concentrate the organic layer to obtain the purified product.

  • Column Chromatography: For high purity, silica gel column chromatography can be employed. A gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) with a small amount of a basic modifier (e.g., triethylamine) is often effective.

Purification Workflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Wash with Aqueous Acid Dissolve->AcidWash Separate1 Separate Layers AcidWash->Separate1 AqueousLayer Aqueous Layer (Protonated Amine) Separate1->AqueousLayer OrganicLayer1 Organic Layer (Neutral Impurities) Separate1->OrganicLayer1 Basify Basify Aqueous Layer AqueousLayer->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 OrganicLayer2 Organic Layer (Purified Amine) Separate2->OrganicLayer2 AqueousWaste Aqueous Waste Separate2->AqueousWaste Dry Dry and Concentrate OrganicLayer2->Dry PureProduct Purified Product Dry->PureProduct

Caption: Acid-base extraction workflow for purification.

FAQ 3: The reaction seems to stall before completion. What could be the reason, and how can I drive it to completion?

Potential Causes for Stalling:

  • Deactivation of Reducing Agent: Moisture in the reaction can decompose the reducing agent, particularly STAB.

  • Insufficient Catalyst: The acid catalyst may be consumed by basic impurities in the starting materials or solvent.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate significantly.

Solutions to Drive the Reaction to Completion:

  • Ensure Anhydrous Conditions: Use dry solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Additional Reagent Addition: If the reaction has stalled, a small additional charge of the reducing agent and/or acid catalyst may be necessary. Monitor the reaction closely after the addition.

  • Temperature Adjustment: Gradually increasing the reaction temperature may help to push the reaction to completion. However, be mindful of potential side reactions at higher temperatures.

III. Summary of Key Recommendations

IssueKey Recommendation
Low Yield Use a selective reducing agent like STAB and ensure anhydrous conditions.[4]
Impurity Formation Control reaction temperature and stoichiometry. Employ acid-base extraction for purification.
Reaction Stalling Ensure anhydrous conditions and consider adding more reducing agent or catalyst if necessary.

IV. References

  • Sigma-Aldrich. (n.d.). Reductive Amination. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Reductive amination. Retrieved from --INVALID-LINK--

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911.

  • A brief review: advancement in the synthesis of amine through the leuckart reaction. (2023). Preprints.

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyclobutyl-(tetrahydro-pyran-4-YL)-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility issues encountered during in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles to ensure the integrity of your research.

Introduction to this compound

This compound (CAS No. 885280-95-5) is a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a cyclobutyl group and a tetrahydropyran moiety, makes it a valuable intermediate in the development of novel therapeutics.[1] With a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol , this secondary amine's properties can present solubility challenges in aqueous-based in vitro systems.[2][3]

This guide will walk you through understanding and addressing these challenges to achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in an organic solvent precipitates immediately when I add it to my aqueous buffer or cell culture medium. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The organic solvent in your stock solution is rapidly diluted, leaving the compound unable to stay dissolved.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.[4]

  • Optimize the Solvent and Stock Concentration:

    • While Dimethyl Sulfoxide (DMSO) is a common choice, consider its final concentration in your experiment. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts and cell toxicity.[4]

    • Prepare a higher concentration stock solution in a suitable organic solvent so that a smaller volume is needed for the final dilution.[5]

  • Modify the Dilution Method:

    • Instead of adding the stock solution directly to the full volume of aqueous media, perform a serial dilution.[4]

    • Add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing.[4] This gradual addition can help prevent localized high concentrations that lead to precipitation.

Q2: The compound appears to dissolve initially, but I see a precipitate or cloudiness in my cell culture plates after a few hours or days of incubation. What could be the cause?

Delayed precipitation can be caused by several factors related to the dynamic environment of a cell culture incubator.

Potential Causes and Solutions:

  • Temperature Shifts: Changes in temperature between your preparation environment and the incubator can affect solubility.[5] Always use pre-warmed media for dilutions to maintain a consistent temperature.[5]

  • pH Changes: The CO2 environment in an incubator can lower the pH of the medium over time, which can impact the solubility of pH-sensitive compounds like amines.[4] Since amines are basic, a decrease in pH will lead to protonation, forming a more soluble salt. However, significant pH shifts can still affect the overall equilibrium. Monitor the pH of your medium, especially in dense cultures, and consider more frequent media changes.

  • Compound Instability: The compound may degrade over time into less soluble byproducts.[4] It is advisable to prepare fresh compound-containing media for each experiment or at regular intervals for longer-term studies.

  • Interactions with Media Components: Components in the cell culture medium, such as salts and proteins in serum, can interact with your compound and reduce its solubility. If you suspect this, consider evaluating solubility in a simpler buffer system first.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Enhancement through pH Adjustment

The amine group in this compound is basic, meaning its solubility is highly dependent on pH.[6][7] At lower pH values, the amine group will be protonated, forming a more polar and, typically, more water-soluble salt.

Experimental Protocol for Determining Optimal pH:

  • Prepare a series of buffers: Create a set of buffers with a pH range relevant to your experiment (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Create a concentrated stock solution: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

  • Determine Kinetic Solubility:

    • Add a small aliquot of the stock solution to each buffer to achieve your desired final concentration.

    • Incubate the solutions at the experimental temperature for a set period (e.g., 2 hours).

    • Visually inspect for precipitation. The highest concentration that remains clear across the pH range gives you an indication of the optimal pH for solubility.

  • Consider the experimental context: While a lower pH may improve solubility, ensure the chosen pH is compatible with your biological system (e.g., cell viability).[8] For cell-based assays, you may be limited to a physiological pH range.

Diagram: pH Effect on Amine Solubility

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH R-NH2 + H+ ⇌ R-NH3+ Soluble Protonated (Salt Form) More Soluble Low_pH->Soluble Favored High_pH R-NH2 + H2O ⇌ R-NH3+ + OH- Insoluble Free Base Form Less Soluble High_pH->Insoluble Favored

Caption: The effect of pH on the solubility of an amine compound.

Guide 2: Utilizing Co-solvents for Enhanced Solubilization

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[9][10] They work by reducing the polarity of the solvent system.[11]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin[10]

Experimental Workflow for Co-solvent Screening:

Start Start: Solubility Issue Identified Prep_Stock Prepare Concentrated Stock in Primary Solvent (e.g., DMSO) Start->Prep_Stock Co_Solvents Select Co-solvents for Screening (e.g., PEG 400, PG, Ethanol) Prep_Stock->Co_Solvents Prep_Blends Prepare Aqueous/Co-solvent Blends (e.g., 90:10, 80:20 ratios) Co_Solvents->Prep_Blends Add_Compound Add Stock Solution to Blends at Target Concentration Prep_Blends->Add_Compound Incubate Incubate and Observe (e.g., 2h at RT or 37°C) Add_Compound->Incubate Analyze Analyze for Precipitation (Visual, Turbidity) Incubate->Analyze Select_Optimal Select Optimal Co-solvent Blend Analyze->Select_Optimal Validate Validate in Final Assay (Check for interference/toxicity) Select_Optimal->Validate End End: Optimized Protocol Validate->End

Caption: Workflow for screening co-solvents to improve compound solubility.

Considerations for Co-solvent Use:

  • Toxicity: Be mindful of the potential toxicity of the co-solvent to your biological system, especially in cell-based assays. Always run a vehicle control.

  • Concentration: Use the lowest effective concentration of the co-solvent to minimize potential artifacts.

  • Mechanism: Co-solvents reduce the interfacial tension between the hydrophobic compound and the aqueous medium.[9]

Guide 3: Employing Excipients for Solubility Enhancement

1. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[14][15][16]

  • Types: Common cyclodextrins used in research include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[12]

  • Application: Cyclodextrins are particularly useful for increasing the solubility of hydrophobic compounds in aqueous solutions.[13][14]

Protocol for Using Cyclodextrins:

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer or medium at a concentration several-fold higher than your compound's concentration.

  • Add the compound: Add your compound (from a concentrated stock or as a solid) to the cyclodextrin solution.

  • Facilitate complexation: Stir or sonicate the mixture to promote the formation of the inclusion complex.

  • Filter (optional): If starting with solid compound, you can filter the solution to remove any undissolved material.

  • Dilute to the final concentration: Use this complexed solution for your experiment.

2. Surfactants:

Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.[17]

  • Types:

    • Non-ionic surfactants: (e.g., Tween® 20, Tween® 80, Triton™ X-100) are generally less harsh on cells and are widely used in in vitro assays.[17]

    • Anionic surfactants: (e.g., sodium dodecyl sulfate - SDS) are more denaturing and typically used in cell lysis buffers rather than live-cell assays.[18]

    • Cationic surfactants: (e.g., CTAB) can also be used but may have higher toxicity.[19]

  • Mechanism: Above a certain concentration (the critical micelle concentration, or CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can solubilize your compound.[19]

Considerations for Surfactant Use:

  • Toxicity: Surfactants can be toxic to cells, so it's crucial to determine the non-toxic concentration range for your specific cell line.[18][20]

  • Assay Interference: Surfactants can interfere with certain assay readouts (e.g., fluorescence-based assays) or protein-ligand interactions.[21] Always run appropriate controls.

Summary Table of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesBest For
pH Adjustment Increases ionization of the amine group to form a more soluble salt.[6][22]Simple, effective for ionizable compounds.[]Limited by the pH tolerance of the biological system; may not be sufficient on its own.[8]Weakly basic/acidic compounds.
Co-solvents Reduces the polarity of the aqueous solvent system.[11]Can significantly increase solubility; simple to prepare.[24]Potential for cellular toxicity and assay interference.Compounds that are highly soluble in a water-miscible organic solvent.
Cyclodextrins Encapsulates the hydrophobic compound in a soluble complex.[12][13]Generally low toxicity; can improve stability.[14]Can be a large molecule which may affect compound availability to cells; cost.A wide range of hydrophobic compounds.
Surfactants Forms micelles that solubilize the hydrophobic compound.[19]Effective at low concentrations (above CMC).Potential for cell toxicity and assay interference.[18][21]Highly insoluble, non-ionizable compounds.

Final Recommendations

When encountering solubility issues with this compound, a systematic approach is key. Start with the simplest methods, such as optimizing your dilution protocol and adjusting the pH within a physiologically acceptable range. If solubility remains a challenge, progress to screening for a suitable co-solvent or excipient like HP-β-CD. Always validate your chosen method by including appropriate vehicle controls to ensure that the solubilizing agent itself does not influence your experimental outcome.

References

Optimizing reaction conditions for Cyclobutyl-(tetrahydro-pyran-4-YL)-amine derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclobutyl-(tetrahydro-pyran-4-YL)-amine Derivatization

Welcome to the technical support center for the derivatization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this unique and sterically demanding secondary amine. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction success, enabling you to make informed decisions in your experimental design.

The structure of this compound presents specific synthetic challenges. The secondary amine is sterically hindered by both the bulky, strained cyclobutyl ring and the chair-conformation of the tetrahydropyran moiety. This steric congestion can significantly lower the amine's nucleophilicity and impede its approach to electrophilic centers, often leading to sluggish reactions, low yields, or undesired side products. This guide provides solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation (amide bond formation) with this compound so slow compared to other secondary amines?

A1: The slow reaction rate is primarily due to steric hindrance. The cyclobutyl and tetrahydropyran groups on the nitrogen atom create a sterically congested environment, which raises the activation energy for the nucleophilic attack on the carbonyl carbon of the acylating agent or activated carboxylic acid. Standard coupling conditions may be insufficient to overcome this energy barrier efficiently.[1][2]

Q2: I am observing significant amounts of unreacted starting material even after prolonged reaction times. What is the first thing I should check?

A2: The first step is to verify the purity and activity of all reagents. Ensure your amine starting material is free of excess acid (e.g., from a salt form) which would neutralize it. Confirm the integrity of your acylating agent or coupling reagent, as many are moisture-sensitive. Finally, ensure your base is adequate to neutralize any acid generated during the reaction, which could otherwise protonate and deactivate the starting amine.

Q3: Can I use standard protecting groups for this amine?

A3: Yes, common amine protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxycarbonyl) can be used.[3][4] However, due to the steric bulk, you may need to force the reaction conditions for their installation, such as by using a more reactive reagent (e.g., Boc-anhydride with a catalytic amount of DMAP) or elevated temperatures. The choice of protecting group should be orthogonal to your subsequent planned reaction steps.[5] For example, a Boc group is removed under acidic conditions, while a Cbz group is typically cleaved by hydrogenolysis.[4]

Q4: What are the best general-purpose solvents for derivatizing this amine?

A4: Aprotic solvents are generally preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are excellent choices. DMF can be particularly effective for sluggish reactions as it is a polar aprotic solvent that can help to solvate charged intermediates and can be used at higher temperatures.

Troubleshooting Guide 1: Acylation & Amide Bond Formation

Acylation is a cornerstone reaction, yet it is frequently a point of difficulty with this substrate. Below are common problems and their solutions.

Problem 1: Low to No Product Formation

  • Question: I am attempting to couple my amine with a carboxylic acid using a standard carbodiimide coupling reagent (like DCC or EDC) and I'm seeing very low conversion. What's going wrong?

  • Answer: Standard carbodiimides may not be potent enough to activate the carboxylic acid sufficiently for it to react with a sterically hindered amine. The O-acylisourea intermediate formed can also rearrange to a stable N-acylurea byproduct before the hindered amine has a chance to attack.

    Solutions & Scientific Rationale:

    • Switch to a More Potent Coupling Reagent: Utilize a modern uronium or phosphonium-based coupling reagent. Reagents like HATU , HBTU , or COMU are designed to rapidly generate a highly activated acyl-intermediate that is more reactive towards hindered nucleophiles.[1][6]

    • Convert the Carboxylic Acid to an Acyl Chloride: The most direct approach is to increase the electrophilicity of the carbonyl group. Converting the carboxylic acid to an acyl chloride (using, for example, thionyl chloride or oxalyl chloride) creates a highly reactive species that will readily react with the amine, often requiring only a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7]

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric barrier. This should be done cautiously to avoid potential side reactions or decomposition of reagents.

Problem 2: Side Product Formation During Acylation

  • Question: My reaction is messy, and purification is difficult. What are the likely side products and how can I avoid them?

  • Answer: With hindered amines, slow desired reactions can allow side pathways to become more prominent. If using coupling reagents, N-acylurea formation is a common issue with carbodiimides. If using acyl chlorides, dimerization or polymerization of the acyl chloride can occur if the amine is not reactive enough.

    Solutions & Scientific Rationale:

    • Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine to ensure the limiting amine is consumed.

    • Control the Order of Addition: When using a coupling reagent, pre-activate the carboxylic acid for a few minutes before adding the amine. This ensures a high concentration of the activated species is available for the desired reaction.

    • Purification Strategy: Basic amine compounds can be challenging to purify via standard silica gel chromatography due to interactions with acidic silanol groups.[8] Consider using an amine-functionalized silica column or adding a small amount of a competing base (e.g., 1% triethylamine) to the mobile phase to improve peak shape and recovery.[8]

Comparative Data: Effect of Coupling Reagent on Yield
Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
EDC/HOBtDIPEADCM2524< 20%
Acyl ChlorideTEADCM0 to 254> 90%
HATUDIPEADMF256> 95%
COMU2,6-LutidineTHF254> 95%
This table represents typical outcomes for the acylation of a hindered secondary amine and illustrates the importance of reagent selection.
Protocol 1: High-Efficiency Amide Coupling using HATU
  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of this compound (1.05 eq) in a small amount of DMF.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide 2: Reductive Amination

If you are synthesizing this compound via reductive amination or using it to derivatize a carbonyl compound, the following guide will be useful.

Problem: Low Yield or Incomplete Reaction

  • Question: I am reacting cyclobutanone with tetrahydro-pyran-4-ylamine (or vice versa) and getting low yields of the desired secondary amine. I see starting materials and sometimes the alcohol byproduct from carbonyl reduction.

  • Answer: This is a classic reductive amination challenge. The key is balancing imine/enamine formation with the reduction step. A reducing agent that is too powerful will reduce the carbonyl before the imine can form. Conversely, if imine formation is slow due to steric hindrance, the reaction will stall.[9][10]

    Solutions & Scientific Rationale:

    • Use a pH-Sensitive Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for most reductive aminations.[9] It is less reactive than sodium borohydride (NaBH₄) and preferentially reduces the protonated iminium ion over the neutral carbonyl group.[10] This selectivity is crucial for preventing alcohol byproduct formation.

    • Optimize pH for Imine Formation: Imine formation is catalyzed by mild acid (typically pH 4-5), which protonates the carbonyl oxygen.[9] Adding a catalytic amount of acetic acid can significantly accelerate this step. However, too much acid will protonate the starting amine, rendering it non-nucleophilic.

    • Remove Water: Imine formation is a reversible reaction that produces water. Adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) can drive the equilibrium towards the imine, increasing its concentration for the subsequent reduction.[9]

    • Consider a Stepwise Approach: For particularly challenging substrates, you can perform the reaction in two steps. First, form the imine by mixing the amine and carbonyl (with an acid catalyst and dehydrating agent) and monitor its formation. Once the imine is formed, add the reducing agent. This ensures the reducing agent is not competing with imine formation.

Diagram: General Reductive Amination Workflow

G reagent reagent process process decision decision output output start Combine Amine & Carbonyl in Solvent add_acid Add Acid Catalyst (e.g., Acetic Acid) start->add_acid dehydrate Optional: Add Dehydrating Agent (e.g., Molecular Sieves) add_acid->dehydrate form_imine Stir to Form Imine/Iminium Ion dehydrate->form_imine add_reductant Add Reducing Agent (e.g., STAB) form_imine->add_reductant monitor Monitor Reaction (TLC / LC-MS) add_reductant->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product workup->purify

Caption: A typical workflow for a one-pot reductive amination reaction.

Troubleshooting Guide 3: Purification

Problem: Difficulty in Isolating Pure Product

  • Question: My derivatized amine streaks badly on silica gel, and I get poor separation from starting materials or byproducts. How can I improve my purification?

  • Answer: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing, streaking, and sometimes irreversible adsorption.[8]

    Solutions & Scientific Rationale:

    • Mobile Phase Modification: Add a small amount (0.5-1%) of a volatile competing base like triethylamine or ammonium hydroxide to your eluent system (e.g., hexane/ethyl acetate). This base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.[8]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like basic alumina or an amino-propyl functionalized silica gel. These are commercially available and often provide superior separation for basic compounds.[8]

    • Acid/Base Extraction: A well-designed liquid-liquid extraction can be a powerful purification tool. The derivatized product, if it still contains a basic nitrogen, can be extracted into an aqueous acid layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer (e.g., with NaOH) and re-extracting into an organic solvent.

    • Temporary Derivatization for Purification: If all else fails, you can temporarily protect the amine with a group like Boc anhydride. The resulting Boc-protected derivative is often less polar and not basic, making it much easier to purify by standard chromatography. The Boc group can then be cleanly removed with acid (e.g., TFA in DCM).[11]

Diagram: Troubleshooting Logic for Low Reaction Yield

G problem problem check check action action start Low Yield or Incomplete Reaction check_reagents Are reagents pure & active? start->check_reagents check_sterics Is steric hindrance the likely issue? check_reagents->check_sterics Yes action_reagents Use fresh, anhydrous reagents & solvents. check_reagents->action_reagents No check_conditions Are reaction conditions (temp, conc.) optimal? check_sterics->check_conditions No action_sterics Use more potent reagents (e.g., HATU, Acyl Chloride) check_sterics->action_sterics Yes check_conditions->start Yes (Re-evaluate strategy) action_conditions Increase temperature. Increase concentration. check_conditions->action_conditions No

Caption: A decision tree for troubleshooting low-yield derivatization reactions.

References

Troubleshooting unexpected side reactions in Cyclobutyl-(tetrahydro-pyran-4-YL)-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of organic chemistry and extensive laboratory experience. Our goal is to empower you to diagnose and resolve unexpected side reactions and optimize your synthesis for yield and purity.

The primary route to this compound is through the reductive amination of cyclobutanone and tetrahydropyran-4-amine. This method, while robust, is susceptible to several side reactions that can impact the final outcome. This guide will explore these challenges in a practical, question-and-answer format.

Troubleshooting Unexpected Side Reactions

This section addresses specific experimental issues you may encounter. We delve into the root causes of these problems and provide actionable, step-by-step protocols to mitigate them.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a common issue that can be attributed to several factors, primarily competing side reactions or suboptimal reaction conditions.

Potential Cause A: Reduction of Cyclobutanone to Cyclobutanol

One of the most frequent side reactions is the reduction of the starting ketone, cyclobutanone, to cyclobutanol by the hydride reducing agent.[1] This becomes more prevalent if the reducing agent is too reactive or if the formation of the iminium ion intermediate is slow.

Troubleshooting Protocol:

  • Choice of Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH₄), consider switching to a milder, more selective reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent alternatives as they preferentially reduce the protonated imine (iminium ion) over the ketone.[2][3]

  • pH Control: The rate of imine formation is highly pH-dependent. The reaction should be maintained in a weakly acidic environment (pH 5-7).[3] Acetic acid is commonly added as a catalyst to facilitate imine formation and protonate the imine, which accelerates its reduction.[4]

  • Staged Addition: Instead of adding all reagents at once, try a staged approach. First, stir the cyclobutanone and tetrahydropyran-4-amine with acetic acid for a period (e.g., 1-2 hours) to allow for imine formation. Then, add the reducing agent portion-wise.

Potential Cause B: Incomplete Reaction

If the reaction does not go to completion, you will be left with unreacted starting materials, which complicates purification and lowers the yield.

Troubleshooting Protocol:

  • Reaction Monitoring: Actively monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time.

  • Temperature Adjustment: While many reductive aminations are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes drive the reaction to completion, particularly if sterically hindered reagents are involved.[5] However, be cautious, as higher temperatures can also promote side reactions.

  • Reagent Stoichiometry: Ensure you are using an appropriate stoichiometry. A slight excess (1.1-1.2 equivalents) of the amine and reducing agent relative to the ketone can help drive the reaction forward.

Question 2: My final product is contaminated with a higher molecular weight impurity. How do I identify and prevent this?

This is a classic sign of over-alkylation, where the desired secondary amine product reacts further with cyclobutanone to form a tertiary amine.[2][3]

dot

Overalkylation_Side_Reaction Product This compound (Desired Product) Imine_Intermediate Iminium Ion Intermediate Product->Imine_Intermediate + Cyclobutanone Product->Imine_Intermediate Reacts with Cyclobutanone Cyclobutanone (Starting Material) Cyclobutanone->Imine_Intermediate Side_Product Tertiary Amine Byproduct (Over-alkylation) Imine_Intermediate->Side_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Side_Product

Caption: Over-alkylation side reaction pathway.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a 1:1 molar ratio of cyclobutanone to tetrahydropyran-4-amine, or a slight excess of the primary amine. Avoid a large excess of the ketone.

  • Slow Addition of Ketone: Add the cyclobutanone slowly to the reaction mixture containing the amine and the reducing agent. This maintains a low concentration of the ketone, minimizing the chance of it reacting with the product amine.

  • Choice of Reducing Agent: A highly reactive reducing agent can rapidly produce the secondary amine, which then has more time to react further. A milder reagent like NaBH(OAc)₃ can sometimes provide better control.

Frequently Asked Questions (FAQs)

What is the optimal pH for this reductive amination, and why is it so important?

The optimal pH for reductive amination is typically between 5 and 7.[2] This is a critical parameter because of the reaction mechanism:

  • Below pH 5: If the solution is too acidic, the amine nucleophile (tetrahydropyran-4-amine) will be protonated to its non-nucleophilic ammonium salt. This will shut down the initial nucleophilic attack on the carbonyl carbon, preventing imine formation.[3]

  • Above pH 7: In neutral or basic conditions, the formation of the imine intermediate is often slow. The carbonyl group is not sufficiently activated by protonation, and the dehydration of the hemiaminal intermediate is not efficiently catalyzed.[1]

Therefore, maintaining a weakly acidic environment is a balancing act to ensure the amine is sufficiently nucleophilic while the carbonyl is activated for the reaction to proceed efficiently.

How do I choose the best reducing agent for my reaction?

The choice of reducing agent is crucial for the success of the reductive amination, particularly for controlling chemoselectivity.

Reducing AgentProsConsBest For
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce aldehydes and ketones directly. Requires careful control of conditions.Cost-sensitive applications where some ketone reduction can be tolerated.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions over ketones.[3]Highly toxic (releases HCN in acidic conditions).High-selectivity reactions, but requires careful handling in a well-ventilated fume hood.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent selectivity, non-toxic byproducts, mild.[2]More expensive than NaBH₄.General-purpose, high-yield reductive aminations, especially with sensitive substrates. This is often the recommended starting point.
Hydrogen (H₂) with a Metal Catalyst (e.g., Pd/C) "Green" reagent with water as the only byproduct.[6]Requires specialized high-pressure equipment. Catalyst can sometimes be sensitive to poisoning.Scale-up and industrial applications.
What is the mechanism of the reductive amination in this synthesis?

The synthesis of this compound via reductive amination proceeds through a two-step sequence that is typically performed in a single pot.

dot

Reductive_Amination_Mechanism Start Cyclobutanone + Tetrahydropyran-4-amine Step1 Step 1: Nucleophilic Attack Start->Step1 Hemiaminal Hemiaminal Intermediate Step1->Hemiaminal Step2 Step 2: Dehydration Hemiaminal->Step2 Iminium_Ion Iminium Ion Intermediate Step2->Iminium_Ion Step3 Step 3: Reduction Iminium_Ion->Step3 Product This compound Step3->Product

Caption: General mechanism of reductive amination.

  • Imine/Iminium Ion Formation: The nitrogen atom of tetrahydropyran-4-amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclobutanone. This forms a hemiaminal intermediate.[7] Under weakly acidic conditions, this intermediate readily loses a molecule of water to form an imine, which is in equilibrium with its protonated form, the iminium ion.[1] The removal of water (either by a dehydrating agent or by azeotropic distillation, though less common in this specific reaction) can drive this equilibrium towards the iminium ion.[6]

  • Reduction: A hydride reducing agent (e.g., NaBH(OAc)₃) then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and forming the final secondary amine product.[7]

References

Technical Support Center: Enhancing Metabolic Stability of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

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This guide is intended for researchers, scientists, and drug development professionals actively working on optimizing the metabolic stability of cyclobutyl-(tetrahydro-pyran-4-YL)-amine analogs. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in this area of medicinal chemistry.

Introduction

The this compound scaffold is a valuable motif in modern drug discovery, offering a unique combination of structural rigidity and polarity that can be advantageous for target engagement. However, like many amine-containing compounds, these analogs can be susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[1][2] Poor metabolic stability can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites, hindering the progression of promising drug candidates.[3][4]

This technical support center aims to provide a comprehensive resource for scientists to diagnose and overcome metabolic stability issues associated with this specific chemical class. By understanding the underlying metabolic pathways and employing rational design strategies, the metabolic liabilities of these analogs can be effectively mitigated.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for this compound analogs?

A1: The primary metabolic pathways for this class of compounds involve Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1][2] The most common transformations include:

  • N-dealkylation: Cleavage of the bond between the nitrogen and the cyclobutyl or tetrahydropyran ring.

  • Hydroxylation: Addition of a hydroxyl group to the cyclobutyl or tetrahydropyran ring. The positions adjacent to the nitrogen (α-carbon) are often susceptible.

  • Oxidation of the amine: Formation of N-oxides.[5]

  • Ring opening: Oxidative cleavage of the cyclobutyl or tetrahydropyran ring, although this is generally a less common pathway.

The specific metabolites formed will depend on the isoform of the CYP enzyme involved and the overall substitution pattern of the analog.

Q2: My lead compound shows high clearance in human liver microsomes. What is the first step in troubleshooting this issue?

A2: The first and most critical step is to identify the "soft spots" for metabolism on your molecule. This is achieved through a metabolite identification (MetID) study . By incubating your compound with human liver microsomes (HLM) or hepatocytes and analyzing the resulting mixture by high-resolution mass spectrometry (LC-MS/MS), you can determine the exact sites of metabolic modification.[6][7] Knowing where the molecule is being attacked allows for a targeted medicinal chemistry strategy to block or reduce metabolism at that position.

Q3: What are the key differences between using liver microsomes and hepatocytes for metabolic stability assays?

A3: Both are valuable in vitro tools, but they offer different levels of complexity.

  • Liver Microsomes: These are subcellular fractions containing primarily Phase I enzymes like CYPs.[8][9] They are cost-effective and suitable for high-throughput screening to assess intrinsic clearance (CLint) related to oxidative metabolism.[7][8]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters.[3][8] Hepatocytes provide a more complete picture of a compound's metabolic fate and are considered the "gold standard" for in vitro metabolism studies.[8]

For initial screening, microsomes are often sufficient. However, if you suspect Phase II metabolism or transporter effects are significant, or if your compound has low clearance in microsomes, progressing to a hepatocyte assay is recommended.[10]

Q4: How can I strategically modify my compound to improve its metabolic stability?

A4: Once the metabolic soft spots are identified, several medicinal chemistry strategies can be employed:

  • Blocking Metabolism: Introduce sterically hindering groups or electron-withdrawing groups near the site of metabolism to disfavor CYP binding or catalysis. For example, replacing a hydrogen atom with a fluorine or a methyl group at a site of hydroxylation can significantly increase metabolic stability.

  • Bioisosteric Replacement: Replace a metabolically liable moiety with a bioisostere that is more resistant to metabolism while retaining the desired biological activity.[11][12] For instance, if the tetrahydropyran ring is the site of metabolism, consider replacing it with a different heterocyclic system.[13][14][15]

  • Conformational Constraint: Introducing conformational rigidity can sometimes orient the molecule in the CYP active site in a way that is less favorable for metabolism.

  • Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity (logP or logD) of your compound can decrease its rate of metabolism.[16]

Troubleshooting Guides

Scenario 1: High Intrinsic Clearance (CLint) in Human Liver Microsomes

Problem: Your this compound analog shows a short half-life (e.g., < 15 minutes) and high intrinsic clearance in a standard human liver microsomal (HLM) stability assay.

Troubleshooting Workflow:

troubleshooting_high_clint cluster_strategies Medicinal Chemistry Strategies start High CLint in HLM metid Perform Metabolite Identification (MetID) Study (LC-MS/MS) start->metid soft_spot Identify Metabolic 'Soft Spot(s)' metid->soft_spot block Block Metabolism at Soft Spot (e.g., Fluorination, Methylation) soft_spot->block Specific site identified bioisostere Bioisosteric Replacement of Liable Moiety soft_spot->bioisostere Entire moiety is labile lipophilicity Reduce Overall Lipophilicity (LogD) soft_spot->lipophilicity General strategy rescreen Re-screen Analogs in HLM Stability Assay block->rescreen bioisostere->rescreen lipophilicity->rescreen end Improved Metabolic Stability rescreen->end

Caption: Workflow for addressing high intrinsic clearance.

Detailed Steps:

  • Confirm the result: Repeat the HLM stability assay to ensure the initial result is reproducible. Include positive control compounds with known metabolic rates.[17]

  • Perform Metabolite Identification: This is the most crucial step. Incubate a higher concentration of your compound with HLM and NADPH for a longer duration to generate sufficient quantities of metabolites for structural elucidation by LC-MS/MS.

  • Analyze MetID Data: Identify the mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -C4H8 for N-dealkylation of the cyclobutyl group).

  • Implement Medicinal Chemistry Strategies:

    • If hydroxylation is the issue: Synthesize analogs where the susceptible C-H bond is replaced. For example, if hydroxylation occurs on the cyclobutyl ring, consider introducing a fluorine atom at that position.

    • If N-dealkylation is the primary pathway: Consider introducing steric bulk near the nitrogen to hinder enzyme access.

    • If the entire tetrahydropyran or cyclobutyl moiety is a liability: Explore bioisosteric replacements.[14][15] For example, the tetrahydropyran could be replaced with a piperidine or a fluorinated cyclohexane to modulate metabolic stability.

  • Re-evaluate: Test the newly synthesized analogs in the HLM stability assay to determine if the modifications have improved the metabolic profile.

Scenario 2: Discrepancy Between Microsomal and Hepatocyte Stability

Problem: Your compound is stable in human liver microsomes but shows significant clearance in hepatocytes.

Potential Causes and Troubleshooting:

troubleshooting_microsome_hepatocyte start Stable in Microsomes, Unstable in Hepatocytes cause Potential Causes start->cause phase_ii Phase II Metabolism (e.g., Glucuronidation, Sulfation) cause->phase_ii transporter Active Uptake by Transporters cause->transporter other_enzymes Metabolism by Non-Microsomal Enzymes (e.g., Aldehyde Oxidase) cause->other_enzymes investigation Further Investigations phase_ii->investigation transporter->investigation other_enzymes->investigation metid_hep MetID in Hepatocytes investigation->metid_hep transporter_assay Transporter Substrate Assays (e.g., OATP1B1, OATP1B3) investigation->transporter_assay

Caption: Investigating microsome vs. hepatocyte stability discrepancies.

  • Phase II Metabolism: Hepatocytes contain both Phase I and Phase II enzymes.[8] Your compound might be undergoing rapid conjugation (e.g., glucuronidation or sulfation) on the amine or a hydroxyl group (if present).

    • Action: Perform a metabolite identification study using hepatocytes. Look for metabolites with mass shifts corresponding to glucuronide (+176 Da) or sulfate (+80 Da) conjugation.

  • Active Uptake: The compound may be actively transported into the hepatocytes by uptake transporters (e.g., OATPs), leading to a higher intracellular concentration and thus a faster rate of metabolism.

    • Action: Conduct in vitro assays to determine if your compound is a substrate for relevant hepatic uptake transporters.

  • Metabolism by Non-Microsomal Enzymes: Other enzymes present in the cytosol of hepatocytes, such as aldehyde oxidase (AO), could be responsible for the metabolism.

    • Action: If your compound has a nitrogen-containing heterocycle, it might be susceptible to AO. Specific in vitro assays with S9 fractions and AO-specific inhibitors can confirm this.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compounds (e.g., a high clearance compound like Verapamil and a low clearance compound like Warfarin)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, liquid handling system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound at 2x the final concentration (e.g., 2 µM) in phosphate buffer.

    • Prepare a microsomal suspension in phosphate buffer (e.g., 1 mg/mL).

  • Incubation (Non-P450 Control):

    • In a 96-well plate, add the test compound working solution.

    • Add the microsomal suspension.

    • Incubate at 37°C for 5 minutes (pre-incubation).

    • At time 0, add buffer (instead of NADPH) to initiate the reaction.

    • At the final time point (e.g., 60 minutes), add cold acetonitrile with internal standard to stop the reaction. This sample serves as a control for non-enzymatic degradation.

  • Incubation (P450-mediated metabolism):

    • In separate wells, add the test compound working solution.

    • Add the microsomal suspension.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot and quench the reaction by adding it to a well containing cold acetonitrile with internal standard.[17]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[7][18]

Table 1: Representative Data from an HLM Stability Assay

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
Analog A (Parent) 8.581.5
Analog B (F-substituted) 45.215.3
Verapamil (Control) 10.168.6
Warfarin (Control) > 60< 11.6

Concluding Remarks

Enhancing the metabolic stability of this compound analogs is a critical step in the drug discovery process. A systematic approach, beginning with the identification of metabolic liabilities through MetID studies, followed by targeted structural modifications, is essential for success. This guide provides a framework for troubleshooting common issues and applying rational design principles to develop more robust drug candidates with improved pharmacokinetic profiles. Remember that optimizing metabolic stability is often a multi-parameter optimization challenge, and improvements in stability must be balanced with the retention of potency and other desirable ADME properties.

References

Technical Support Center: Refining Purification Techniques for Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this key synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Safety First: Essential Handling & Precautionary Measures

Before commencing any purification protocol, it is imperative to acknowledge the potential hazards associated with aliphatic amines. Cyclobutylamine and its derivatives are flammable, corrosive, and can cause severe skin and eye burns.[1][2][3] Always operate within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile or neoprene gloves, and a flame-resistant lab coat.[1][2] Ensure all metal equipment is properly grounded to prevent static discharge, which can ignite flammable vapors.[3] Amines are also sensitive to air and moisture; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[1][4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My final product has a persistent yellow or brown color. What causes this and how can it be removed?

Answer: This coloration is typically due to oxidation of the amine.[4][5] Secondary amines can air-oxidize over time, especially when exposed to light or heat, forming N-oxides and other complex, colored byproducts.[4]

  • Root Cause Analysis: The amine functional group is susceptible to oxidation. This can be exacerbated by prolonged reaction times at elevated temperatures, exposure to atmospheric oxygen during work-up, or improper long-term storage.

  • Recommended Solutions:

    • Acid Wash: A simple and effective method is to dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a dilute acid solution, such as 5% hydrochloric acid.[6] The amine will be protonated, forming a salt that is soluble in the aqueous layer, while many non-basic, colored impurities will remain in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting.

    • Activated Carbon Treatment: For stubborn coloration, treatment with a small amount of activated carbon can be effective. Dissolve the crude amine in a solvent, add a small scoop of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the carbon. Note that this can sometimes lead to a loss of yield due to adsorption of the product.[6]

    • Distillation: If the amine is thermally stable enough, vacuum distillation can separate the desired product from higher-boiling colored impurities.[4][7]

Question 2: My chromatographic purification on a standard silica gel column is resulting in significant streaking and poor separation. What is happening?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.[8][9] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly with these acidic sites, leading to irreversible adsorption, tailing (streaking), and potential degradation of the product on the column.[8][10]

  • Root Cause Analysis: The acid-base interaction between the amine and the silica stationary phase disrupts the desired partitioning behavior required for effective chromatographic separation.

  • Recommended Solutions:

    • Mobile Phase Modification: Add a small amount of a competing amine to your mobile phase.[8][9] A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in a solvent system like dichloromethane/methanol. The additive neutralizes the acidic silanol groups, preventing your target compound from sticking to the stationary phase.[8]

    • Use Amine-Functionalized Silica: The most robust solution is to use a pre-treated, amine-functionalized silica column.[10] These columns have a bonded amine phase that masks the acidic silanols, providing excellent peak shape and separation for basic compounds without requiring a mobile phase modifier.[10]

    • Reversed-Phase Chromatography: Consider using reversed-phase chromatography (e.g., C18) with a mobile phase buffered at a high pH (e.g., using ammonium acetate or triethylamine). At high pH, the amine will be in its neutral, more hydrophobic form, leading to better retention and separation.[8]

Question 3: I am attempting to purify my amine by forming its hydrochloride salt, but it precipitates as a sticky oil or gum instead of a crystalline solid. What can I do?

Answer: The formation of an oil or "gum" during salt formation is common and usually relates to issues with purity, solvent choice, or moisture.[11][12]

  • Root Cause Analysis: The presence of impurities can disrupt the crystal lattice formation. Additionally, if the salt is highly soluble in the chosen solvent system or if water is present, it may "oil out" instead of crystallizing.

  • Recommended Solutions:

    • Solvent System Adjustment: The key is to find a solvent system where the amine salt has low solubility. Ethanol/ether and isopropanol/ether are common combinations.[11][13] Start by dissolving the crude amine in a minimal amount of a polar solvent like ethanol or isopropanol. Then, slowly add a non-polar "anti-solvent" like diethyl ether or hexanes with vigorous stirring until the solution becomes cloudy (the point of incipient precipitation). Warming the solution to redissolve the solid and then allowing it to cool slowly can promote the growth of well-defined crystals.[13][14]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod just below the solvent line.[14] This creates microscopic scratches that can serve as nucleation sites for crystal growth. Adding a "seed crystal" from a previous successful batch can also initiate crystallization.[14]

    • Ensure Anhydrous Conditions: Water can interfere with crystallization. Ensure your solvents are dry and consider performing the salt formation under an inert atmosphere. Sometimes, repeatedly dissolving the oily salt in a dry solvent (like toluene) and removing it on a rotary evaporator can help to azeotropically remove residual water.[11]

Frequently Asked Questions (FAQs)

Q: What is the most reliable, general-purpose strategy for purifying this compound?

A: For robust, scalable purification, conversion to a crystalline salt is often the most reliable method.[15][16] Forming the hydrochloride or oxalate salt typically results in a stable, crystalline solid that can be easily isolated by filtration and further purified by recrystallization.[11][17] This process effectively removes non-basic impurities. The pure free amine is then liberated by treating the salt with a base (e.g., NaOH or NaHCO₃) and extracting it into an organic solvent.[17]

Q: When should I choose distillation over chromatography or salt formation?

A: The choice depends on the physical properties of your compound and the nature of the impurities.

Purification TechniqueBest For...ProsCons
Salt Formation & Recrystallization Removing non-basic impurities; scalable purification.[16]High capacity, cost-effective, yields highly pure crystalline solid.Requires the amine to form a stable, crystalline salt; involves an extra step to liberate the free base.[16]
Flash Chromatography Separating the target amine from other basic or structurally similar impurities.[8]High resolution for complex mixtures.Can have lower yields due to streaking on standard silica; amine-functionalized silica can be more expensive.[8][10]
Vacuum Distillation Purifying thermally stable, liquid amines from non-volatile or much higher/lower boiling impurities.[4][18]Excellent for removing salts and high molecular weight byproducts.Requires the compound to be thermally stable; not effective for separating compounds with similar boiling points.[18]

Q: How should I store the purified this compound to ensure its long-term stability?

A: To prevent degradation, the purified amine should be stored in a tightly sealed amber glass bottle to protect it from light.[4] It is highly recommended to store it under an inert atmosphere (nitrogen or argon) to prevent oxidation and absorption of atmospheric CO₂.[1][4] For long-term stability, refrigeration at 2-8 °C is also advised.[2]

Visualized Workflows & Protocols

Purification Decision Workflow

The following diagram outlines a logical approach to selecting a purification strategy.

Purification_Workflow start Crude Amine Product is_solid Is the crude product a solid or liquid? start->is_solid is_liquid Liquid is_solid->is_liquid Liquid is_solid_node Solid is_solid->is_solid_node Solid distillable Is it thermally stable & volatile? is_liquid->distillable chromatography_q Are impurities structurally similar (e.g., other amines)? is_solid_node->chromatography_q distill Perform Vacuum Distillation distillable->distill Yes distillable->chromatography_q No final_product Pure Amine distill->final_product salt_form Purify via Salt Formation & Recrystallization salt_form->final_product chromatography_q->salt_form No chromatography Perform Flash Chromatography chromatography_q->chromatography Yes chromatography->final_product

Caption: Decision tree for selecting an appropriate purification method.

Mechanism of Amine Salt Formation

This diagram illustrates the fundamental acid-base reaction for purification.

Salt_Formation cluster_reactants Reactants (in Organic Solvent) cluster_products Products Amine R₂NH (Free Amine, Soluble) Salt R₂NH₂⁺Cl⁻ (Ammonium Salt, Insoluble) Amine->Salt + Acid H-Cl (Acid) Acid->Salt Proton Transfer

Caption: Protonation of the amine to form an insoluble salt.

Detailed Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is ideal for removing non-basic impurities and achieving high purity on a large scale.

Methodology:

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or absolute ethanol (approx. 3-5 mL per gram of crude material).[11]

  • Salt Formation: To the stirred solution, slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise until no further precipitation is observed.[17] The amine hydrochloride salt should precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid cake with cold diethyl ether to remove any soluble impurities.[13]

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot solvent mixture (e.g., 8:1 diethyl ether:ethanol) until the solid just dissolves.[13] Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

  • Final Collection: Collect the purified, crystalline hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[13]

  • Liberation of Free Amine (Optional): To recover the free amine, dissolve the purified salt in water, cool in an ice bath, and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 10). Extract the liberated free amine into an organic solvent (e.g., dichloromethane, 3x washes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure amine.[16][17]

Protocol 2: Flash Chromatography on Amine-Functionalized Silica

This method is preferred for separating the target amine from other basic or closely related impurities.

Methodology:

  • Column Selection: Choose an appropriately sized pre-packed amine-functionalized silica gel column based on the amount of crude material.

  • Solvent System Selection: Develop a suitable mobile phase using TLC plates functionalized with an amine phase. A simple gradient of ethyl acetate in hexanes is often a good starting point.[10]

  • Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the initial mobile phase solvent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Equilibrate the column with the initial mobile phase (e.g., 100% hexanes). Run a linear gradient from your starting polarity to a higher polarity (e.g., 0% to 50% ethyl acetate in hexanes) over 10-15 column volumes.

  • Fraction Collection: Collect fractions based on the UV chromatogram and combine the fractions containing the pure product, as determined by TLC or LC-MS analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

References

Addressing off-target effects of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

A Guide to Investigating and Mitigating Off-Target Effects in Cellular Models

Introduction and Foundational Assumptions

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cellular effects of this compound. Publicly available data on this specific small molecule is limited.[1][2][3][4] To provide a scientifically rigorous and practical framework, this document will operate under the assumption that This compound is a novel, potent, and selective inhibitor of the PI3Kα (Phosphoinositide 3-kinase alpha) enzyme.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[5][6] Its hyperactivation is one of the most common abnormalities in cancer, making it a prime therapeutic target.[6][7] However, like many kinase inhibitors, agents targeting this pathway can exhibit off-target effects, leading to misinterpreted data, cellular toxicity, or paradoxical signaling.[8][9] This guide provides structured troubleshooting advice to help you identify, validate, and mitigate these unintended effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the investigation of off-target effects for a novel PI3Kα inhibitor.

Q1: What are "off-target" effects and why are they a major concern for a PI3Kα inhibitor?

A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary target (in this case, PI3Kα).[8] For kinase inhibitors, this often involves binding to other kinases due to the conserved nature of the ATP-binding pocket across the human kinome.[9] These unintended interactions are a significant concern because they can:

  • Produce misleading results: A cellular phenotype might be incorrectly attributed to PI3Kα inhibition when it is actually caused by the modulation of another pathway.[9]

  • Cause unexpected toxicity: Inhibition of kinases essential for normal cell function can lead to cell death or other adverse effects unrelated to the intended therapeutic mechanism.[10][11]

  • Activate compensatory signaling pathways: Blocking one pathway can sometimes lead to the paradoxical upregulation of another, which can confound experimental results and contribute to drug resistance.[5][11]

Q2: My initial screens show this compound is potent in biochemical assays but less effective or more toxic in my cell-based assays. What could be the reason?

A2: This is a common observation in drug development.[12][13] Several factors could explain this discrepancy:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[13]

  • Compound Instability: The molecule might be unstable or rapidly metabolized under physiological conditions within the cell culture media.[13]

  • Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Engaging Off-Targets: The observed toxicity in cellular assays, even at low concentrations, may be due to potent inhibition of one or more off-target kinases that are critical for cell viability.[8]

Q3: What are the first steps I should take if I suspect an off-target effect is responsible for my experimental results?

A3: A systematic approach is crucial.[14]

  • Confirm On-Target Engagement: First, verify that the compound is inhibiting PI3Kα in your cells at the concentrations used. A simple Western blot for phosphorylated AKT (a direct downstream substrate of PI3K) is a standard method. A dose-dependent decrease in p-AKT levels indicates on-target activity.[12]

  • Perform a Dose-Response Analysis: Use the lowest effective concentration that elicits the desired on-target effect (e.g., p-AKT reduction).[12] Off-target effects are often more pronounced at higher concentrations.[8]

  • Use Orthogonal Controls: Employ a structurally unrelated PI3Kα inhibitor with a known, different off-target profile.[14] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, question-and-answer-based guides for specific experimental issues, complete with step-by-step protocols.

Scenario 1: Unexpected Cytotoxicity

Q: My cells are undergoing apoptosis at concentrations where I expect selective PI3Kα inhibition. How can I determine if this is an on-target or off-target effect?

A: Differentiating on-target from off-target toxicity is a critical validation step. While potent, sustained inhibition of the PI3K/AKT pathway can indeed induce apoptosis in some cancer cell lines, off-target kinase inhibition is a common cause of unexpected cell death.[15]

A Unexpected Cytotoxicity Observed B Step 1: On-Target Validation (p-AKT Western Blot) A->B C Step 2: Rescue Experiment (Express drug-resistant PI3Kα mutant) B->C On-target activity confirmed D Step 3: Orthogonal Control (Use structurally different PI3Kα inhibitor) C->D Toxicity persists F Toxicity is likely ON-TARGET C->F Toxicity is rescued E Step 4: Kinome Profiling (Identify potential off-targets) D->E Orthogonal inhibitor is non-toxic D->F Both inhibitors cause toxicity G Toxicity is likely OFF-TARGET E->G

Caption: A logical workflow for investigating the source of unexpected cytotoxicity.

This experiment aims to determine if the observed cytotoxicity can be reversed by expressing a form of the target kinase that the inhibitor cannot bind.

Principle: If the cytotoxicity is due to on-target PI3Kα inhibition, expressing a mutant PI3Kα that is resistant to this compound while the endogenous PI3Kα is silenced should "rescue" the cells from death. If the cells still die, the effect is likely off-target.

Steps:

  • Acquire or Generate Constructs:

    • Obtain a plasmid for a drug-resistant PI3Kα mutant (e.g., a gatekeeper mutant).

    • Obtain an shRNA or siRNA construct to specifically silence the endogenous PI3Kα.

    • Ensure you have appropriate vector controls.

  • Transfection/Transduction:

    • Seed your cells at an appropriate density.

    • Co-transfect/transduce the cells with the shRNA against endogenous PI3Kα and either the resistant-PI3Kα mutant or a control vector.

  • Selection and Expression:

    • If applicable, select for successfully transfected/transduced cells using an appropriate antibiotic marker.

    • Allow 48-72 hours for knockdown of the endogenous protein and expression of the mutant. Confirm knockdown and expression via Western blot.

  • Treatment and Analysis:

    • Treat the engineered cell lines with a dose-response curve of this compound.

    • After 24-48 hours, assess cell viability using an appropriate method (e.g., Annexin V/PI staining by flow cytometry, Caspase-3/7 activity assay).

Interpretation:

  • Rescue Observed: If cells expressing the resistant mutant show significantly higher viability compared to control cells, the cytotoxicity is on-target .

  • No Rescue: If both cell lines exhibit similar dose-dependent death, the cytotoxicity is off-target .

Scenario 2: Paradoxical Pathway Activation

Q: I'm inhibiting p-AKT as expected, but I see a paradoxical increase in the phosphorylation of ERK (p-ERK) in the MAPK pathway. Is this a known phenomenon?

A: Yes, this is a well-documented example of signaling crosstalk and can be a consequence of both on-target and off-target effects.[5][16] Inhibition of the PI3K/AKT pathway can relieve feedback inhibition mechanisms, leading to the activation of receptor tyrosine kinases (RTKs) and subsequent activation of the RAS/RAF/MEK/ERK (MAPK) pathway.[7] However, some kinase inhibitors can also directly bind to and modulate kinases in the MAPK pathway.[9]

A Paradoxical p-ERK Activation Observed B Step 1: Time-Course & Dose-Response (Western Blot for p-AKT and p-ERK) A->B C Step 2: Upstream RTK Inhibition (Co-treat with an RTK inhibitor like Gefitinib) B->C p-ERK increase correlates with p-AKT decrease D Step 3: Direct Off-Target Assessment (In vitro kinase panel against MAPK pathway kinases) C->D p-ERK activation persists E Suggests Feedback Loop Mechanism (On-Target Consequence) C->E p-ERK activation is blocked F Suggests Direct Off-Target Kinase Activation D->F

Caption: Troubleshooting workflow for paradoxical MAPK pathway activation.

This biochemical screen is the gold standard for identifying unintended kinase targets.[17]

Principle: The inhibitor is tested against a large panel of purified, recombinant kinases (often >400) at a fixed concentration (e.g., 1 µM) to measure its effect on their enzymatic activity. Hits from this primary screen are then followed up with dose-response assays to determine IC50 values.

Steps:

  • Select a Service Provider: Choose a reputable contract research organization (CRO) that offers kinome profiling services (e.g., Eurofins DiscoverX, Reaction Biology, Promega).

  • Compound Submission: Prepare and ship a high-quality, validated stock of this compound according to the provider's specifications.

  • Primary Screen: The compound will be screened at a single high concentration (e.g., 1 or 10 µM) against the kinase panel. The output is typically "% inhibition" for each kinase.

  • Data Analysis:

    • The primary target, PI3Kα, should show near 100% inhibition.

    • Identify any other kinases that are significantly inhibited (e.g., >80% inhibition). These are your potential off-targets.

  • Secondary Screen (IC50 Determination): Select the most potent hits from the primary screen for follow-up dose-response assays to determine their IC50 values.

Data Interpretation Table:

Kinase TargetOn-Target/Off-TargetIC50 (nM)Associated PathwayImplication for Observed Phenotype
PI3Kα On-Target 5 PI3K/AKT/mTOR Intended therapeutic effect.
PI3KδOff-Target850PI3K/AKT/mTORLow potential for off-target effects at therapeutic doses.
BRAFOff-Target5,500MAPKUnlikely to be a direct off-target.
CSNK2A1 Off-Target 75 Multiple Potent off-target. Could contribute to cytotoxicity.
MAPK14 (p38α) Off-Target 150 MAPK Stress Could explain inflammatory or stress responses.

This is an example data table. Actual results will vary.

Part 3: Validating and Mitigating Confirmed Off-Targets

Q: My kinome scan revealed that this compound potently inhibits MAPK14 (p38α) in addition to PI3Kα. How do I confirm this interaction in my cells and mitigate its effects?

A: This requires moving from biochemical evidence to cellular validation. The goal is to show that the compound engages both targets in intact cells and that the off-target activity contributes to the observed phenotype.

Principle: CETSA assesses target engagement in intact cells or cell lysates.[17] When a protein binds to a ligand (like our inhibitor), its thermal stability typically increases. This increased stability can be measured by heating the cells/lysate to various temperatures and then quantifying the amount of soluble protein remaining via Western blot.

Steps:

  • Cell Treatment: Treat your cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x IC50) for 1-2 hours.

  • Heating: Aliquot the treated cells and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stable, non-denatured protein) from the precipitated fraction by high-speed centrifugation.

  • Western Blot Analysis: Run the soluble fractions on an SDS-PAGE gel and perform Western blotting with antibodies against PI3Kα (on-target) and MAPK14 (suspected off-target). A loading control (e.g., GAPDH) should also be used.

Interpretation:

  • In the vehicle-treated samples, both PI3Kα and MAPK14 will precipitate and disappear from the soluble fraction as the temperature increases.

  • In the drug-treated samples, both proteins should remain soluble at higher temperatures compared to the vehicle control, demonstrating a "thermal shift." This confirms that the compound is binding to both proteins inside the cell.

  • Dose Reduction: Use the lowest possible concentration of this compound that maintains PI3Kα inhibition with minimal MAPK14 engagement. A detailed dose-response for p-AKT vs. p-p38 substrates can help define this therapeutic window.[14]

  • Use a Cleaner Orthogonal Control: For experiments where the off-target effect could confound results, use a different, more selective PI3Kα inhibitor (if available) as a comparator.[12]

  • Genetic Knockdown of the Off-Target: Use siRNA or CRISPR to deplete the off-target protein (MAPK14).[14] If the unexpected phenotype is diminished in the knockdown cells treated with your compound, it confirms the phenotype is mediated by the off-target.

References

Technical Support Center: A Strategic Guide to Enhancing Target Selectivity of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for a common challenge in medicinal chemistry: improving the target selectivity of compounds derived from the promising cyclobutyl-(tetrahydro-pyran-4-YL)-amine scaffold. The promiscuous nature of many small molecules, especially those targeting conserved domains like kinase ATP-binding sites, often leads to off-target effects and potential toxicity.[1][2]

This document moves beyond generic advice to offer a structured, question-and-answer-based troubleshooting framework. We will explore the causality behind experimental choices, provide validated protocols, and present logical workflows to guide your lead optimization efforts effectively.

Part 1: Foundational Questions & Initial Assessment

This section addresses the critical first questions to ask when a promising hit compound displays a suboptimal selectivity profile.

Q1: My lead compound based on the this compound scaffold is potent but lacks selectivity. Where do I begin?

The starting point is to systematically quantify the compound's promiscuity and understand its Structure-Activity Relationship (SAR).[3] A broad, quantitative assessment is essential before initiating synthetic modifications.

  • Comprehensive Target Profiling: The first step is to understand the full spectrum of your compound's activity. Do not rely on assays against only a few related targets. We recommend profiling against a broad, commercially available panel of targets (e.g., a kinome panel of over 400 kinases).[4] This is typically done at a single high concentration (e.g., 1 or 10 µM) to identify all potential off-targets.[4]

  • Generate Quantitative Data: For any significant "hits" identified in the initial screen (e.g., >70% inhibition), perform dose-response experiments to determine the IC50 or Ki values.[4] This provides a quantitative measure of potency against both your intended target and the identified off-targets.

  • Calculate a Selectivity Score: Selectivity can be expressed as a simple ratio of IC50 values (IC50 off-target / IC50 on-target). A higher ratio indicates better selectivity. This quantitative data is the foundation for all subsequent optimization efforts.

Q2: What are the key structural components of the this compound core that I should consider for modification?

Understanding the scaffold's components is key to forming a rational modification strategy. The core can be deconstructed into three primary regions for modification, each offering a different approach to modulating selectivity.

  • The Cyclobutyl Group: This saturated, three-dimensional moiety often occupies a hydrophobic pocket.[5] Its size, shape, and substitution pattern can be altered to create or avoid steric clashes with off-target proteins.[6]

  • The Tetrahydropyran (THP) Ring: The oxygen atom in the THP ring can act as a hydrogen bond acceptor. Modifications to this ring or its replacement can alter solubility and fine-tune interactions within the binding site.[7]

  • The Amine Linker: This nitrogen atom is a key connection point and often serves as a hydrogen bond donor or acceptor. Its basicity and the nature of the groups attached to it are critical determinants of binding.

cluster_Scaffold This compound Core Scaffold Core Scaffold Mod1 Region 1: Cyclobutyl Moiety (Hydrophobic Interactions, Sterics) Mod1->Scaffold Mod2 Region 2: Amine Linker (H-Bonding, Basicity) Mod2->Scaffold Mod3 Region 3: Tetrahydropyran Ring (H-Bonding, Solubility) Mod3->Scaffold

Caption: Key regions for synthetic modification on the core scaffold.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific experimental challenges, helping you diagnose and solve problems that arise during the optimization process.

Issue 1: My compound exhibits broad activity against many members of a target family (e.g., kinases). How can I rationally design modifications to reduce this?

This is a classic challenge, particularly with kinase inhibitors, due to the high conservation of the ATP-binding site.[1][2] The solution lies in exploiting the subtle differences that do exist between target and off-target active sites.

Answer: A structure-based design approach, informed by your broad selectivity panel data, is the most effective strategy.

  • Exploit the "Gatekeeper" Residue: In kinases, the gatekeeper residue controls access to a deeper hydrophobic pocket.[1] Kinases with a small gatekeeper (like glycine or threonine) can accommodate bulky substituents on the inhibitor, whereas kinases with a large gatekeeper (like methionine or phenylalanine) cannot.[1][6] If your primary target has a small gatekeeper and a key off-target has a large one, introducing a bulky group (e.g., a phenyl or larger cycloalkyl group) onto your core scaffold can create a steric clash with the off-target, dramatically improving selectivity.

  • Target Inactive Conformations: Many kinases adopt a "DFG-out" conformation, where the DFG motif of the activation loop moves, opening up an adjacent hydrophobic pocket.[6] Designing inhibitors that specifically bind to this inactive conformation can be a powerful strategy for achieving selectivity, as not all kinases can readily adopt this state.[6]

  • Introduce Covalent Warheads: If your target protein has a non-conserved cysteine residue near the binding pocket, you can introduce a weak electrophile (like an acrylamide group) onto your inhibitor.[1][2] This allows for the formation of a covalent bond with the target, leading to a significant increase in both potency and selectivity.[2]

Issue 2: My compound has poor aqueous solubility. Could this be affecting my selectivity data, and how can I address it?

Answer: Absolutely. Poor solubility is a frequent cause of misleading biological data.[8] If a compound precipitates in the assay buffer, its effective concentration is unknown and much lower than intended, leading to artificially weak inhibition and inaccurate IC50 values. This can mask both on-target potency and off-target activity.

Troubleshooting Steps:

  • Verify Solubility: First, confirm the issue with a simple kinetic solubility assay. (See Protocol in Part 4).

  • Modify the Scaffold: Introduce polar functional groups to improve solubility. Replacing the cyclobutyl ring with a more polar bioisostere like an oxetane ring can be effective.[9] Alternatively, adding a hydroxyl or morpholine group at a solvent-exposed position can increase solubility without disrupting key binding interactions.[10]

  • Re-evaluate in Assay: After confirming the improved solubility of new analogs, re-run the selectivity profiling assays to obtain reliable data.

cluster_workflow Solubility Troubleshooting Workflow start Poor Selectivity Data Obtained run_assay Perform Kinetic Solubility Assay start->run_assay check_sol Q: Is compound solubility >10x highest assay concentration? modify Synthesize Analogs with Polar Groups check_sol->modify No retest Re-run Selectivity Profiling check_sol->retest Yes run_assay->check_sol modify->run_assay end Reliable Selectivity Profile Achieved retest->end

Caption: A workflow for diagnosing and addressing solubility issues.

Part 3: Strategic Modification & Data Interpretation

This section details specific, actionable strategies for modifying the this compound scaffold and how to interpret the resulting data.

Strategy 1: Bioisosteric Replacement of the Cyclobutyl Group

The cyclobutyl group is a saturated, non-polar moiety that contributes to the molecule's three-dimensionality.[5] Replacing it with other groups—a strategy known as bioisosteric replacement—can systematically alter the compound's properties to enhance selectivity.[9][10]

Rationale: The goal is to find a replacement that maintains or improves binding to the primary target while weakening interactions with off-targets. This can be achieved by altering sterics, electronics, or metabolic stability.[5]

Table of Potential Bioisosteres for the Cyclobutyl Group:

BioisostereRationale for ReplacementExpected Impact on Properties
Phenyl Ring Introduces aromaticity; allows for π-stacking interactions. Can be substituted to probe different regions of the binding pocket.Increases rigidity. May improve potency but can also increase metabolic liability through oxidation.[10]
Cyclopropyl Ring Smaller, more rigid saturated ring. Can alter the vector and orientation of substituents.Reduces molecular weight, potentially increasing ligand efficiency.[10]
Oxetane Ring Introduces a polar oxygen atom and reduces lipophilicity.Can act as a hydrogen bond acceptor. Often improves aqueous solubility and metabolic stability.[9]
CF₃-Cyclobutane Adds a trifluoromethyl group to the cyclobutane ring.Increases lipophilicity and can enhance binding through favorable interactions. May block a site of metabolism.[11]
Interpreting the Data: The SAR Table

Systematically capture your results in an SAR table. This allows for clear comparison and helps guide the next round of synthesis.

Example SAR Table:

Cmpd #R-Group (Cyclobutyl Replacement)IC50 Target A (nM)IC50 Off-Target B (nM)Selectivity (B/A)Solubility (µM)
1 Cyclobutyl (Parent)154535
2 Phenyl10200202
3 Oxetanyl2515006050
4 Cyclopropyl50100215

Analysis:

  • Compound 2: Replacing the cyclobutyl with a phenyl group improved target potency and selectivity, but at the cost of solubility. This suggests a productive hydrophobic interaction is formed, but the overall profile is worse.

  • Compound 3: The oxetane replacement slightly decreased potency but dramatically improved selectivity and solubility. This is a very promising lead for further optimization.

  • Compound 4: The smaller cyclopropyl ring was detrimental to potency, indicating that the size of the cyclobutyl group is important for on-target activity.

cluster_workflow Iterative Selectivity Enhancement Cycle start Initial Hit Compound design Design Analogs (e.g., Bioisosteric Replacement) start->design synth Synthesize New Compounds design->synth profile Profile for Selectivity & Properties (Solubility, etc.) synth->profile analyze Analyze SAR Data profile->analyze decision Q: Is selectivity goal met? analyze->decision decision->design No optimized Optimized Lead decision->optimized Yes

Caption: The iterative cycle of design, synthesis, and testing.

Part 4: Appendices - Key Experimental Protocols

These protocols provide a standardized framework for generating the high-quality, reproducible data needed for a successful optimization campaign.

Appendix A: Protocol for Kinase Selectivity Profiling

This protocol is adapted from industry-standard practices for assessing inhibitor selectivity across a broad kinase panel.[12][13][14]

Objective: To determine the inhibitory activity of a compound against a large number of kinases to identify on-target and off-target interactions.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.[8]

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions). For single-point screening, dilute to 100x the final desired concentration (e.g., 1 mM for a 10 µM final screen).

  • Assay Setup (384-well format):

    • Commercially available kinase profiling services (e.g., Promega, Eurofins) are highly recommended as they have validated assays for hundreds of kinases.[4][12]

    • The general principle involves combining the kinase, a specific peptide substrate, and ATP.

    • Add 1 µL of the compound dilution to the appropriate wells of the assay plate.

    • Add 2 µL of the Kinase/Buffer solution.

    • Initiate the reaction by adding 2 µL of the ATP/Substrate solution.

    • Incubate for 1 hour at room temperature.[13]

  • Detection:

    • The reaction measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

    • Add a detection reagent (e.g., ADP-Glo™) that converts the ADP generated into a luminescent signal.[13]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to a DMSO control.

    • For dose-response experiments, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Appendix B: Protocol for In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess a compound's susceptibility to metabolism by cytochrome P450 enzymes, a key factor in in vivo performance.[5]

Methodology:

  • Reagent Preparation:

    • Prepare a solution of liver microsomes (e.g., human, rat) in potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[5]

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration of 1 µM), the liver microsome solution, and buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Calculation:

    • Plot the natural log of the percent of parent compound remaining versus time.

    • The slope of the line corresponds to the rate of elimination (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. A shorter half-life indicates lower metabolic stability.

References

Validation & Comparative

A Comparative Guide to the Efficacy of ENPP1 Inhibitors in Modulating the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting ENPP1 in Immuno-Oncology

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a pivotal component of the innate immune system, acting as a primary surveillance mechanism for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of cellular damage or viral infection.[1] Upon activation by dsDNA, cGAS synthesizes the second messenger 2’3’-cyclic GMP-AMP (cGAMP), which subsequently binds to and activates the STING protein resident on the endoplasmic reticulum.[1] This activation initiates a signaling cascade culminating in the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, which are critical for orchestrating a robust anti-tumor immune response.[2]

However, the efficacy of this pathway is tightly regulated. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a type II transmembrane glycoprotein, has been identified as a key negative regulator of STING signaling.[3] ENPP1 exerts its inhibitory function by hydrolyzing extracellular cGAMP, thereby preventing it from activating the STING pathway in neighboring immune cells.[3] Elevated expression of ENPP1 has been observed in various cancer types and is often associated with a poor prognosis and resistance to immunotherapy.[4] Consequently, the inhibition of ENPP1 has emerged as a compelling therapeutic strategy to enhance the innate immune response against tumors by preserving local concentrations of cGAMP.[3]

This guide provides a comparative analysis of the efficacy of known ENPP1 inhibitors. While the initial topic of interest was Cyclobutyl-(tetrahydro-pyran-4-YL)-amine, a thorough review of publicly available scientific literature and databases did not yield any data on its activity as an ENPP1 inhibitor. Therefore, this guide will focus on a selection of well-characterized ENPP1 inhibitors with supporting experimental data to provide a valuable resource for researchers and drug development professionals in the field of immuno-oncology.

The cGAS-STING Signaling Pathway and the Role of ENPP1

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway.

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_immune Antigen Presenting Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported STING STING cGAMP_out->STING activates ENPP1 ENPP1 cGAMP_out->ENPP1 TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-β) IRF3->IFN induces Immune_Response Anti-tumor Immunity IFN->Immune_Response AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Inhibitors ENPP1 Inhibitors Inhibitors->ENPP1 block

Caption: ENPP1-mediated hydrolysis of extracellular cGAMP attenuates STING signaling.

Comparative Efficacy of Known ENPP1 Inhibitors

The potency of ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value for these metrics indicates a more potent inhibitor. The following table summarizes the reported potency of several non-nucleotide small molecule inhibitors of ENPP1.

InhibitorTargetSubstrateIC50 / KiKey FindingsReference
Enpp-1-IN-20 ENPP1Not SpecifiedIC50 = 0.09 nM (in vitro)Potent inhibitor of ENPP1.[5]
Compound 18p ENPP1cGAMPIC50 = 25 nMPotent non-nucleotidic inhibitor that activates the STING pathway and shows anti-tumor effects in a mouse model.[6]
SR-8541A ENPP12'3' cGAMPNot specified, but described as highly selective and potent.Currently in a Phase I clinical trial for advanced metastatic solid tumors (NCT06063681).[7]
RBS2418 ENPP1Not specifiedNot specified, but described as a potent oral inhibitor.Under evaluation in a Phase 1a/b clinical trial as a monotherapy and in combination with pembrolizumab.[4][8]
AVA-NP-695 ENPP1cGAMPNot specifiedAbrogates tumor metastasis in triple-negative breast cancer models.[6]
STF-1623 ENPP1cGAMPIC50 = 1.4 nMExhibits an ultralong drug-target residence time.[9]
Enpp-1-IN-8 ENPP1cGAMPNot specifiedPotent and selective inhibitor used to study cGAMP levels in cell culture.[1]
ENPP1 inhibitor 4e ENPP1cGAMPNot specifiedReduces the degradation of cGAMP in vivo, increasing serum IFN-β levels in mice.[10]

Experimental Protocols for Efficacy Evaluation

The objective comparison of ENPP1 inhibitor efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.

Protocol 1: In Vitro ENPP1 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of an inhibitor against recombinant ENPP1.

ENPP1_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant ENPP1 - Inhibitor Dilutions - cGAMP Substrate - Assay Buffer Start->Prepare_Reagents Incubate Incubate ENPP1 with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add cGAMP to Initiate Reaction Incubate->Add_Substrate Incubate_Reaction Incubate at RT (e.g., 60 min) Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate_Reaction->Stop_Reaction Detect_Product Detect AMP/GMP (e.g., Transcreener Assay) Stop_Reaction->Detect_Product Analyze_Data Calculate IC50 Detect_Product->Analyze_Data

Caption: Workflow for an in vitro ENPP1 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 1% DMSO, 0.01% Brij-35) to achieve a range of concentrations.[11]

    • Prepare a solution of recombinant human ENPP1 in assay buffer. The final enzyme concentration should be in the low picomolar range (e.g., 50 pM).[11]

    • Prepare a solution of the substrate, 2’3’-cGAMP, in assay buffer. A typical concentration is 10 µM.[11]

  • Assay Procedure:

    • In a 384-well plate, add the diluted inhibitor solutions.

    • Add the ENPP1 enzyme solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cGAMP substrate solution to all wells.

    • Incubate the plate at room temperature for a fixed time (e.g., 60 minutes).[11]

    • Stop the reaction by adding a stop solution containing EDTA.

  • Detection and Analysis:

    • The amount of AMP/GMP produced is measured using a suitable detection method, such as the Transcreener® AMP²/GMP² Assay, which is a fluorescence polarization-based immunoassay.[11]

    • The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.[12]

Protocol 2: Cellular STING Activation Assay (IFN-β Reporter Assay)

This protocol describes a cell-based assay to measure the ability of an ENPP1 inhibitor to enhance STING pathway activation in response to cGAMP.

STING_Activation_Assay Start Start Seed_Cells Seed THP-1-Lucia™ ISG cells in a 96-well plate Start->Seed_Cells Treat_Inhibitor Treat cells with ENPP1 inhibitor dilutions Seed_Cells->Treat_Inhibitor Add_cGAMP Add 2'3'-cGAMP to stimulate STING pathway Treat_Inhibitor->Add_cGAMP Incubate_Cells Incubate for 18-24 hours Add_cGAMP->Incubate_Cells Measure_Luciferase Measure Luciferase activity in supernatant Incubate_Cells->Measure_Luciferase Analyze_Data Determine EC50 of cGAMP in presence of inhibitor Measure_Luciferase->Analyze_Data

Caption: Workflow for a cellular STING activation reporter assay.

Methodology:

  • Cell Culture:

    • Use a reporter cell line, such as THP-1-Lucia™ ISG cells, which express a secreted luciferase reporter gene under the control of an ISG54 (interferon-stimulated gene) promoter.

    • Culture the cells according to the supplier's recommendations.

  • Assay Procedure:

    • Seed the reporter cells into a 96-well plate at an appropriate density (e.g., 50,000 cells/well).[2]

    • Prepare serial dilutions of the ENPP1 inhibitor in cell culture medium.

    • Add the diluted inhibitor to the cells and incubate for 1-2 hours.[2]

    • Prepare a solution of 2’3’-cGAMP in cell culture medium and add it to the wells. A final concentration of 10 µg/mL is often used for robust activation.[2]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Detection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the luciferase activity in the supernatant using a luciferase assay system (e.g., QUANTI-Luc™).[2]

    • The results are expressed as fold induction of luciferase activity compared to the unstimulated control.

    • The potentiation of STING signaling by the ENPP1 inhibitor is determined by the leftward shift in the cGAMP dose-response curve.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that an inhibitor directly binds to its intended target within a cellular environment.

Methodology:

  • Cell Treatment:

    • Culture the target cells to a sufficient density.

    • Treat the cells with the ENPP1 inhibitor at various concentrations or with a vehicle control.

    • Incubate the cells to allow for drug penetration and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).[13]

    • Cool the samples on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.[14]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[15]

    • Quantify the amount of soluble ENPP1 in the supernatant using a specific and sensitive method, such as Western blotting or a proximity extension assay (PEA).[14]

  • Data Analysis:

    • Plot the amount of soluble ENPP1 as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and thus, target engagement.[13]

Conclusion and Future Directions

The inhibition of ENPP1 represents a promising strategy in cancer immunotherapy by unleashing the full potential of the cGAS-STING pathway. This guide has provided a comparative overview of the efficacy of several known ENPP1 inhibitors, supported by detailed experimental protocols for their evaluation. The development of highly potent and selective inhibitors, some of which are now in clinical trials, underscores the therapeutic potential of this approach.[7][16] Future research will likely focus on the development of inhibitors with optimized pharmacokinetic properties and the exploration of combination therapies with other immunomodulatory agents, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects.

References

A Senior Application Scientist's Guide to Validating Small Molecule-Target Binding Affinity: A Comparative Analysis Featuring Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a potential hit compound to validating its interaction with a biological target is both critical and nuanced. The initial promise of a molecule, such as Cyclobutyl-(tetrahydro-pyran-4-YL)-amine—a scaffold representing a common starting point in medicinal chemistry—must be substantiated with robust, quantitative data. This guide provides an in-depth, objective comparison of key biophysical techniques for validating binding affinity, moving beyond mere protocols to explain the causality behind experimental choices. Our goal is to equip you with the expertise to select and execute the most appropriate validation strategy for your specific research context.

While this compound is a known chemical entity, for the purpose of this guide, we will treat it as a hypothetical "hit" compound that has emerged from a primary screen and now requires rigorous validation of its binding affinity to a putative protein target.

The Imperative of Orthogonal Validation

A primary screen might identify hundreds of potential hits. However, many of these can be false positives arising from assay artifacts, compound aggregation, or non-specific interactions. Relying on a single methodology for validation is a significant pitfall. A robust validation strategy employs multiple, orthogonal techniques that rely on different physical principles. If disparate methods yield a consistent binding affinity (dissociation constant, Kd), it builds substantial confidence that the observed interaction is genuine and specific.

This guide will compare and contrast four workhorse techniques in biophysical characterization: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), and the classic Radioligand Binding Assay (RBA).

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of molecular interactions.[1][2] It is a cornerstone of many drug discovery campaigns due to its sensitivity and the wealth of information it provides, including association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (Kd).[3]

Causality of Experimental Choices in SPR

The core principle of SPR involves immobilizing one binding partner (the "ligand," typically the protein target) onto a sensor chip and flowing the other partner (the "analyte," our small molecule) over the surface.[2] Binding causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).[2]

  • Immobilization Strategy: The choice of how to attach the protein to the chip is critical. Covalent amine coupling is common, but it can lead to random orientation and potential denaturation. A superior, though more complex, approach is to use affinity capture methods (e.g., His-tag/NTA chip, AviTag/streptavidin chip), which ensures a uniform orientation of the protein and preserves its native conformation. This choice directly impacts the quality and reliability of the kinetic data.

  • Analyte Concentration Range: The concentrations of the small molecule flowed over the chip should bracket the expected Kd. A typical range would be from 0.1 to 10 times the estimated Kd. This ensures a full binding curve, from baseline to saturation, which is essential for accurate fitting of kinetic models.

  • Flow Rate: The flow rate must be high enough to minimize "mass transport limitation," a phenomenon where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic interaction kinetics. If mass transport is limiting, the calculated association rate will be artificially low.

Experimental Protocol: SPR Validation
  • Protein Immobilization:

    • Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).

    • Activate the surface using a 1:1 mixture of EDC and NHS.

    • Inject the protein target (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate pH 4.5) to achieve the desired immobilization level. A lower density is often better for kinetic analysis of small molecule binding.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell is prepared similarly but without the protein to subtract bulk refractive index changes.[2]

  • Analyte Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer. It is crucial that the buffer for the analyte is identical to the running buffer, including any DMSO used for compound solubilization, to minimize bulk mismatch effects.[4]

    • Inject the analyte solutions over the reference and protein-coated flow cells for a set "association" time, followed by an injection of running buffer for the "dissociation" phase.[1]

    • After each cycle, regenerate the surface with a short pulse of a harsh solution (e.g., low pH glycine or high salt) to remove all bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract ka, kd, and calculate Kd (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Equilibrate & Activate Sensor Chip P2 Immobilize Target Protein on Sample Flow Cell P1->P2 P3 Block & Deactivate Surface P2->P3 R1 Inject Analyte: Association Phase P3->R1 P4 Prepare Analyte (Small Molecule) Dilutions P4->R1 R2 Inject Buffer: Dissociation Phase R1->R2 R3 Regenerate Surface R2->R3 A1 Reference Subtraction R3->A1 A2 Fit Sensorgrams to Kinetic Model A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: High-level workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC stands alone in its ability to directly measure the heat released or absorbed during a binding event.[5] This allows for the determination of not just the binding affinity (Kd), but a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.[4][5] It is considered a "gold standard" technique because it is a true in-solution method, requiring no labels or immobilization.

Causality of Experimental Choices in ITC
  • Buffer Matching: This is the most critical parameter in ITC.[4] The instrument is sensitive enough to detect heat changes from buffer protonation upon mixing if the pH is not perfectly matched. Therefore, the exact same buffer, prepared as a single batch and used for both protein and compound dilution, is essential to avoid large heats of dilution that can obscure the binding signal.[4]

  • Concentration Regime (The 'c' value): The success of an ITC experiment depends on the "c-value," which is the product of the macromolecule concentration in the cell and its association constant (Ka = 1/Kd). For an ideal binding isotherm, the c-value should be between 10 and 100.[4] This dictates the starting concentrations of your protein and ligand. If the affinity is unknown, you must estimate it to select appropriate concentrations.

  • Titration Parameters: The number and volume of injections determine the resolution of the binding isotherm. Typically, 19-20 injections of ~2 µL each are used to fully saturate the protein in the cell.

Experimental Protocol: ITC Validation
  • Sample Preparation:

    • Exhaustively dialyze the protein target into the final, degassed experimental buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Dissolve the this compound in 100% DMSO and then dilute it into the exact same dialysis buffer, ensuring the final DMSO concentration is matched in both the protein solution and the ligand solution.[4] A typical final DMSO concentration is 1-5%.

    • Accurately determine the concentration of both the protein and the small molecule.

  • Instrument Setup and Titration:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell and the small molecule solution (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL).

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and ΔH. The entropy (ΔS) can then be calculated.[5]

MicroScale Thermophoresis (MST): Low Sample Consumption in Solution

MST is a powerful, immobilization-free technique that measures binding affinity in solution.[6] It is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell.[6] When a ligand binds to a target protein, these properties change, leading to a change in its thermophoretic movement.

Causality of Experimental Choices in MST
  • Labeling Strategy: MST requires one of the binding partners to be fluorescent. Typically, the protein is labeled with a fluorescent dye. The choice of dye and labeling chemistry (e.g., NHS-ester for primary amines) is important to ensure that the label does not interfere with the binding interaction. A crucial control is to verify that the labeled protein retains its activity. Alternatively, "label-free" MST can be used if the protein has sufficient intrinsic tryptophan fluorescence, though this is often less sensitive.[7]

  • Capillary Type: MST is performed in thin glass capillaries. Standard capillaries are suitable for most applications, but for hydrophobic proteins or compounds prone to aggregation, premium coated capillaries are recommended to minimize surface adsorption.

  • Concentration of Fluorescent Partner: The concentration of the labeled protein should be held constant and ideally be well below the Kd of the interaction.[8] This ensures that the titration of the unlabeled ligand accurately reflects the binding equilibrium.

Experimental Protocol: MST Validation
  • Protein Labeling (if required):

    • Label the purified protein target with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol.

    • Remove excess, unbound dye using a desalting column.

  • Sample Preparation:

    • Prepare a 16-point serial dilution of the this compound in assay buffer.

    • Mix each ligand dilution with a constant concentration of the fluorescently labeled protein target (e.g., 20-50 nM).

  • Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument. The instrument applies a precise laser-induced temperature gradient and measures the change in fluorescence within the heated spot.[8]

  • Data Analysis:

    • The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.

    • This dose-response curve is fitted with the law of mass action to determine the Kd.[6][8]

Radioligand Binding Assay (RBA): The Classic High-Sensitivity Method

The Radioligand Binding Assay is a highly sensitive and robust method that has long been considered a "gold standard" for quantifying receptor-ligand interactions.[9] It relies on the use of a radiolabeled ligand (a "hot" ligand) that binds to the target. The affinity of an unlabeled test compound is then determined by its ability to compete with and displace the radiolabeled ligand.[9]

Causality of Experimental Choices in RBA
  • Choice of Radioligand: The ideal radioligand has high affinity and high specificity for the target, as well as a high specific activity to ensure a good signal-to-noise ratio. Its Kd must be accurately known.

  • Incubation Time and Temperature: The assay must be allowed to reach equilibrium.[10] Incubation times and temperatures must be optimized to ensure equilibrium is achieved without causing degradation of the protein or ligand.

  • Separation of Bound and Free Ligand: A rapid and efficient method to separate the receptor-bound radioligand from the unbound radioligand is crucial. The most common method is rapid vacuum filtration through glass fiber filters, which trap the membranes (and thus the receptors) while allowing the free radioligand to pass through.[9][11]

Experimental Protocol: RBA Validation
  • Membrane Preparation:

    • Prepare a membrane fraction from cells or tissues expressing the target receptor via homogenization and centrifugation.[10]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, set up incubations containing the membrane preparation (e.g., 50 µg protein), a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of the unlabeled test compound (this compound).[10]

    • Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known, unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[10]

    • Rapidly terminate the reaction by vacuum filtration onto a filter mat, followed by several washes with ice-cold buffer to remove unbound radioligand.[10][11]

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of the competitor to generate an inhibition curve and determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant, equivalent to Kd) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Decision_Tree Start Need to Validate Binding Affinity Q_Kinetics Need Kinetic Data (ka, kd)? Start->Q_Kinetics Q_Thermo Need Full Thermodynamic Profile (ΔH, ΔS)? Q_Kinetics->Q_Thermo No Method_SPR Primary Choice: SPR Q_Kinetics->Method_SPR Yes Q_Sample Is Sample Quantity Severely Limited? Q_Thermo->Q_Sample No Method_ITC Primary Choice: ITC Q_Thermo->Method_ITC Yes Q_Radio Is a Radiolabeled Ligand Available? Q_Sample->Q_Radio No Method_MST Primary Choice: MST Q_Sample->Method_MST Yes Method_RBA Primary Choice: RBA Q_Radio->Method_RBA Yes Fallback Consider Other Methods (e.g., MST, ITC, RBA) Q_Radio->Fallback No

Caption: Decision tree for selecting a primary binding affinity validation method.

Comparative Summary of Validation Methods

To facilitate an objective comparison, the key attributes of each technique are summarized below.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)Radioligand Binding Assay (RBA)
Principle Change in refractive index upon binding to a surfaceDirect measurement of heat change in solutionChange in molecular movement in a temperature gradient in solutionCompetition with a radiolabeled ligand for the target
Label Requirement Label-free[12]Label-free[5]Requires fluorescence (intrinsic or extrinsic label)[7]Requires radiolabeled tracer ligand[13]
Immobilization Requires target immobilizationImmobilization-freeImmobilization-free[6]Typically uses membrane preparations (quasi-immobilized)
Key Output ka, kd, Kd[3]Kd, ΔH, ΔS, Stoichiometry (n)[4]Kd[8]Ki (from IC50)
Throughput Medium to HighLowHighMedium to High
Sample Consumption Low (protein can be reused)[14]HighVery LowLow
Major Advantage Provides full kinetic profileProvides full thermodynamic profile; "gold standard" for in-solution affinityVery low sample consumption; tolerant of complex buffers/lysates[15]Extremely high sensitivity; robust and well-established
Major Limitation Immobilization can affect protein activity; potential for mass transport artifactsHigh sample consumption; very sensitive to buffer mismatchRequires a fluorescent label which could interfere with bindingRequires synthesis of a radioligand and handling of radioactive material

Conclusion and Authoritative Recommendation

Validating the binding affinity of a hit compound like this compound is a foundational step in drug discovery. There is no single "best" method; the optimal choice depends on the specific scientific question, the nature of the target protein, and the available resources.[16]

As a Senior Application Scientist, my recommendation follows a tiered, self-validating approach:

  • Initial Validation & Triage: For initial validation of a hit, MicroScale Thermophoresis (MST) is an excellent starting point. Its high throughput, extremely low sample consumption, and tolerance for various buffers make it ideal for quickly confirming target engagement and getting a reliable Kd value.[7][17]

  • Detailed Mechanistic Insight: If the compound is promising, the next step should be to characterize it with an orthogonal, information-rich technique. Surface Plasmon Resonance (SPR) is the method of choice for understanding the kinetics of the interaction.[16] A fast on-rate and slow off-rate are often desirable properties for a drug candidate.

  • Gold-Standard Confirmation: For a lead candidate, confirming the binding affinity and understanding the thermodynamic drivers of the interaction using Isothermal Titration Calorimetry (ITC) is invaluable. This label-free, in-solution technique provides the highest level of confidence in the measured Kd and reveals whether the binding is enthalpy- or entropy-driven, which can guide further lead optimization.

By systematically applying these orthogonal techniques, researchers can build a comprehensive and trustworthy dataset, confidently validating the binding of their compound and making informed decisions on its progression through the drug discovery pipeline.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[1][2] This guide provides an in-depth, comparative analysis of the cross-reactivity of a novel investigational compound, Cyclobutyl-(tetrahydro-pyran-4-YL)-amine (hereafter referred to as CTH-Amine), against a panel of closely related kinases. We present a detailed, field-tested protocol for assessing inhibitor potency, interpret representative experimental data, and discuss the structural rationale for the observed selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment in these areas.[5] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge for achieving inhibitor selectivity.[2][6]

Poor selectivity can lead to inhibition of unintended kinases, resulting in adverse events.[1] For instance, early-generation Bruton's Tyrosine Kinase (BTK) inhibitors showed off-target effects due to cross-reactivity with other kinases like EGFR and TEC-family members.[7] Conversely, carefully characterized cross-reactivity can sometimes be exploited for therapeutic benefit, as seen with multi-targeted inhibitors like Imatinib.[2] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory requirement but a foundational step in understanding a compound's biological activity and therapeutic potential.[8][9]

This guide focuses on CTH-Amine, a novel inhibitor designed to target Janus Kinase 1 (JAK1) . The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases essential for cytokine signaling via the JAK-STAT pathway.[10][11][12] Due to the high homology within their kinase domains, achieving selectivity among JAK family members is a critical objective in the development of safer and more effective immunomodulatory drugs.[13]

Rationale for Kinase Panel Selection

To comprehensively profile CTH-Amine, a panel of kinases was selected based on structural homology and pathway relevance.

  • Primary Target: JAK1 , a key mediator for many pro-inflammatory cytokines.[14][15]

  • Primary Related Kinases: JAK2, JAK3, and TYK2 . These kinases share significant sequence and structural similarity with JAK1 in the ATP-binding pocket, making them the most probable off-targets.[13][14][15] Understanding the selectivity profile within this family is paramount.

  • Secondary, Structurally Divergent Kinase: Src Kinase (SRC) . As a member of a different tyrosine kinase family, SRC serves as a control to determine if the inhibitor's activity is confined to the JAK family or exhibits broader cross-reactivity.

The relationship between these kinases within the human kinome is illustrated below.

KinaseFamilyTree cluster_JAK JAK Family Kinome Human Tyrosine Kinome JAK1 JAK1 (Primary Target) Kinome->JAK1 SRC SRC (Distant Control) Kinome->SRC JAK2 JAK2 JAK3 JAK3 TYK2 TYK2

Figure 1: Selected Kinase Panel Relationship.

Experimental Methodology: In Vitro Kinase Inhibition Assay

To quantify the inhibitory potency of CTH-Amine against the selected kinase panel, we employed the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[16][17] It is a robust, high-throughput method suitable for determining IC50 values.[18]

Protocol: ADP-Glo™ IC50 Determination

The workflow involves three main stages: the kinase reaction, ATP depletion, and ADP conversion/detection.

ADP_Glo_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Kinase Reaction & Termination cluster_detection 3. Signal Detection A Plate serial dilutions of CTH-Amine in DMSO B Add Kinase, Substrate, and ATP to each well A->B C Incubate at 30°C (e.g., 60 minutes) B->C D Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP C->D E Incubate at RT (40 minutes) D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Incubate at RT (30-60 minutes) F->G H Measure Luminescence (Signal ∝ Kinase Activity) G->H

Figure 2: ADP-Glo™ Experimental Workflow.

Step-by-Step Procedure:

  • Compound Preparation: A 10-point, 3-fold serial dilution of CTH-Amine is prepared in DMSO. These dilutions are then added to a 384-well assay plate. A DMSO-only control well serves as the 0% inhibition (maximum activity) control.

  • Kinase Reaction:

    • A reaction mix is prepared containing the specific kinase (e.g., JAK1), its corresponding substrate peptide, and ATP in an optimized kinase buffer. The ATP concentration is typically set near the Michaelis constant (Km) for each specific kinase to ensure that the resulting IC50 values approximate the inhibitor's binding affinity (Ki).[2]

    • The kinase reaction is initiated by adding the reaction mix to the wells containing the compound.

    • The plate is incubated at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and ATP Depletion:

    • An equal volume of ADP-Glo™ Reagent is added to each well.[19] This terminates the kinase reaction and depletes any unconsumed ATP from the first step.[17]

    • The plate is incubated for 40 minutes at room temperature.

  • ADP Detection:

    • Kinase Detection Reagent is added to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP.[20]

    • This newly synthesized ATP is then used by a luciferase/luciferin pair in the reagent to generate a luminescent signal.[18]

    • The plate is incubated for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Luminescence is measured using a plate-reading luminometer.

    • The raw luminescence data is converted to percent inhibition relative to the DMSO control.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[21][22]

Results: Comparative Inhibitory Profile of CTH-Amine

The inhibitory activity of CTH-Amine was assessed against the selected kinase panel. The resulting IC50 values, representing the concentration of inhibitor required to reduce kinase activity by 50%, are summarized below. The data presented is representative of a typical selective JAK1 inhibitor.

Kinase TargetKinase FamilyCTH-Amine IC50 (nM)Selectivity Ratio (vs. JAK1)
JAK1 JAK 5.2 1x
JAK2JAK156.030x
JAK3JAK832.5160x
TYK2JAK> 10,000> 1900x
SRCSrc> 10,000> 1900x
Table 1: In Vitro Inhibitory Potency and Selectivity of CTH-Amine.

Discussion and Interpretation

The experimental data clearly demonstrates that CTH-Amine is a potent inhibitor of its primary target, JAK1, with an IC50 value in the low nanomolar range.

Intra-Family Selectivity: The key finding of this study is the selectivity profile of CTH-Amine within the JAK family.

  • The compound exhibits a 30-fold selectivity for JAK1 over JAK2. This is a crucial differentiator, as non-selective inhibition of JAK2 has been associated with hematological side effects.

  • The selectivity against JAK3 is even more pronounced (160-fold ). JAK3 signaling is critical for the function of certain immune cells, and selective inhibition can fine-tune the immunomodulatory effects.[23]

  • CTH-Amine shows minimal to no activity against TYK2 and the unrelated SRC kinase (IC50 > 10,000 nM), confirming its high degree of selectivity for JAK1.

Causality and Structural Insights: The observed selectivity is rooted in subtle differences within the highly conserved ATP-binding pockets of the JAK kinases. While the overall fold is similar, variations in key residues outside the immediate adenine-binding region can be exploited by medicinal chemists to achieve selectivity.[13] The cyclobutyl and tetrahydro-pyran moieties of CTH-Amine are likely designed to interact with specific non-conserved residues or subpockets within JAK1, creating more favorable binding interactions compared to the other JAK family members. This principle of exploiting small structural variances is a cornerstone of modern kinase drug design.[5]

Conclusion

This guide demonstrates a robust and reliable workflow for the cross-reactivity profiling of a novel kinase inhibitor. The representative data for CTH-Amine establishes it as a potent and highly selective JAK1 inhibitor in a biochemical context. It shows significant selectivity against other JAK family members, particularly JAK2 and JAK3, and no meaningful activity against more distantly related kinases like SRC.

This strong selectivity profile suggests a lower potential for certain off-target effects and provides a solid rationale for advancing CTH-Amine into further preclinical development, including cellular assays and in vivo models, to confirm that this biochemical selectivity translates into a favorable therapeutic window.[8]

References

Head-to-head comparison of different Cyclobutyl-(tetrahydro-pyran-4-YL)-amine synthetic routes

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Routes to Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

The cyclobutyl-amine moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as improved metabolic stability and reduced off-target activity. When combined with the tetrahydropyran (THP) ring, a common scaffold for modulating solubility and cell permeability, the resulting compound, this compound, becomes a highly sought-after building block in drug discovery programs. Its synthesis, therefore, is a matter of practical importance for researchers in pharmaceutical and agrochemical development.

This guide provides a head-to-head comparison of the most prevalent synthetic routes to this key intermediate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's performance based on yield, scalability, and overall efficiency.

Route 1: Reductive Amination (The Workhorse Approach)

Reductive amination is arguably the most common and straightforward method for preparing N-alkylated amines.[1] This one-pot reaction combines a carbonyl compound (cyclobutanone) with an amine (tetrahydro-4H-pyran-4-amine) to form an imine intermediate, which is then immediately reduced in situ to the target secondary amine.[2]

Principle and Mechanism

The reaction proceeds via two key steps:

  • Imine/Iminium Ion Formation: The amine nitrogen attacks the electrophilic carbonyl carbon of cyclobutanone. Subsequent dehydration, often catalyzed by a weak acid, forms a C=N double bond (an imine). In the presence of acid, the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A reducing agent, added to the same pot, selectively reduces the iminium ion. The choice of reducing agent is critical; it must be mild enough not to significantly reduce the starting ketone but reactive enough to efficiently reduce the iminium intermediate.[3]

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[4] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly selective for the iminium ion over the ketone.[4] This selectivity allows the reaction to be performed as a convenient one-pot procedure.[2]

Workflow Diagram: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Cyclobutanone Mix Stir at RT (Imine Formation) A->Mix B Tetrahydro-4H-pyran-4-amine B->Mix C Dichloroethane (DCE) C->Mix D Acetic Acid (cat.) D->Mix Reaction Stir at RT (18-24 h) Mix->Reaction E Sodium Triacetoxyborohydride (STAB) E->Reaction Portionwise addition Quench Quench with aq. NaHCO₃ Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography (SiO₂, DCM/MeOH) Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol
  • To a stirred solution of tetrahydro-4H-pyran-4-amine (1.0 eq) and cyclobutanone (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portionwise over 15 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Stir the reaction mixture at room temperature for 18-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a DCM/Methanol gradient) to afford the title compound.

ParameterConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for iminium ions over ketones, enabling a one-pot process.[4]
Solvent Dichloroethane (DCE)Preferred aprotic solvent for STAB reagents; avoids reaction with the hydride.[2]
Catalyst Acetic AcidCatalyzes the dehydration step required for imine formation.[4]
Temperature Room TemperatureSufficient for both imine formation and reduction, minimizing side reactions.
Typical Yield 75-90%High efficiency is common for this robust reaction.

Route 2: Direct N-Alkylation

Direct N-alkylation is a classical C-N bond-forming strategy involving the reaction of an amine nucleophile with an alkyl electrophile. While seemingly straightforward, this method can be complicated by issues of over-alkylation, especially with primary amines.[3]

Principle and Mechanism

This reaction is a standard nucleophilic substitution (Sₙ2). The lone pair of electrons on the nitrogen atom of tetrahydro-4H-pyran-4-amine attacks the electrophilic carbon of a cyclobutyl halide (e.g., cyclobutyl bromide) or cyclobutyl triflate, displacing the leaving group. A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct and prevent the formation of the ammonium salt, which would halt the reaction.

A significant drawback is the potential for the desired secondary amine product to react again with the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[3] Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Workflow Diagram: N-Alkylation```dot

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Tetrahydro-4H-pyran-4-amine Mix Heat to 60-80 °C (24-48 h) A->Mix B Cyclobutyl Bromide B->Mix Slow addition C Acetonitrile (ACN) C->Mix D K₂CO₃ or DIPEA D->Mix Filter Filter off base Mix->Filter Concentrate Concentrate Filter->Concentrate Dilute Dilute with EtOAc Concentrate->Dilute Wash Wash with H₂O & Brine Dilute->Wash Dry Dry (Na₂SO₄) Wash->Dry Purify Column Chromatography (SiO₂, Hex/EtOAc) Dry->Purify Product Final Product Purify->Product

References

Independent Verification and Comparative Analysis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine. Given the absence of extensive public data on this specific molecule, we present a structured, hypothesis-driven approach for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial target hypothesis generation to comparative pharmacological profiling.

Our narrative emphasizes the causality behind experimental choices, ensuring that each proposed protocol serves as a self-validating system for generating robust and reproducible data.

Introduction and Rationale

This compound is a small molecule with structural motifs present in various biologically active compounds. The cyclobutylamine moiety is found in natural products and synthetic compounds with diverse activities, while the tetrahydropyran ring is a common scaffold in medicinal chemistry, often used to improve physicochemical properties.[1][2] A patent for related cyclobutyl amine derivatives suggests a potential role as modulators of neurotransmission, specifically hinting at histamine receptor activity.[3] Furthermore, derivatives of 4H-pyran have been explored for a wide range of therapeutic applications, including anticancer and antimicrobial activities.[4][5][6]

This guide outlines a tiered approach to de-orphanize this compound, proposing plausible biological targets and detailing the necessary experiments to verify its activity and compare it against established pharmacological agents.

Hypothesis Generation: Plausible Biological Targets

Based on a structural analysis of the public patent literature and related chemical scaffolds, we hypothesize that this compound may act as a modulator of G-Protein Coupled Receptors (GPCRs) or ion channels, two major classes of drug targets.[7][8][9]

Hypothesis A: The compound is an allosteric modulator of a Class A GPCR. Allosteric modulators bind to a site distinct from the endogenous ligand binding site, offering potential for greater subtype selectivity and a more nuanced physiological effect.[10][11][12]

Hypothesis B: The compound directly modulates the activity of a potassium (K+) ion channel. Ion channels are critical for cellular signaling and represent a diverse class of therapeutic targets.[7][8]

Selection of Comparator Compounds

To provide context to our experimental findings, we will benchmark the activity of this compound against well-characterized compounds. The choice of comparators is dictated by our working hypotheses.

Comparator CompoundMechanism of ActionRationale for Selection
Vortioxetine Serotonin (5-HT) receptor modulatorA known GPCR modulator with a complex pharmacological profile. Serves as a benchmark for potential GPCR activity.
Cinacalcet Positive Allosteric Modulator (PAM) of the Calcium-Sensing Receptor (CaSR)A classic example of a clinically approved allosteric modulator, useful for validating allosteric assay formats.[12]
Pinacidil K-ATP channel openerA well-characterized potassium channel opener, providing a reference for potential ion channel activation.
Amitriptyline Broad spectrum ion channel blocker (including hERG)A tricyclic antidepressant known for off-target ion channel effects, serving as a control for potential safety liabilities.

Experimental Workflow for Biological Activity Verification

We propose a multi-stage experimental plan to systematically test our hypotheses. The workflow is designed to progress from high-throughput screening to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanism of Action & Safety T1_GPCR GPCR Allosteric Modulator Assay (Calcium Mobilization) T2_Potency Concentration-Response Curves (EC50/IC50 Determination) T1_GPCR->T2_Potency Active 'Hit' T1_Ion Ion Channel Screening (Fluorescence-based Thallium Flux) T1_Ion->T2_Potency Active 'Hit' T2_Selectivity Selectivity Panel Screening (e.g., GPCR and Ion Channel Panels) T2_Potency->T2_Selectivity T3_MoA Electrophysiology (Patch-Clamp for Ion Channels) T2_Selectivity->T3_MoA Potent & Selective T3_Safety In Vitro ADME & Safety Profiling (hERG, CYP Inhibition) T2_Selectivity->T3_Safety G cluster_0 Data Analysis workflow Start Cell Preparation Patching & Sealing Baseline Recording Compound Application Effect Recording analysis I-V Curve Analysis Gating Kinetics EC50 Determination workflow:end->analysis

References

The Ascendancy of Spirocyclic Scaffolds: A Comparative Analysis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine and Other Heterocyclic Motifs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by aromatic, planar structures. While undeniably successful, this "flatland" approach has inherent limitations, often leading to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The contemporary paradigm in drug discovery champions the exploration of three-dimensional chemical space to unlock novel biological activities and develop safer, more efficacious therapeutics.[1] It is within this context that spirocyclic scaffolds, particularly those incorporating strained ring systems like cyclobutane and polar heterocycles such as tetrahydropyran, have emerged as powerful tools for the modern medicinal chemist.

This guide presents an in-depth comparative analysis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine, a prototypical spirocyclic secondary amine, against a panel of commonly employed heterocyclic scaffolds. We will dissect the nuanced interplay of structure and function, offering a rationale for how the unique topology of this spirocycle can translate into tangible advantages in a drug discovery program. Our analysis will be grounded in a combination of predicted physicochemical properties and established principles of ADME (Absorption, Distribution, Metabolism, and Excretion) science, providing a robust framework for researchers, scientists, and drug development professionals to inform their scaffold selection strategies.

The Contenders: A Glimpse at the Core Structures

At the heart of our analysis is the N-cyclobutyl substituted amine, a recurring motif in contemporary drug candidates that often serves as a key pharmacophoric element or a vector for modulating physicochemical properties. We will evaluate how the identity of the heterocyclic ring attached to this common substituent dictates the overall characteristics of the molecule.

Our comparative set includes:

  • This compound (Target Scaffold): A spiro-like secondary amine featuring a tetrahydropyran ring. The presence of the ether oxygen introduces polarity and a potential hydrogen bond acceptor.

  • N-Cyclobutyl-piperidine-4-amine (Piperidine Analog): A widely used scaffold in medicinal chemistry, the piperidine ring is a basic nitrogen heterocycle known for its favorable pharmacokinetic properties.[2]

  • N-Cyclobutyl-morpholine-4-amine (Morpholine Analog): The morpholine ring is generally considered more metabolically stable than piperidine due to the electron-withdrawing effect of the oxygen atom, which reduces the basicity of the nitrogen.[3]

  • N-Cyclobutyl-pyrrolidine-3-amine (Pyrrolidine Analog): A five-membered nitrogen heterocycle, the pyrrolidine ring offers a different conformational profile and vector orientation for substituents compared to six-membered rings.[4]

  • N-Cyclobutyl-azetidine-3-amine (Azetidine Analog): A four-membered ring, azetidine introduces significant ring strain and a more compact, rigid structure, which can be advantageous for improving metabolic stability.[5]

Comparative Physicochemical Properties: A Quantitative Look

To facilitate a direct comparison, we have calculated key physicochemical properties for our panel of scaffolds using established computational models. These parameters are critical predictors of a compound's behavior in biological systems.

Compound Structure Molecular Weight ( g/mol ) cLogP Topological Polar Surface Area (TPSA) (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compoundthis compound155.241.421.312
N-Cyclobutyl-piperidine-4-amineN-Cyclobutyl-piperidine-4-amine154.271.624.112
N-Cyclobutyl-morpholine-4-amineN-Cyclobutyl-morpholine-4-amine156.240.833.313
N-Cyclobutyl-pyrrolidine-3-amineN-Cyclobutyl-pyrrolidine-3-amine140.241.224.112
N-Cyclobutyl-azetidine-3-amineN-Cyclobutyl-azetidine-3-amine126.210.724.112

Note: cLogP and TPSA values are predicted using widely accepted computational algorithms. Actual experimental values may vary.

Analysis of Physicochemical Trends:
  • Lipophilicity (cLogP): The tetrahydropyran and morpholine analogs exhibit lower predicted lipophilicity compared to the piperidine analog. The introduction of an oxygen atom in the ring system effectively reduces the overall greasy character of the molecule. This is a desirable feature, as lower lipophilicity is often correlated with improved aqueous solubility and reduced off-target toxicity. The azetidine analog is predicted to be the least lipophilic among the nitrogen-only heterocycles, a consequence of its smaller size.

  • Polarity (TPSA): The morpholine analog has the highest TPSA due to the presence of two heteroatoms (nitrogen and oxygen) contributing to the polar surface. The tetrahydropyran scaffold has a slightly lower TPSA than the piperidine, pyrrolidine, and azetidine analogs. While seemingly counterintuitive, this is because the ether oxygen in the tetrahydropyran ring is less polar than the secondary amine in the other heterocycles. However, the presence of the oxygen atom still imparts a degree of polarity that influences properties like solubility and permeability.

  • Hydrogen Bonding Capacity: All the analyzed compounds possess one hydrogen bond donor (the secondary amine). The morpholine analog stands out with three hydrogen bond acceptors (the two ring heteroatoms and the exocyclic amine), while the tetrahydropyran and piperidine analogs have two. This increased hydrogen bonding capacity of the morpholine scaffold can enhance interactions with biological targets and improve aqueous solubility.

Implications for Drug-like Properties: A Deeper Dive

The subtle yet significant differences in physicochemical properties translate into profound effects on the ADME profile of a drug candidate.

Solubility and Permeability: The Gateway to Bioavailability

Aqueous solubility is a critical factor for oral absorption. The lower cLogP and the presence of a hydrogen bond-accepting oxygen atom suggest that This compound and its morpholine counterpart would exhibit superior aqueous solubility compared to the more lipophilic piperidine analog. This can be a decisive advantage in early-stage drug discovery, reducing the need for complex formulation strategies.

Permeability across biological membranes, such as the intestinal epithelium, is another key determinant of oral bioavailability. While high polarity can sometimes hinder passive diffusion, the TPSA values for all the compared scaffolds are well within the range considered favorable for good membrane permeability. The balance of polarity and lipophilicity offered by the tetrahydropyran ring makes it an attractive scaffold for achieving both adequate solubility and permeability.

To experimentally assess permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput and cost-effective method.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Metabolic Stability: The Quest for Longevity

Metabolic stability, particularly in the liver, is a major hurdle in drug development. Saturated heterocyclic rings are generally subject to oxidation by cytochrome P450 (CYP) enzymes.

  • Piperidine and Pyrrolidine: The carbon atoms adjacent to the nitrogen in piperidine and pyrrolidine rings are susceptible to CYP-mediated oxidation, leading to ring-opened metabolites or hydroxylated species.

  • Morpholine: The electron-withdrawing nature of the oxygen atom in the morpholine ring deactivates the adjacent carbon atoms towards oxidation, generally rendering it more metabolically stable than piperidine.[3]

  • Azetidine: The high ring strain of the azetidine ring can make it less susceptible to certain metabolic transformations, and its compact nature may prevent it from fitting into the active sites of some metabolizing enzymes.[5]

  • This compound: The tetrahydropyran ring, being an ether, is generally less prone to metabolism than the corresponding carbocycle (cyclohexane). The primary metabolic liabilities for this scaffold would likely be N-dealkylation of the cyclobutyl group or oxidation at the carbon alpha to the ether oxygen, though the latter is generally a slower process. The spiro-like nature of the junction between the cyclobutane and the heterocycle can also sterically hinder the approach of metabolizing enzymes, potentially enhancing metabolic stability.

The in vitro liver microsomal stability assay is the gold standard for assessing the intrinsic clearance of a compound.

microsomal_stability_assay cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Quench Add Acetonitrile (Precipitates Proteins) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (% Parent Remaining) Supernatant->LCMS

Caption: Experimental workflow for the liver microsomal stability assay.

Target Engagement and Selectivity: The Importance of 3D Shape

The rigid, three-dimensional architecture of the this compound scaffold offers distinct advantages in target binding. Unlike conformationally flexible acyclic amines or planar aromatic systems, the spirocyclic nature of this scaffold pre-organizes the substituents in a defined spatial orientation. This conformational restriction can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity.

Furthermore, the well-defined exit vectors from the spirocyclic core allow for precise positioning of pharmacophoric groups to optimize interactions with a target protein and to avoid clashes that could lead to off-target effects, thereby improving selectivity.

The radioligand binding assay is a fundamental technique to quantify the affinity of a compound for its target receptor.

References

A Researcher's Guide to Assessing the Selectivity of Novel ALK5 Inhibitors: A Case Study with Cyclobutyl-(tetrahydro-pyran-4-YL)-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel kinase inhibitors targeting the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). We will use derivatives of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine, a promising scaffold for ALK5 inhibition, as a central case study to illustrate these essential evaluation processes.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes.[1] Its dysregulation is a key driver in the progression of fibrotic diseases and in creating a tumor microenvironment that fosters cancer cell proliferation, invasion, and metastasis.[2][3][4][5] Consequently, ALK5, the serine/threonine kinase receptor that initiates the canonical signaling cascade, has emerged as a high-value therapeutic target.[6] The development of small molecule inhibitors that can potently and selectively block ALK5 activity is a major focus of modern drug discovery.

However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen toxicities and confound the interpretation of experimental results, ultimately leading to clinical trial failures.[7][8] Therefore, a multi-faceted approach combining biochemical and cellular assays is imperative to build a robust selectivity profile for any new chemical entity.

This guide will delineate the principles of kinase inhibitor selectivity, provide detailed, field-tested protocols for in vitro and cellular assays, and offer a comparative analysis against established ALK5 inhibitors.

The Target: Understanding the ALK5 Signaling Pathway

Effective selectivity assessment begins with a thorough understanding of the target pathway. The canonical TGF-β/ALK5 pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active kinase.[9] This binding event recruits and forms a heterotetrameric complex with the ALK5 receptor.[6][10] Within this complex, TβRII phosphorylates and activates the ALK5 kinase domain.

Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs, specifically SMAD2 and SMAD3.[1][6] These phosphorylated SMADs form a complex with the common mediator SMAD4.[1] This entire complex translocates to the nucleus, where it acts as a transcription factor, recruiting co-activators or co-repressors to regulate the expression of hundreds of target genes involved in processes like cell cycle control, apoptosis, and extracellular matrix production.[1][10]

TGF_beta_ALK5_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII 1. Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 3. Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex 4. Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc p-SMAD2/3 + SMAD4 Complex SMAD_complex->SMAD_complex_nuc 5. Nuclear Translocation DNA Target Gene Promoters SMAD_complex_nuc->DNA 6. Binds DNA Transcription Gene Transcription (e.g., PAI-1, Collagen) DNA->Transcription 7. Regulates

Caption: Canonical TGF-β/ALK5 signaling pathway.

A Multi-Tiered Strategy for Selectivity Profiling

A robust assessment of inhibitor selectivity is not a single experiment but a phased approach. It begins with precise biochemical assays to understand the direct interactions between the compound and a wide array of kinases, followed by cellular assays to confirm on-target activity in a biological context.

Selectivity_Workflow cluster_biochem cluster_cellular start Novel Compound (this compound derivative) biochem Tier 1: Biochemical Assays start->biochem cellular Tier 2: Cellular Assays biochem->cellular alk5_assay ALK5 Kinase Assay (IC50) kinome_scan Kinome-wide Profiling invivo Tier 3: In Vivo Validation cellular->invivo western pSMAD2/3 Western Blot reporter Reporter Gene Assay conclusion Comprehensive Selectivity Profile invivo->conclusion

Caption: Multi-tiered workflow for inhibitor selectivity assessment.

Tier 1: In Vitro Biochemical Assays

The primary goal of biochemical assays is to quantify the direct inhibitory effect of a compound on the enzymatic activity of the target kinase and a broad spectrum of potential off-target kinases.

Protocol 1: ALK5 Enzymatic Assay (IC50 Determination)

This protocol determines the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency against ALK5. Radiometric assays, such as the [³³P]-ATP filter binding assay, are considered the gold standard for directly measuring kinase catalytic activity.[11][12]

Objective: To measure the concentration of the test compound required to inhibit 50% of ALK5 kinase activity.

Materials:

  • Recombinant human active TGFβR1 (ALK5) kinase[12][13]

  • Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[14]

  • Substrate (e.g., Casein, 1 mg/ml)[12]

  • [γ-³³P]-ATP Assay Cocktail[15]

  • Test Compound (10-point serial dilution in DMSO)

  • 96-well plates

  • Filter paper and scintillation counter

Step-by-Step Methodology:

  • Prepare Kinase Reaction: In a 96-well plate, add 10 µL of the test compound at various concentrations (typically from 10 µM to 0.1 nM) to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add Enzyme: Add 20 µL of a solution containing ALK5 and its substrate, diluted in Kinase Assay Buffer, to each well.

  • Initiate Reaction: Start the kinase reaction by adding 20 µL of the [γ-³³P]-ATP Assay Cocktail. The final ATP concentration should be at or near the Km for ALK5 to ensure the measured IC50 is a good approximation of the Ki.[16]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes) to allow for substrate phosphorylation.

  • Stop Reaction & Spot: Stop the reaction by adding an acid (e.g., phosphoric acid). Spot the reaction mixture onto filter paper.

  • Wash and Count: Wash the filter papers extensively to remove unincorporated [γ-³³P]-ATP.

  • Data Analysis: Measure the remaining radioactivity on the filter paper using a scintillation counter. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Kinome-wide Selectivity Profiling

To build a comprehensive selectivity profile, the inhibitor must be tested against a large panel of kinases representing the human kinome.[11][17] This is typically performed by specialized contract research organizations.

Objective: To identify potential off-targets and quantify the inhibitor's selectivity across the kinome.

Methodology Overview:

  • Primary Screen: The compound is first screened at a single, high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.[17]

  • Hit Identification: Kinases showing significant inhibition (e.g., >70%) at this concentration are identified as "hits."

  • IC50 Determination: For each identified hit, a full 10-point dose-response curve is generated to determine the precise IC50 value, following a protocol similar to the one described for ALK5.

Data Presentation: The results are typically presented in a table comparing the IC50 values for the primary target (ALK5) and all identified off-targets.

Kinase TargetIC50 (nM) [Compound 12r Derivative]
ALK5 (TGFβR1) 5.2
ALK2>10,000
ALK4850
p38α (MAPK14)2,500
VEGFR2>10,000
EGFR>10,000
JNK1>10,000
GSK3β>10,000

Table 1: Hypothetical biochemical selectivity data for a this compound derivative.

Tier 2: Cellular Assays

Cellular assays are crucial to validate the findings from biochemical assays in a more physiologically relevant environment. They confirm that the compound can penetrate the cell membrane, engage its target, and inhibit the downstream signaling pathway.

Protocol 3: Western Blot for Phospho-SMAD2/3 Inhibition

This assay directly measures the phosphorylation of SMAD2 and SMAD3, the immediate downstream substrates of ALK5.

Objective: To demonstrate target engagement by measuring the inhibition of TGF-β-induced SMAD2/3 phosphorylation.

Materials:

  • Cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)

  • Recombinant Human TGF-β1

  • Test Compound

  • Lysis Buffer

  • Primary antibodies: anti-Phospho-SMAD2/3, anti-total SMAD2/3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, incubate cells in serum-free or low-serum medium for 12-24 hours.[18]

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.[18]

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes at 37°C.[18] Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the specified primary and secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent detection system. A reduction in the phospho-SMAD2/3 signal relative to the total SMAD2/3 and loading control indicates successful inhibition of the ALK5 pathway.

Protocol 4: TGF-β-Responsive Luciferase Reporter Assay

This is a highly quantitative functional assay that measures the transcriptional output of the entire canonical TGF-β/SMAD pathway.

Objective: To quantify the inhibition of TGF-β-induced transcriptional activity.

Materials:

  • A cell line stably transfected with a SMAD-binding element (SBE) driving the expression of a luciferase reporter gene (e.g., 4T1-3TP-Lux or HaCaT-3TP-Luc cells).[18]

  • Dual-Luciferase Reporter Assay System

  • Test Compound

  • Recombinant Human TGF-β1

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate.

  • Treatment: Replace the medium with low-serum medium containing various concentrations of the test compound.

  • Stimulation: After a 1-2 hour pre-incubation with the inhibitor, add TGF-β1 to stimulate the pathway.

  • Incubation: Incubate the plate for 18-24 hours to allow for luciferase gene expression.[18]

  • Lysis and Measurement: Lyse the cells and measure both Firefly (from the SBE reporter) and Renilla (from a co-transfected control vector) luciferase activity using a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla signal. Plot the normalized activity against the inhibitor concentration to determine the cellular IC50 value.

Comparative Analysis with Reference Compounds

To contextualize the performance of a novel inhibitor, it is essential to compare its potency and selectivity against well-characterized, publicly available alternatives.

CompoundALK5 IC50 (nM)Selectivity NotesReference(s)
Novel Derivative 5.2 Data from internal assays-
Galunisertib (LY2157299) 56 Potent TβRI inhibitor.[19][20] Investigated in numerous clinical trials.[21][22][19][20][23]
RepSox 4-23 Highly potent and selective for ALK5 over kinases like p38 MAPK, JNK1, and GSK3.[24][25] Widely used in stem cell research.[26][24][25][26]
SB-431542 94 Potent and selective inhibitor of ALK4, ALK5, and ALK7. Does not inhibit ALK2, ALK3, or ALK6.[27][28][29][27][28][29]

Table 2: Comparison of the novel compound's potency against established ALK5 inhibitors.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

Assessing the selectivity of a novel kinase inhibitor is a critical and multifaceted process. By systematically employing the biochemical and cellular assays outlined in this guide, researchers can build a robust data package for their this compound derivatives or any other novel ALK5 inhibitor. This rigorous, evidence-based approach is fundamental to validating a compound's mechanism of action, anticipating potential liabilities, and making informed decisions for progression into more complex in vivo models of fibrosis or cancer.[30][31][32][33] Ultimately, a well-defined selectivity profile is the cornerstone of developing a safe and effective therapeutic agent.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine, a Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine, a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK). We present a structured comparison of its activity against the clinically approved BTK inhibitor, Ibrutinib, detailing the essential in vitro and in vivo studies required to establish a robust In Vitro-In Vivo Correlation (IVIVC). This document serves as a methodological framework for researchers engaged in the preclinical evaluation of kinase inhibitors, emphasizing the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific rigor and accelerate translational development.

Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for the development and function of B-lymphocytes.[1][2] It acts as a key signaling node downstream of the B-cell receptor (BCR), and its activation is essential for B-cell proliferation, survival, and activation.[1][3] Dysregulation of the BCR signaling pathway, often involving hyperactive BTK, is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4] This central role makes BTK a highly validated and desirable therapeutic target.[5][6]

The first-in-class BTK inhibitor, Ibrutinib, has transformed the treatment landscape for these diseases.[7][8] However, off-target effects and acquired resistance necessitate the development of next-generation inhibitors with improved selectivity and potency.[7][9] This guide introduces This compound (hereafter designated CBT-4) , a novel small molecule inhibitor designed for high selectivity and potency against BTK.

The primary objective of this guide is to delineate a clear, experimentally supported pathway for establishing the In Vitro-In Vivo Correlation (IVIVC) of CBT-4. An IVIVC is a predictive mathematical model that relates an in vitro property (like biochemical potency) to an in vivo response (like plasma concentration required for efficacy).[10][11][12] Establishing a strong IVIVC is a cornerstone of modern drug development, as it streamlines formulation optimization, supports regulatory decisions, and can reduce the need for extensive clinical trials.[13][14]

The BTK Signaling Pathway and Point of Intervention

The diagram below illustrates the BTK signaling cascade. Upon BCR engagement, BTK is activated and phosphorylates downstream targets like phospholipase Cγ2 (PLCγ2), triggering a cascade that promotes cell survival and proliferation.[1][2] CBT-4, like Ibrutinib, is designed to inhibit the kinase activity of BTK, thereby blocking this entire downstream signaling pathway.

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk BTK BTK Activation (p-BTK Tyr223) Lyn_Syk->BTK PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 DAG_IP3 DAG & IP3 Production PLCg2->DAG_IP3 Ca_PKC Ca²⁺ Mobilization & PKC Activation DAG_IP3->Ca_PKC Signaling Downstream Signaling (NF-κB, MAPK) Ca_PKC->Signaling Survival B-Cell Proliferation, Survival & Activation Signaling->Survival Inhibitor CBT-4 & Ibrutinib Inhibitor->BTK Inhibition IVIVC_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis invitro_biochem Biochemical Assay (IC50 = 0.3 nM) invitro_cell Cellular Assay (EC50 = 1.5 nM) ivivc IVIVC Model (Correlation of Concentration & Effect) invitro_cell->ivivc Informs Target Concentration invivo_pk Pharmacokinetics (PK) (Plasma Concentration vs. Time) invivo_pk->ivivc invivo_pd Pharmacodynamics (PD) (Target Inhibition vs. Time) invivo_pd->ivivc invivo_eff Efficacy Model (Tumor Growth Inhibition) ivivc->invivo_eff Predicts Efficacious Dose

References

A Guide to Orthogonal Methodologies for Confirming the Mechanism of Action of Novel Small Molecules: A Case Study with Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating and confirming a compound's mechanism of action (MoA) is a cornerstone of preclinical development. A robust and well-validated MoA provides the biological rationale for a drug's efficacy and is critical for predicting potential on- and off-target effects. This guide provides a comprehensive framework for applying orthogonal, complementary analytical techniques to confidently determine the MoA of a novel chemical entity.

We will use the compound Cyclobutyl-(tetrahydro-pyran-4-YL)-amine as a representative case study. Publicly available data on the specific biological targets of this molecule is limited. However, related chemical structures have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5)[1]. This provides a valuable, testable hypothesis that will guide our experimental strategy.

This guide is structured to mirror a real-world scientific investigation: beginning with broad, unbiased methods to generate a hypothesis about the MoA, followed by a suite of targeted, orthogonal experiments to rigorously validate that hypothesis. The core principle is that no single experiment is definitive. Confidence in an MoA is achieved by integrating evidence from multiple, independent methods that rely on different physical and biological principles[2][3].

Phase 1: Hypothesis Generation - From Phenotype to Target

When the MoA of a compound is unknown, the initial goal is to generate a high-confidence hypothesis. This is best achieved through unbiased screening methods that do not require a priori knowledge of the drug's target. These approaches cast a wide net to identify the compound's biological activity, which can then be traced back to a specific molecular interaction.

Workflow for Hypothesis Generation

G cluster_0 Unbiased Screening cluster_1 Data Analysis & Hypothesis Compound Cyclobutyl-(tetrahydro- pyran-4-YL)-amine Phenotypic_Screen Phenotypic Screening (e.g., Anti-Fibrosis Assay) Compound->Phenotypic_Screen Observe cellular effect Chem_Proteomics Chemical Proteomics (Affinity-Based Profiling) Compound->Chem_Proteomics Identify binding partners Pheno_Data Phenotypic 'Hit' Phenotypic_Screen->Pheno_Data Proteomics_Data Protein 'Hits' (Binding Partners) Chem_Proteomics->Proteomics_Data Hypothesis Formulate MoA Hypothesis (e.g., 'ALK5 Inhibition') Pheno_Data->Hypothesis Proteomics_Data->Hypothesis

Caption: Unbiased screening workflow to generate a testable MoA hypothesis.

Method 1: Phenotypic Screening

Phenotypic screening is a powerful strategy that prioritizes the identification of a desired biological effect in a physiologically relevant system (e.g., cells or tissues) without presupposing the molecular target[4][5].

  • Expert Rationale: We begin with phenotypic screening because it is agnostic to the molecular mechanism. It answers the question, "What does the compound do?" before we ask, "How does it do it?". This approach is particularly successful for discovering first-in-class medicines because it is not constrained by existing knowledge of disease biology. Given the link between related compounds and ALK5, a key player in fibrosis, a high-content imaging screen for markers of fibroblast activation would be a logical starting point.

  • Experimental Protocol: Anti-Fibroblast Activation Assay

    • Cell Culture: Plate primary human lung fibroblasts (HLFs) in 384-well, imaging-compatible plates.

    • Induction of Fibrotic Phenotype: Starve cells for 24 hours, then stimulate with TGF-β1 (5 ng/mL) to induce myofibroblast differentiation.

    • Compound Treatment: Concurrently, treat cells with a dose-response curve of this compound (e.g., from 1 nM to 30 µM). Include positive (known ALK5 inhibitor) and negative (DMSO vehicle) controls.

    • Incubation: Incubate for 48 hours.

    • Immunofluorescence: Fix, permeabilize, and stain cells for Alpha-Smooth Muscle Actin (α-SMA, a marker of myofibroblast differentiation), Collagen I (an extracellular matrix protein), and DAPI (to label nuclei).

    • High-Content Imaging: Acquire images on an automated confocal microscope.

    • Image Analysis: Quantify the intensity and texture of α-SMA and Collagen I staining on a per-cell basis. A reduction in these markers indicates an anti-fibrotic effect.

Method 2: Chemical Proteomics for Target Identification

To directly identify the molecular targets of a compound, chemical proteomics is an indispensable tool. Techniques like affinity-based protein profiling aim to isolate and identify proteins that physically bind to the small molecule[6][7][8].

  • Expert Rationale: While phenotypic screening reveals a compound's function, chemical proteomics can reveal its direct binding partners. This provides a direct link between the chemical matter and the proteome. By identifying the proteins that this compound binds to, we can generate a highly specific and actionable hypothesis.

  • Experimental Protocol: Affinity-Based Protein Profiling

    • Probe Synthesis: Synthesize an analogue of this compound that incorporates a linker and a reactive group for immobilization (e.g., an alkyne for click chemistry to an azide-functionalized resin).

    • Immobilization: Covalently attach the synthesized probe to sepharose beads to create an affinity resin.

    • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., A549 lung carcinoma cells, which express ALK5).

    • Affinity Pulldown: Incubate the cell lysate with the affinity resin. To identify specific binders, run a parallel incubation where the lysate is pre-treated with an excess of the free, non-immobilized compound; true binding partners will be out-competed and will not bind to the resin.

    • Washing: Wash the resin extensively with buffer to remove non-specifically bound proteins.

    • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

    • Data Analysis: Identify proteins that are significantly enriched on the affinity resin compared to control beads and that are competed off by the free compound. These are your high-confidence binding candidates.

Phase 2: Orthogonal Validation of the MoA Hypothesis

Once hypothesis-generating experiments point to a specific target—for our case study, let's assume they confirm ALK5 as a primary candidate—the next phase involves a battery of orthogonal experiments to test this hypothesis from multiple angles.

Workflow for Orthogonal MoA Validation

G cluster_0 Hypothesis cluster_1 Orthogonal Validation Methods cluster_2 Confirmation Hypothesis Hypothesis: Compound Inhibits ALK5 Biochem Biochemical Assay (Purified ALK5) Hypothesis->Biochem Test direct inhibition CETSA Cellular Target Engagement (CETSA) Hypothesis->CETSA Confirm binding in cells Transcriptomics Transcriptomics (RNA-Seq) Hypothesis->Transcriptomics Analyze pathway gene expression Phosphoproteomics Phosphoproteomics (Downstream Signaling) Hypothesis->Phosphoproteomics Measure substrate phosphorylation Conclusion Confirmed MoA Biochem->Conclusion CETSA->Conclusion Transcriptomics->Conclusion Phosphoproteomics->Conclusion

Caption: Orthogonal workflow for validating a specific MoA hypothesis.

Method 3: Biochemical Assays

Biochemical assays are essential for confirming a direct interaction between a compound and a purified target protein in a controlled, in vitro environment[9][10][11].

  • Expert Rationale: This is the most direct test of the hypothesis. By removing the complexity of the cellular environment, we can definitively measure whether the compound inhibits the enzymatic activity of our purified target, ALK5. A positive result here is strong evidence of a direct interaction.

  • Experimental Protocol: ALK5 Kinase Activity Assay

    • Reagents: Use purified, recombinant human ALK5 enzyme, a specific peptide substrate, and ATP.

    • Assay Setup: In a 384-well plate, add the ALK5 enzyme to a buffer solution.

    • Compound Addition: Add this compound across a range of concentrations (e.g., 11-point, 3-fold serial dilution).

    • Initiate Reaction: Add a mixture of the peptide substrate and ATP to start the kinase reaction. Incubate at room temperature for 60 minutes.

    • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. Many commercial kits (e.g., ADP-Glo™, HTRF®) can be used to quantify kinase activity.

    • Data Analysis: Measure the signal (e.g., luminescence or fluorescence). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExample Value
IC50 The concentration of the compound required to inhibit 50% of the ALK5 kinase activity.15 nM
Hill Slope The steepness of the dose-response curve.~1.0
Max Inhibition The maximum percentage of inhibition achieved at saturating compound concentrations.>95%
Table 1: Example data output from a biochemical kinase assay.
Method 4: Cellular Target Engagement Assays

It is crucial to demonstrate that a compound binds its intended target within the complex milieu of a living cell.[12][13] Cellular target engagement assays provide this critical piece of evidence, bridging the gap between in vitro activity and cellular function[14]. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose as it requires no modification to the compound or the protein[15][16].

  • Expert Rationale: A compound can be potent in a biochemical assay but fail to engage its target in a cell due to poor permeability or rapid efflux. CETSA provides direct evidence of target binding in a physiological context. The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation. This is a fundamentally different physical principle than measuring enzyme inhibition, making it an excellent orthogonal validation method.

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

    • Cell Treatment: Treat intact cells (e.g., A549) with either the vehicle (DMSO) or a saturating concentration of this compound for 1 hour.

    • Heating: Harvest the cells, resuspend them in a buffer, and divide the suspension into several aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 65°C).

    • Lysis: Lyse the cells by freeze-thawing.

    • Separation: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Protein Quantification: Collect the supernatant and quantify the amount of soluble ALK5 protein at each temperature point using a detection method like Western Blot or ELISA.

    • Data Analysis: Plot the amount of soluble ALK5 as a function of temperature for both vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.

TreatmentTagg (°C)Thermal Shift (ΔTagg)
Vehicle (DMSO)48.5 °C-
Compound (10 µM)54.2 °C+5.7 °C
Table 2: Example data from a CETSA experiment showing target stabilization.
Method 5: Global 'Omics' Approaches for Pathway Analysis

Confirming target engagement is necessary but not sufficient. We must also demonstrate that this engagement leads to the expected downstream biological consequences. Transcriptomics and proteomics provide a global, unbiased view of the cellular response to compound treatment[6][17][18].

  • Expert Rationale: If our compound truly inhibits ALK5, its effects should not be limited to the target protein itself. We should observe changes in the cellular pathways regulated by ALK5. Transcriptomics (measuring gene expression) and phosphoproteomics (measuring protein phosphorylation) provide comprehensive snapshots of these downstream events[19][20]. These methods assess the functional consequences of target engagement and can confirm that the compound modulates the intended signaling pathway.

  • Experimental Protocol: Transcriptomics (RNA-Seq)

    • Cell Treatment: Treat A549 cells with the compound at a concentration near its cellular IC50 for a relevant time period (e.g., 24 hours). Include TGF-β1 stimulation to activate the ALK5 pathway.

    • RNA Extraction: Lyse the cells and extract total RNA.

    • Library Preparation & Sequencing: Prepare sequencing libraries and perform next-generation sequencing (NGS).

    • Data Analysis: Align reads to the human genome and perform differential gene expression analysis.

    • Pathway Analysis: Use software (e.g., GSEA, IPA) to determine if the set of differentially expressed genes is significantly enriched for known TGF-β/ALK5 pathway targets (e.g., downregulation of genes like SERPINE1, COL1A1, CTGF). A strong overlap validates the on-target pathway effect.

Synthesis of Evidence: A Comparison of Orthogonal Methods

The ultimate confidence in a compound's MoA comes from the convergence of evidence from multiple, independent methods. Each technique described here offers a unique perspective, and their collective agreement builds a powerful, self-validating case.

MethodPrincipleKey Question AnsweredStrengthsLimitations
Phenotypic Screen Measures a desired cellular or organismal outcome.What is the compound's functional effect?Unbiased; high physiological relevance.[21]Target is not directly identified; can be complex to deconvolve.[5]
Chemical Proteomics Physical isolation of binding partners.What proteins does the compound physically bind to?Direct identification of targets; unbiased.Requires chemical modification of the compound; can generate false positives.
Biochemical Assay Measures activity of a purified target in vitro.Does the compound directly modulate the target?Highly controlled; quantitative (IC50); confirms direct interaction.[10]Lacks biological context; may not reflect cellular activity.
Cellular Target Engagement Measures compound-target interaction in intact cells.Does the compound bind the target in a living cell?High physiological relevance; confirms bioavailability and engagement.[12]Can be lower throughput; may not work for all targets.
Transcriptomics/Proteomics Measures global changes in gene or protein expression.What are the downstream consequences of target engagement?Unbiased view of pathway effects; confirms functional outcome.[6][19]An indirect measure of target engagement; can be complex to interpret.
Table 3: Comparison of orthogonal methods for MoA confirmation.

By following this multi-faceted, orthogonal approach—starting with unbiased hypothesis generation and proceeding to rigorous, multi-pronged validation—researchers can build an unshakeable foundation of evidence for the mechanism of action of a novel compound like this compound. This detailed understanding is paramount for successful drug development, enabling informed decisions, minimizing late-stage failures, and ultimately, accelerating the journey from the laboratory to the clinic.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine. As a research chemical, its lifecycle does not end upon the completion of an experiment. Adherence to rigorous disposal protocols is paramount to ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, grounding procedural steps in established safety principles and regulatory standards.

Hazard Assessment and Waste Characterization: The First Principle

Proper disposal begins with a thorough understanding of the material's hazards. This compound, a secondary amine derivative, must be treated as hazardous waste unless definitively proven otherwise by the generator.

Inferred Hazard Profile:

  • Amine Group: Compounds containing amine functional groups are typically basic. They can be corrosive, irritants, and may emit noxious odors. It is crucial to prevent contact with acids and oxidizing agents, with which they can react exothermically.[1]

  • Tetrahydropyran Ring: The ether linkage in the tetrahydropyran ring suggests that while the compound itself may not be highly flammable, it could be combustible. Related compounds like tetrahydro-4H-pyran-4-one have flash points indicating flammability.[2]

Core Directive: The single most authoritative source for hazard information is the Safety Data Sheet (SDS) provided by the chemical supplier.[3] Under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, employers must maintain SDSs for all hazardous chemicals and ensure they are readily accessible to employees.[4]

Protocol 1: Waste Characterization
  • Locate the SDS: Before beginning any work, locate and review the SDS for this compound. Pay special attention to Section 7 (Handling and Storage), Section 8 (Exposure Controls/Personal Protection), and Section 13 (Disposal Considerations).

  • Identify the Waste Stream: Determine the exact nature of the waste. Is it:

    • Unused, pure reagent?

    • A dilute or concentrated solution? If so, the solvent must also be characterized as hazardous.

    • Contaminated materials (e.g., reaction byproducts, contaminated silica gel, used pipette tips, gloves)?

  • Assume "Hazardous": In the absence of a specific SDS or clear data, the precautionary principle applies. The waste must be managed as hazardous. All generators are responsible for determining if their waste is hazardous from "cradle to grave."[5][6]

Regulatory Framework: Adherence to Federal Standards

The disposal of laboratory chemicals is governed by a stringent regulatory framework. The two primary federal statutes in the United States are:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the comprehensive framework for managing hazardous waste from its generation to its final disposal.[5][6]

  • OSHA 29 CFR 1910.1450: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, or the Lab Standard, requires employers to develop a written Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and disposal.[7][8]

Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into actionable protocols for your specific laboratory. Always consult your institution's CHP and EHS personnel.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the essential steps from the point of waste generation to its final removal by a certified professional.

Step 1: Immediate Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.[9]

  • Designate a Specific Waste Container: Dedicate a container specifically for this compound waste.

  • Avoid Co-mingling: Never mix this amine-based waste with other chemical waste streams, especially:

    • Acids: A violent acid-base neutralization reaction can occur.

    • Oxidizing Agents: Can lead to a rapid, exothermic, and potentially explosive reaction.

    • Halogenated Solvents: Unless explicitly permitted by your EHS office.

  • Solid vs. Liquid: Use separate, clearly labeled containers for solid waste (contaminated gloves, weighing paper) and liquid waste.

Step 2: Personal Protective Equipment (PPE)

When handling waste containers, the same level of PPE is required as when handling the pure chemical.

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult the SDS or a glove compatibility chart.

  • Body Protection: A standard laboratory coat.

Step 3: Waste Containment and Labeling

Proper containment and labeling are mandated by the EPA and are essential for safe transport.

  • Container Selection:

    • Use containers made of compatible material (e.g., High-Density Polyethylene - HDPE, glass).

    • Ensure the container has a secure, leak-proof, screw-on cap.[1]

    • The container must be in good condition, free of cracks or residue on the outside.

  • Labeling Protocol:

    • Attach a hazardous waste label to the container before adding any waste.

    • Fill out the label completely and legibly:

      • "Hazardous Waste"

      • Generator Information: Principal Investigator's Name, Laboratory Room Number, Phone Number.

      • Chemical Contents: List all components by their full chemical name. For this compound, list its name and CAS number (885280-95-5)[10]. List all solvents and their approximate percentages.

      • Hazard Characteristics: Tick the appropriate boxes (e.g., Ignitable, Corrosive, Reactive, Toxic). Based on its structure, "Toxic" and potentially "Corrosive" (as a base) are appropriate initial assumptions.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.

The workflow for proper disposal is a critical safety and compliance process.

G cluster_0 In-Laboratory Process cluster_1 Institutional Disposal Pathway gen Point of Generation (Fume Hood) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Segregate Waste Stream (Amine-Specific) gen->segregate container Select & Pre-Label Compatible Container segregate->container accumulate Accumulate in SAA (Keep Closed, Use Secondary Containment) container->accumulate pickup Request Waste Pickup (Contact EHS Office) accumulate->pickup transport Transport by Trained EHS Personnel pickup->transport final Final Disposition (Licensed Hazardous Waste Facility) transport->final

Caption: Disposal workflow from point of generation to final disposition.

Final Disposal: The Professional Pathway

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1][11] Amines can be toxic to aquatic life and interfere with the biological processes in wastewater treatment plants.[1]

The only acceptable disposal method is through your institution's EHS program.

Protocol 2: Arranging for Final Disposal
  • Monitor Accumulation: Keep track of the volume of waste in your container. Do not overfill (leave at least 10% headspace).

  • Schedule a Pickup: Once the container is full or you are finished with the project, follow your institution's procedure to schedule a hazardous waste pickup. This typically involves an online request system or a direct call to the EHS office.

  • Documentation: Ensure all your labeling is correct and complete. The EHS professional will use this information for the hazardous waste manifest, a legal document that tracks the waste to its final destination.[12]

  • Final Disposition: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5] The most probable disposal method for this type of organic chemical is high-temperature incineration, which safely destroys the compound.[9][13]

Spill and Emergency Procedures

All personnel must be familiar with emergency procedures before handling any chemical.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a lab coat, gloves, and eye protection.

    • Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a concentrated spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[14]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if there is a fire or significant inhalation hazard.

    • Contact your institution's emergency response team (e.g., EHS, campus police) from a safe location.

This decision-making process ensures that all waste is handled with the appropriate level of caution.

G start Waste Generated sds Is the specific SDS available? start->sds follow_sds Follow Disposal Instructions in Section 13 of SDS sds->follow_sds Yes assume_hazard Treat as Hazardous Waste (Precautionary Principle) sds->assume_hazard No proceed Proceed to Disposal Workflow follow_sds->proceed check_solvent Is it in solution? assume_hazard->check_solvent characterize_solvent Characterize solvent hazards (e.g., flammable, halogenated) check_solvent->characterize_solvent Yes final_characterization Final Waste Characterization: Amine (Toxic, Corrosive) + Solvent Hazards check_solvent->final_characterization No characterize_solvent->final_characterization final_characterization->proceed

References

Navigating the Safe Handling of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks of Amine Compounds

Amines, as a class of organic compounds derived from ammonia, can pose a range of hazards.[2] These can include corrosivity, flammability, and toxicity. Given the structure of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine, which contains a secondary amine, it is prudent to assume it may share these characteristics.

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Many amines are corrosive and can cause severe skin burns and eye damage upon contact.[3]

  • Respiratory Irritation: Inhalation of amine vapors can lead to respiratory tract irritation.[2]

  • Flammability: While not always the primary hazard, some amines are flammable and their vapors can form explosive mixtures with air.[4]

A thorough risk assessment should be conducted before any handling of this compound.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure to this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

Operation Required PPE Rationale
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Nitrile or Neoprene Gloves (double-gloving recommended) - Safety Glasses with Side Shields or Goggles - Laboratory CoatProvides a basic barrier against accidental splashes and skin contact.
High-Volume Handling or Operations with Splash Potential - Chemical-Resistant Gloves (e.g., Butyl rubber, Viton®) - Chemical Splash Goggles and a Face Shield - Chemical-Resistant Apron or Coveralls over a Laboratory CoatOffers enhanced protection for the eyes, face, and body from larger spills or splashes.
Operations with Potential for Aerosol or Vapor Generation - All PPE from High-Volume Handling - A NIOSH-approved respirator with an organic vapor cartridgeNecessary to prevent inhalation of potentially harmful vapors or aerosols that may be generated.

dot

PPE_Selection_Workflow start Start: Assess Task op_type What is the nature of the operation? start->op_type low_vol Low-Volume Handling op_type->low_vol Weighing, solution prep high_vol High-Volume Handling / Splash Potential op_type->high_vol Transfer, reaction aerosol Aerosol / Vapor Generation op_type->aerosol Heating, sonicating ppe_low Standard PPE: - Double Nitrile/Neoprene Gloves - Safety Glasses/Goggles - Lab Coat low_vol->ppe_low ppe_high Enhanced PPE: - Chemical-Resistant Gloves - Goggles & Face Shield - Chemical-Resistant Apron/Coveralls high_vol->ppe_high ppe_aerosol Maximum PPE: - All Enhanced PPE - NIOSH-Approved Respirator aerosol->ppe_aerosol

Caption: PPE selection workflow for handling this compound.

Glove Selection and Use

Proper glove selection is critical. Always check the manufacturer's compatibility chart for the specific amine or a similar class of compounds. When handling any chemical of unknown toxicity, double-gloving is a prudent practice. Dispose of contaminated gloves immediately in the appropriate chemical waste container.[4]

Eye and Face Protection

At a minimum, safety glasses with side shields are required. For procedures with a higher risk of splashes, chemical splash goggles in combination with a face shield provide more comprehensive protection.[5]

Protective Clothing

A standard laboratory coat is sufficient for low-volume work. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[6]

Emergency Procedures: Planning for the Unexpected

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4]

Spill Management and Disposal Plan

A clear and practiced spill response and disposal plan is essential for maintaining a safe laboratory environment.

Spill Response

For small spills (a few milliliters) within a chemical fume hood:

  • Alert others in the immediate area.

  • Contain the spill with an appropriate absorbent material (e.g., sand, kitty litter, or a commercial chemical absorbent).

  • Neutralize if appropriate and safe to do so. For amines, a weak acid solution can be used, but this should only be done by trained personnel.

  • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[8]

  • Decontaminate the area with a suitable cleaning agent.

For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.

dot

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill in Fume Hood assess->small_spill Small large_spill Large Spill or Outside Hood assess->large_spill Large alert Alert Colleagues small_spill->alert evacuate Evacuate Area large_spill->evacuate contain Contain with Absorbent alert->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose emergency Follow Emergency Procedures evacuate->emergency

Caption: Workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

Operational Plan for Disposal:

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[9]

  • Containerization: Use clearly labeled, compatible, and sealed containers for all waste.[9]

  • Storage: Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials such as acids and oxidizing agents.[9]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9] Never dispose of amines down the drain or in regular trash.[9]

Conclusion: A Culture of Safety

The responsible use of novel compounds like this compound is fundamental to advancing scientific research. By adhering to these guidelines for personal protective equipment and waste disposal, researchers can mitigate risks and foster a strong culture of safety within the laboratory. Always consult your institution's specific safety protocols and, when available, the manufacturer's Safety Data Sheet for the most comprehensive guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.